molecular formula C13H12N4O B13418947 N-Nitroso Varenicline

N-Nitroso Varenicline

Cat. No.: B13418947
M. Wt: 240.26 g/mol
InChI Key: PTBAEGOZXFWTJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Nitroso Varenicline (CAS 2755871-02-2) is a nitrosamine drug substance-related impurity (NDSRI) of the smoking cessation aid varenicline. It can form during the manufacturing process or storage of the active pharmaceutical ingredient (API) . This compound is strictly for research use and is essential for analytical method development, validation, and quality control (QC) in pharmaceutical settings, particularly for ensuring varenicline products comply with stringent global regulatory limits for nitrosamine impurities . Regulatory agencies, including the U.S. FDA and European Medicines Agency (EMA), classify this compound and require rigorous testing. The U.S. FDA's current Acceptable Intake (AI) limit for this compound is 400 ng/day . It is a critical reference standard for Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) submissions . Recent scientific studies have confirmed that this compound is a genotoxic compound, inducing DNA damage in metabolically competent human cell models . Researchers rely on this high-purity, well-characterized impurity to accurately detect, quantify, and control trace levels in pharmaceuticals, thereby mitigating potential cancer risks associated with long-term exposure and ensuring patient safety .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H12N4O

Molecular Weight

240.26 g/mol

IUPAC Name

14-nitroso-5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene

InChI

InChI=1S/C13H12N4O/c18-16-17-6-8-3-9(7-17)11-5-13-12(4-10(8)11)14-1-2-15-13/h1-2,4-5,8-9H,3,6-7H2

InChI Key

PTBAEGOZXFWTJH-UHFFFAOYSA-N

Canonical SMILES

C1C2CN(CC1C3=CC4=NC=CN=C4C=C23)N=O

Origin of Product

United States

Foundational & Exploratory

N-Nitroso-Varenicline in Chantix: A Technical Guide to Its Discovery, Analysis, and Toxicological Significance

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of N-nitroso-varenicline, a nitrosamine (B1359907) impurity, in the smoking cessation drug Chantix (varenicline) in 2021 triggered a series of regulatory actions, including voluntary recalls and the establishment of acceptable intake limits by global regulatory bodies. This event underscored the persistent challenge of nitrosamine impurities in pharmaceutical products and highlighted the need for robust analytical methodologies and a thorough understanding of their toxicological implications. This technical guide provides a comprehensive overview of the discovery of N-nitroso-varenicline in Chantix, detailed analytical protocols for its detection, and an exploration of its potential carcinogenic pathways.

The Discovery and Regulatory Response: A Chronological Overview

Concerns regarding nitrosamine impurities in pharmaceuticals emerged as a significant issue in 2018 with the detection of N-nitrosodimethylamine (NDMA) in certain blood pressure medications.[1] This led to heightened scrutiny of manufacturing processes and the stability of various drug products.

In the summer of 2021, Pfizer, the manufacturer of Chantix, identified the presence of N-nitroso-varenicline in some of its varenicline (B1221332) products.[2] This discovery prompted a pause in the global distribution of the drug in June 2021.[3][4] Subsequently, in July 2021, Pfizer initiated a voluntary recall of several lots of Chantix tablets.[4][5] The recall was later expanded in September 2021 to include all lots of 0.5 mg and 1 mg tablets.[5]

The U.S. Food and Drug Administration (FDA) responded by establishing an acceptable intake (AI) limit for N-nitroso-varenicline. The AI represents a level of daily exposure that is considered to pose a negligible cancer risk over a lifetime. The regulatory timeline and the evolution of the AI limit are summarized below:

  • September 2020: Proactively, the FDA had set a general acceptable intake limit for varenicline nitrosamine impurities at 37 nanograms per day.[2][3]

  • July 2021: Following the initial recalls, to mitigate a drug shortage, the FDA announced it would not object to the temporary distribution of varenicline tablets containing N-nitroso-varenicline below an interim acceptable intake limit of 185 ng per day.[5][6]

  • May 2022: The FDA expressed confidence in manufacturers' ability to produce varenicline with N-nitroso-varenicline at or below the 37 ng per day limit and rescinded the interim limit for newly manufactured products.[6][7]

  • March 2024: The FDA updated its guidance, increasing the acceptable intake limit for N-nitroso-varenicline to 400 ng/day, based on a carcinogenic potency categorization approach (CPCA).[8]

Quantitative Data Summary

The following tables provide a structured overview of the acceptable intake limits for N-nitroso-varenicline and the reported levels found in some tested batches of varenicline products.

Table 1: Acceptable Intake (AI) Limits for N-Nitroso-Varenicline

Regulatory AgencyDate Established/UpdatedAcceptable Intake (AI) Limit (ng/day)Basis for Limit
FDASeptember 202037General limit for varenicline nitrosamine impurities[2][3]
FDAJuly 2021185 (Interim)To mitigate drug shortages[5][6]
FDAMay 202237Reinstated for new batches[6][7]
FDAMarch 2024400Carcinogenic Potency Categorization Approach (CPCA)[8]

Table 2: Reported Levels of N-Nitroso-Varenicline in Varenicline Tablets

ManufacturerProductReported Level (ng/tablet)Reference
PfizerChantix (recalled lots)150 - 470[2][3]
Par PharmaceuticalsVarenicline 1 mg3[2]
ApotexAPO-Varenicline Tartrate 1 mg27 - 44[2]
ApotexAPO-Varenicline Tartrate 0.5 mg14 - 21[2]

Experimental Protocols

The detection and quantification of N-nitroso-varenicline at trace levels in a complex pharmaceutical matrix require highly sensitive and specific analytical methods. Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) has been the primary technique employed by regulatory agencies and industry for this purpose.

Protocol: Determination of N-Nitroso-Varenicline in Varenicline Drug Product by LC-ESI-HRMS

This protocol is based on methodologies published by the FDA and other researchers.[1][9]

1. Reagents and Materials

  • N-Nitroso-varenicline reference standard

  • Varenicline tartrate reference standard

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • 0.22 µm PVDF syringe filters

  • HPLC vials

2. Standard Solution Preparation

  • Stock Standard Preparation: Accurately weigh a suitable amount of N-nitroso-varenicline reference standard and dissolve in methanol to obtain a known concentration (e.g., 10 µg/mL).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with methanol to achieve a concentration range that brackets the expected levels of the impurity and the established limits (e.g., 0.1 to 50 ng/mL).[9]

3. Sample Preparation

  • Drug Product (Tablets):

    • Crush a sufficient number of varenicline tablets to obtain a representative sample.

    • Accurately weigh a portion of the crushed tablets equivalent to a target varenicline concentration of 0.5 mg/mL when dissolved in methanol.[9]

    • Transfer the weighed powder to a centrifuge tube.

    • Add the appropriate volume of methanol.

    • Vortex for 1 minute to disperse the powder.[9]

    • Shake for 40 minutes using a mechanical wrist-action shaker.[9]

    • Centrifuge at 4500 rpm for 15 minutes.[9]

    • Filter the supernatant through a 0.22 µm PVDF syringe filter into an HPLC vial for analysis.[9]

4. LC-HRMS Instrumentation and Conditions

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A suitable reversed-phase column, such as an InertSustain AQ C18 (150 x 4.6 mm, 3.0 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic acid in water.[9]

  • Mobile Phase B: 0.1% Formic acid in methanol.[9]

  • Flow Rate: 0.6 mL/min.

  • Gradient Elution: A gradient program should be developed to achieve adequate separation of N-nitroso-varenicline from varenicline and other potential matrix components.

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.[1]

  • Ionization Mode: Positive ion mode.

  • Data Acquisition: Monitor the accurate mass of the protonated N-nitroso-varenicline ion.

5. Method Validation

The analytical method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample and Standard Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing and Reporting sample_prep Drug Product Sample Preparation (Crushing, Weighing, Extraction, Centrifugation, Filtration) lc_separation LC Separation (Reversed-Phase Chromatography) sample_prep->lc_separation Inject Sample std_prep Reference Standard Preparation (Stock and Working Solutions) std_prep->lc_separation Inject Standards ms_detection HRMS Detection (High-Resolution Mass Spectrometry) lc_separation->ms_detection Eluent Transfer quantification Quantification (Comparison with Reference Standards) ms_detection->quantification Mass Spectra Data reporting Reporting (Impurity Level in ng/day or ppm) quantification->reporting Calculated Concentration

Caption: Workflow for N-Nitroso-Varenicline Analysis.

Potential Signaling Pathway for Carcinogenicity

The carcinogenicity of N-nitrosamines is primarily attributed to their metabolic activation into electrophilic intermediates that can damage DNA.[10][11] While the specific metabolic pathway of N-nitroso-varenicline has not been extensively studied, it is presumed to follow the general pathway for N-nitrosamines.

signaling_pathway cluster_activation Metabolic Activation cluster_damage DNA Damage and Mutagenesis n_nitroso_varenicline N-Nitroso-Varenicline alpha_hydroxylation α-Hydroxylation n_nitroso_varenicline->alpha_hydroxylation Cytochrome P450 Enzymes unstable_intermediate Unstable α-Hydroxy-nitrosamine alpha_hydroxylation->unstable_intermediate diazonium_ion Electrophilic Diazonium Ion unstable_intermediate->diazonium_ion Spontaneous Decomposition dna_adducts DNA Adduct Formation (e.g., O6-alkylguanine) diazonium_ion->dna_adducts Alkylation of DNA dna_replication DNA Replication dna_adducts->dna_replication mutation Somatic Mutation dna_replication->mutation Miscoding during replication cancer Cancer Initiation mutation->cancer

Caption: Proposed Carcinogenic Pathway of N-Nitroso-Varenicline.

Conclusion

The identification of N-nitroso-varenicline in Chantix serves as a critical case study for the pharmaceutical industry, reinforcing the importance of proactive risk assessment and the implementation of sensitive analytical methods for the control of nitrosamine impurities. This guide provides a foundational understanding of the key technical aspects surrounding this issue, from the regulatory timeline and quantitative data to detailed analytical protocols and the underlying toxicological mechanisms. For researchers and drug development professionals, a thorough comprehension of these elements is essential for ensuring the safety and quality of pharmaceutical products.

References

N-Nitroso Varenicline: A Technical Overview of a Critical Impurity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitroso Varenicline (B1221332) has emerged as a significant subject of interest within the pharmaceutical industry, primarily due to its classification as a nitrosamine (B1359907) impurity. Nitrosamines are a class of compounds that are of concern due to their potential carcinogenic properties. The presence of N-Nitroso Varenicline in the smoking cessation drug Varenicline has led to regulatory scrutiny and product recalls, underscoring the critical need for its monitoring and control in pharmaceutical formulations.[1][2][3][4] This technical guide provides a comprehensive overview of this compound, including its chemical identity, formation, and analytical methodologies for its detection and quantification.

Core Data and Molecular Structure

This compound is a nitrosamine derivative of Varenicline, a partial agonist of the α4β2 nicotinic acetylcholine (B1216132) receptor used to aid in smoking cessation.[5][6] The core chemical and physical properties of this compound are summarized in the table below.

IdentifierValueSource
CAS Number 2755871-02-2[7][8][9][10]
Molecular Formula C13H12N4O[8][9][10][11]
Molecular Weight 240.26 g/mol [8][10][11][12]
IUPAC Name 8-nitroso-7,8,9,10-tetrahydro-6H-6,10-methanoazepino[4,5-g]quinoxaline[5][9]
Synonyms Varenicline Nitroso Impurity 2, N-Nitroso-Varenicline, Varenicline Impurity 13[9][10]
Appearance Off-white solid[8]
Solubility Soluble in Methanol (B129727) and Acetonitrile[8][9]
Storage 2-8°C[8][9]

Molecular Structure:

The molecular structure of this compound is characterized by the addition of a nitroso group (-N=O) to the secondary amine of the Varenicline molecule.

Formation Pathway of this compound

The formation of this compound is a result of the reaction between Varenicline, which contains a secondary amine, and a nitrosating agent.[5] This reaction can occur during the synthesis of the active pharmaceutical ingredient (API), formulation of the drug product, or during storage.[1][5] The presence of residual nitrites, which can act as nitrosating agents, is a key factor in its formation.[3] The general mechanism involves the nitrosation of the secondary amine in Varenicline.

Varenicline Varenicline (Secondary Amine) NNitrosoVarenicline This compound Varenicline->NNitrosoVarenicline Nitrosation Reaction NitrosatingAgent Nitrosating Agent (e.g., Nitrous Acid) NitrosatingAgent->NNitrosoVarenicline

Caption: Formation of this compound from Varenicline.

Analytical Methodologies

The detection and quantification of this compound at trace levels in pharmaceutical products are crucial for ensuring patient safety. Regulatory agencies like the FDA have established acceptable intake limits for this impurity.[4][13] The most common analytical technique for this purpose is Liquid Chromatography-Mass Spectrometry (LC-MS).

Experimental Protocol: LC-ESI-HRMS Method for Determination in Drug Product

This protocol is based on methods developed for the quantification of this compound in Varenicline tartrate drug products.[14]

1. Sample Preparation:

  • Crush a suitable number of tablets to achieve a target concentration of 0.5 mg/mL of Varenicline in methanol.

  • Transfer the crushed powder to a 15 mL glass centrifuge tube.

  • Add the appropriate volume of methanol and vortex for approximately one minute.

  • Shake the sample for 40 minutes using a mechanical shaker.

  • Centrifuge the sample to separate the supernatant.

  • Filter the supernatant through a 0.22 µm PVDF syringe filter into an HPLC vial for analysis.

2. Chromatographic Conditions:

ParameterSpecification
Instrument HPLC or UHPLC system coupled with a high-resolution mass spectrometer (e.g., Q ExactiveTM)
Column XSelect CSH Phenyl-Hexyl XP, 2.5 µm, 130 Å, 150 x 4.6 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Flow Rate Gradient elution
Injection Volume To be optimized
Column Temperature To be optimized

3. Mass Spectrometry Conditions:

ParameterSpecification
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Mode High-Resolution Accurate Mass (HRAM)
Monitored m/z Accurate m/z of the protonated impurity ion

4. Quantification:

Quantification is performed by comparing the peak area of this compound in the sample to a calibration curve generated from a reference standard.[14]

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of this compound in a pharmaceutical sample.

cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Crushing Tablet Crushing Extraction Extraction with Methanol Crushing->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration Centrifugation->Filtration Injection HPLC Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification against Standard Curve Integration->Quantification

Caption: Workflow for this compound Analysis.

Regulatory Context and Health Concerns

This compound is classified as a probable human carcinogen.[1] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have set strict limits on the acceptable daily intake of nitrosamine impurities in drug products to mitigate potential health risks.[4][13] The presence of this compound above these limits has led to voluntary recalls of Varenicline products.[4] Manufacturers are required to perform risk assessments and implement control strategies to minimize the formation of such impurities.

Conclusion

The identification and control of this compound are of paramount importance in ensuring the safety and quality of Varenicline-containing medicines. A thorough understanding of its chemical properties, formation pathways, and the availability of sensitive analytical methods are essential for pharmaceutical scientists and manufacturers. Continuous monitoring and process optimization are necessary to keep the levels of this impurity within the stringent regulatory limits. This technical guide provides a foundational understanding for professionals involved in the development, manufacturing, and quality control of Varenicline.

References

N-Nitroso Varenicline: A Technical Toxicological Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the preliminary toxicological data available for N-Nitroso Varenicline (B1221332), a nitrosamine (B1359907) impurity found in the smoking cessation drug varenicline (Chantix). The formation of such impurities has been a significant concern for regulatory bodies and the pharmaceutical industry. This document collates the existing data on acceptable intake limits, genotoxicity, and the proposed mechanism of action, presenting it in a format accessible to drug development professionals.

Regulatory Limits and Contamination Levels

Regulatory agencies, including the U.S. Food and Drug Administration (FDA), have established acceptable intake (AI) limits for N-Nitroso Varenicline to mitigate the potential cancer risk associated with long-term exposure. These limits are based on a lifetime exposure model.

Table 1: Regulatory Acceptable Intake (AI) Limits for this compound

ParameterValueRegulatory BodyNotes
Acceptable Intake (AI)37 ng/dayFDABased on an estimated 1 in 100,000 increased cancer risk over a 70-year lifetime.[1][2][3]
Interim Acceptable Intake185 ng/dayFDATemporarily allowed to avoid a drug shortage, with minimal additional cancer risk determined.[4][5][6]

During investigations, several lots of varenicline products were found to contain this compound at levels exceeding the established AI. The FDA has published results from its laboratory analyses of various varenicline products.

Table 2: Reported Levels of this compound in Varenicline Products

ProductManufacturerLots TestedThis compound Level (ng/tablet)This compound Level (ppm)
Chantix (varenicline) 1mgPfizerEA6080, EC9841, EC9847, EC9848, EX2099, DR5086150-470155-474
Varenicline 1 mgPar Pharmaceuticals31960807, 3196080133
APO-Varenicline Tartrate 1 mgApotexTG2183, TG2181, TG218227-4427-44
APO-Varenicline Tartrate 0.5 mgApotexTG2180, TG2178, TG217914-2127-42
[Source: FDA Laboratory Analysis, 2021[5]]

Genotoxicity Profile

While comprehensive carcinogenicity data for this compound are not yet available, several in vitro studies have been conducted to assess its mutagenic and genotoxic potential.[1] These studies are crucial for hazard identification and risk assessment.

This compound has been evaluated in the Enhanced Ames Test (EAT) and in mammalian cell assays. The results indicate that this impurity is mutagenic and genotoxic following metabolic activation.

Summary of Genotoxicity Findings:

  • Enhanced Ames Test (EAT): this compound was found to be positive in this bacterial reverse mutation assay.[7][8]

  • In Vitro Mammalian Cell Assays:

    • In human TK6 cells, this compound induced concentration-dependent increases in micronuclei, indicating chromosomal damage.[7][8]

    • It was also mutagenic in the TK and HPRT gene mutation assays in TK6 cells.[7][8]

    • These effects were observed after bioactivation with hamster liver S9, which provides metabolic enzymes.[7][8]

Experimental Protocols

Detailed, step-by-step experimental protocols for the genotoxicity studies on this compound are not fully available in the public domain. However, the methodologies can be generally described based on standard toxicological testing guidelines.

Enhanced Ames Test (EAT): This assay is a modification of the standard Ames test, designed to have increased sensitivity for detecting nitrosamine mutagenicity. It typically involves various strains of Salmonella typhimurium and Escherichia coli with and without a metabolic activation system (like S9 mix) to assess for the induction of reverse mutations.

In Vitro Micronucleus and Gene Mutation Assays in Human TK6 Cells: These assays are conducted in cultured human lymphoblastoid TK6 cells.

  • Micronucleus Assay: Cells are exposed to this compound in the presence and absence of a metabolic activation system (hamster liver S9). After exposure, the cells are analyzed for the presence of micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division. An increase in micronucleated cells indicates chromosomal damage.

  • Gene Mutation Assays (TK and HPRT): These assays measure mutations at specific gene loci (thymidine kinase - TK, and hypoxanthine-guanine phosphoribosyltransferase - HPRT). Mutations in these genes confer resistance to certain cytotoxic agents, allowing for the selection and quantification of mutant cells. An increase in the frequency of resistant colonies indicates that the test substance is mutagenic.

Proposed Mechanism of Carcinogenicity

Although carcinogenicity studies on this compound have not been reported, the potential mechanism is believed to be similar to other N-nitrosamines. This class of compounds is known to be metabolically activated to reactive intermediates that can damage DNA.

The proposed pathway involves the metabolic activation of this compound by cytochrome P450 (CYP) enzymes.[1] This process is thought to generate alkyl diazonium ions, which are highly reactive electrophiles. These ions can then form covalent adducts with DNA, leading to mutations and potentially initiating cancer.[1] Studies in human TK6 cells expressing single human CYPs have identified CYP2C19, CYP2B6, CYP2A6, and CYP3A4 as key enzymes in activating the genotoxicity of some nitrosamine drug substance-related impurities.[7][8]

G cluster_metabolism Metabolic Activation cluster_dna Cellular Interaction NNV This compound Intermediate Reactive Intermediate NNV->Intermediate Cytochrome P450 Enzymes (e.g., CYP3A4) AlkylDiazonium Alkyl Diazonium Ion Intermediate->AlkylDiazonium DNA DNA AlkylDiazonium->DNA Alkylation DNA_Adduct DNA Adducts Mutation Mutations DNA_Adduct->Mutation Cancer Potential for Cancer Initiation Mutation->Cancer G cluster_workflow Genotoxicity Assessment Workflow Start Identification of This compound Impurity Ames Enhanced Ames Test (Bacterial Mutagenicity) Start->Ames Ames_Result Result: Positive Ames->Ames_Result Mammalian In Vitro Mammalian Cell Assays (e.g., TK6 Micronucleus, Gene Mutation) Ames_Result->Mammalian Confirmatory Testing Mammalian_Result Result: Positive with S9 Mammalian->Mammalian_Result Risk Hazard Classification: Mutagenic Impurity Mammalian_Result->Risk AI Establishment of Acceptable Intake (AI) Limit Risk->AI

References

An In-Depth Technical Guide to the Formation Pathway of N-Nitroso Varenicline Impurity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation pathway of the N-Nitroso Varenicline (B1221332) impurity, a critical concern in the manufacturing and formulation of varenicline-containing drug products. This document delves into the core chemical mechanisms, contributing factors, analytical methodologies for detection, and strategies for mitigation, presenting data in a structured and accessible format for researchers and drug development professionals.

The Chemistry of N-Nitroso Varenicline Formation

This compound is a nitrosamine (B1359907) impurity that can form when varenicline, which contains a secondary amine functional group, reacts with a nitrosating agent.[1][2][3] The formation of this impurity is a significant concern due to the classification of many nitrosamines as probable human carcinogens.[4]

The fundamental reaction involves the nitrosation of the secondary amine in the varenicline molecule by a nitrosating agent, most commonly derived from nitrite (B80452) salts under acidic conditions.[5]

The Core Reaction Mechanism

The nitrosation of a secondary amine like varenicline generally proceeds through the following steps:

  • Formation of the Nitrosating Agent: In the presence of acid, nitrite ions (NO₂⁻) are protonated to form nitrous acid (HNO₂).[6] Nitrous acid can then be further protonated and lose water to form the highly reactive nitrosonium ion (NO⁺), or it can form dinitrogen trioxide (N₂O₃), another potent nitrosating agent.[7][8]

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of varenicline's secondary amine acts as a nucleophile, attacking the electrophilic nitrogen atom of the nitrosating agent (e.g., the nitrosonium ion).[7]

  • Deprotonation: A subsequent deprotonation step, typically by a weak base such as water, results in the formation of the stable this compound molecule.

A computational study on the N-nitrosation of varenicline using density functional theory (DFT) calculations has provided more specific insights. The study evaluated several nitrosating agents and found that asymmetric dinitrogen trioxide (asym-N₂O₃) is a favorable nitrosating agent. The activation energy for the nitrosation of varenicline was found to be relatively low (2.5 kcal mol⁻¹), suggesting that the reaction is likely to occur if the necessary precursors are present.[7][8]

G Figure 1: General Reaction Mechanism for this compound Formation cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Varenicline Varenicline (Secondary Amine) NucleophilicAttack Nucleophilic Attack Varenicline->NucleophilicAttack NitrosatingAgent Nitrosating Agent (e.g., NO⁺, N₂O₃) (from Nitrite + Acid) NitrosatingAgent->NucleophilicAttack Deprotonation Deprotonation NucleophilicAttack->Deprotonation Intermediate NNitrosoVarenicline This compound Deprotonation->NNitrosoVarenicline Byproducts Byproducts (e.g., H₂O, H⁺) Deprotonation->Byproducts

Figure 1: General Reaction Mechanism for this compound Formation

Key Factors Influencing Formation

Several factors can significantly influence the rate and extent of this compound formation. Understanding and controlling these factors are crucial for mitigating the risk of this impurity.

  • Presence of Precursors: The simultaneous presence of varenicline and a nitrosating agent is a prerequisite for the formation of the impurity.[2][3]

    • Varenicline: The active pharmaceutical ingredient (API) itself provides the secondary amine necessary for the reaction.

    • Nitrosating Agents: Nitrite and nitrate (B79036) are the most common precursors to nitrosating agents in pharmaceutical products. These can be present as impurities in raw materials, particularly excipients, and even in water used during manufacturing.[3][9][10]

  • pH: The formation of nitrosamines is highly pH-dependent. Acidic conditions are generally favorable for the formation of the reactive nitrosating species from nitrites.[6]

  • Temperature: Elevated temperatures can accelerate the rate of the nitrosation reaction.[2]

  • Excipients: Certain excipients can be a significant source of nitrites and may also influence the micro-environmental pH of the drug product, thereby affecting the rate of nitrosamine formation.[11][12] Common excipients like starch and cellulose (B213188) have been identified as potential sources of nitrites.[2]

  • Manufacturing Processes: Processes that involve high temperatures, acidic conditions, or the use of certain solvents (e.g., DMF, DMA, NMP) can increase the risk of this compound formation.[2]

  • Storage Conditions: The formation of this compound can occur during the storage of the drug product, especially under conditions of high heat and humidity.[2]

Quantitative Data on this compound

Regulatory agencies have established strict limits for nitrosamine impurities in pharmaceutical products due to their potential carcinogenic risk. The acceptable intake (AI) limit for this compound is a critical parameter for ensuring patient safety.

ParameterValueReference(s)
Regulatory Acceptable Intake (AI) Limit
FDA - Daily Intake37 ng/day[13]
Observed Levels in Recalled Products
Pfizer Chantix (1mg)150-470 ng/tablet (155-474 ppm)[13]
Par Pharmaceuticals Varenicline (1mg)3 ng/tablet (3 ppm)[13]
Apotex APO-Varenicline Tartrate (1mg)27-44 ng/tablet (27-44 ppm)[13]
Apotex APO-Varenicline Tartrate (0.5mg)14-21 ng/tablet (27-42 ppm)[13]
Impact of Formulation on Impurity Levels
Varenicline-Maltodextrin Formulation (after 30 days at 50°C/75% RH)< 3 ppm[14]

Experimental Protocols for Detection and Quantification

The detection and quantification of this compound at trace levels require highly sensitive and specific analytical methods. Liquid Chromatography-Mass Spectrometry (LC-MS) based techniques are the most commonly employed methods.

LC-MS/MS Method for this compound

Principle: This method utilizes the high selectivity and sensitivity of tandem mass spectrometry (MS/MS) coupled with liquid chromatography (LC) for the separation and detection of this compound.

Instrumentation:

  • Liquid Chromatograph coupled with a Tandem Mass Spectrometer (e.g., SCIEX QTRAP 4500)

  • Analytical Column: Biphenyl column (150 x 4.6 mm, 2.6 µm)

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Methanol

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • Autosampler Temperature: 15°C

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Curtain Gas: 40 psi

  • Probe Temperature: 500°C

  • Ion Spray Voltage: 5500 V

Sample Preparation (for Tablets):

  • Weigh and crush a sufficient number of tablets to obtain a representative sample.

  • Transfer an amount of powder equivalent to a target concentration of varenicline (e.g., 1 mg/mL) into a suitable volumetric flask.

  • Add the diluent (e.g., methanol) and sonicate for a specified time (e.g., 30 minutes) to ensure complete extraction.

  • Make up the volume with the diluent.

  • Filter the solution through a 0.22 µm syringe filter into an HPLC vial for analysis.

Method Validation Parameters:

ParameterTypical Value
Limit of Detection (LOD) 0.009 ppm
Limit of Quantitation (LOQ) 0.032 ppm
Linearity Range 0.032 - 0.16 ppm
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 80 - 120%
Precision (% RSD) < 15%

Note: The specific parameters may vary depending on the instrument and laboratory. The values presented are indicative based on published methods.

G Figure 2: Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis CrushTablets Crush Varenicline Tablets WeighPowder Weigh Powder CrushTablets->WeighPowder Extract Extract with Solvent (e.g., Methanol) WeighPowder->Extract Filter Filter (0.22 µm) Extract->Filter Inject Inject into LC-MS/MS Filter->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Quantify Quantify this compound Detect->Quantify Report Report Results Quantify->Report G Figure 3: Mitigation Strategies for this compound Formation cluster_strategies Mitigation Strategies cluster_outcome Desired Outcome ControlRawMaterials Control of Raw Materials (Low Nitrite Excipients) ReducedFormation Reduced Formation of This compound ControlRawMaterials->ReducedFormation Formulation Formulation Strategies (Antioxidants, pH Modifiers) Formulation->ReducedFormation ProcessOptimization Manufacturing Process Optimization (Temperature, Solvents) ProcessOptimization->ReducedFormation PackagingStorage Packaging and Storage (Barrier Packaging, Controlled Conditions) PackagingStorage->ReducedFormation

References

An In-depth Technical Guide on the Genotoxicity of N-Nitroso Varenicline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Nitroso Varenicline is a nitrosamine (B1359907) drug substance-related impurity (NDSRI) of Varenicline, a medication used for smoking cessation.[1][2] The presence of nitrosamine impurities in pharmaceutical products is a significant safety concern due to their classification as a "cohort of concern" and their potential as mutagenic carcinogens.[3][4] This technical guide provides a comprehensive overview of the genotoxic profile of this compound, synthesizing data from key in vitro studies. The evidence indicates that this compound is a mutagenic and genotoxic compound that requires metabolic activation to exert its effects. This document details the experimental protocols used in these assessments, presents quantitative data in a structured format, and visualizes the underlying mechanisms and workflows.

Introduction to this compound and Nitrosamine Impurities

Nitrosamine drug substance-related impurities (NDSRIs) are a subclass of N-nitrosamines that share structural similarities with the active pharmaceutical ingredient (API).[5][6] They can form during the drug's manufacturing process or during storage.[6] Due to the well-documented carcinogenic properties of many N-nitroso compounds in animal studies, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent controls and require rigorous risk assessments.[3][7]

The primary mechanism of genotoxicity for most N-nitrosamines involves metabolic activation by cytochrome P450 (CYP) enzymes.[8] This process leads to the formation of highly reactive electrophilic species, specifically diazonium ions, which can then alkylate DNA. This DNA damage, if not repaired, can lead to mutations and chromosomal damage, initiating carcinogenesis.[8] Given this mechanism, assessing the mutagenic and genotoxic potential of NDSRIs like this compound is a critical step in the safety evaluation of any affected drug product.

General Mechanism of N-Nitrosamine Genotoxicity

The genotoxic activity of N-nitrosamines is not direct; it is contingent upon metabolic bioactivation, primarily occurring in the liver. The key steps are outlined below:

  • α-Hydroxylation: Cytochrome P450 (CYP) enzymes catalyze the hydroxylation of the carbon atom alpha to the nitroso group.[8]

  • Spontaneous Decomposition: The resulting α-hydroxy-nitrosamine is an unstable intermediate.[8]

  • Formation of Diazonium Ion: The intermediate spontaneously decomposes to form a highly reactive diazonium ion.[8]

  • DNA Alkylation: The electrophilic diazonium ion readily reacts with nucleophilic sites on DNA bases, forming DNA adducts. A critical lesion is the formation of O6-alkylguanine, which can mispair with thymine (B56734) during DNA replication, leading to G:C to A:T transition mutations.[8]

  • Genotoxic Outcomes: This DNA damage can manifest as point mutations (detectable in Ames and gene mutation assays) or larger-scale chromosomal damage and strand breaks (detectable in micronucleus and comet assays).

G cluster_0 Metabolic Activation (e.g., Liver) cluster_1 Cellular Damage Nitrosamine This compound Unstable_Intermediate α-Hydroxy-nitrosamine (Unstable) Nitrosamine->Unstable_Intermediate CYP450 Enzymes (α-Hydroxylation) Diazonium_Ion Diazonium Ion (Reactive Electrophile) Unstable_Intermediate->Diazonium_Ion Spontaneous Decomposition DNA Nuclear DNA Diazonium_Ion->DNA Alkylation DNA_Adducts DNA Adducts (e.g., O6-alkylguanine) DNA->DNA_Adducts Genotoxicity Genotoxic Endpoints: - Point Mutations - Chromosomal Breaks - Micronuclei Formation DNA_Adducts->Genotoxicity DNA Replication / Repair Failure

Figure 1: Generalized metabolic activation and genotoxicity pathway for N-nitrosamines.

Genotoxicity Profile of this compound

This compound has been evaluated in a battery of in vitro genotoxicity assays. The collective results demonstrate its mutagenic and clastogenic potential following metabolic activation.

Bacterial Reverse Mutation Assay (Ames Test)

The Enhanced Ames Test (EAT) is a primary method recommended by regulatory agencies for evaluating the mutagenicity of NDSRIs.[6] this compound has been identified as a mutagen in the EAT, indicating its ability to induce point mutations in bacteria.[3][9] This positive result is a critical first step in hazard identification.

In Vitro Mammalian Cell Assays

To understand the relevance of the Ames test findings in a mammalian system, this compound was further evaluated in human cell lines.

4.2.1 Micronucleus Assay in Human TK6 Cells

The in vitro micronucleus test detects both clastogenic (chromosome-breaking) and aneugenic (whole chromosome loss) events. This compound induced a concentration-dependent increase in micronuclei in human lymphoblastoid TK6 cells, but only after bioactivation with a hamster liver S9 fraction.[5][6] This confirms its potential to cause chromosomal damage in human cells. A study noted that after treatment with 100 μM N-nitroso-varenicline, the percentage of cells in the G2/M phase of the cell cycle increased to 30.5% from a control value of 17.8%, indicating cell cycle arrest in response to DNA damage.[6]

4.2.2 Gene Mutation Assays (TK and HPRT) in Human TK6 Cells

Consistent with its positive result in the Ames test, this compound was also found to be mutagenic in the thymidine (B127349) kinase (TK) and hypoxanthine-guanine phosphoribosyltransferase (HPRT) gene mutation assays in TK6 cells.[5][9] These assays detect specific gene mutations in mammalian cells, providing further evidence of its mutagenic potential.

4.2.3 DNA Damage Assays in Human HepaRG Cells

Studies using the metabolically competent human liver cell line, HepaRG, provide a more physiologically relevant model as they endogenously express a range of metabolic enzymes. In both 2D and 3D spheroid cultures of HepaRG cells, this compound was shown to significantly induce DNA damage after a 24-hour exposure.[3] It also increased the formation of micronuclei and γH2A.X (a marker of DNA double-strand breaks) in the 3D spheroid model.[3]

Role of CYP Enzymes in Bioactivation

The genotoxicity of this compound is dependent on metabolic activation. Studies using TK6 cells that express single human CYP enzymes have helped identify the key enzymes involved. While CYPs 2C19, 2B6, 2A6, and 3A4 are key for activating many NDSRIs, CYP3A4 appears to be the most effective for this compound metabolism.[5][6][9] However, it was noted that the compound was only weakly positive in these CYP-expressing cells, and hamster liver S9 was more effective at mediating its mutagenicity. This suggests that the bicyclic structure of this compound may hinder efficient CYP-mediated bioactivation or that multiple enzymes acting in concert are required for full activation.[9]

Quantitative Data Summary

The following tables summarize the quantitative findings from the key genotoxicity studies on this compound.

Table 1: Summary of In Vitro Genotoxicity Assay Results

Assay Type Test System Metabolic Activation Result Reference
Enhanced Ames Test (EAT) Salmonella typhimurium S9 Required Positive [3][9]
In Vitro Micronucleus Human TK6 Cells Hamster Liver S9 Positive [5][6]
TK Gene Mutation Human TK6 Cells Hamster Liver S9 Positive [5][9]
HPRT Gene Mutation Human TK6 Cells Hamster Liver S9 Positive [9]
DNA Damage (Comet Assay) Human HepaRG Cells (2D & 3D) Endogenous Positive [3]

| Micronucleus Formation | Human HepaRG Cells (3D) | Endogenous | Positive |[3] |

Table 2: Quantitative Data from Human TK6 Cell Micronucleus Assay

Compound Concentration (µM) Metabolic Activation Endpoint Observation Reference
This compound 100 Hamster Liver S9 Cell Cycle Arrest Increase in G2/M phase cells (30.5% vs 17.8% control) [6]
This compound Up to 100 CYP3A4-expressing cells Micronucleus Induction Weakly Positive [9]

| this compound | Not specified | Hamster Liver S9 | Micronucleus Induction | Concentration-dependent increase |[5][6] |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of genotoxicity studies. Below are outlines of the key experimental protocols used to evaluate this compound.

In Vitro Micronucleus Assay Protocol (Human TK6 Cells)
  • Test System: Human lymphoblastoid TK6 cells.[5]

  • Chemicals: this compound (CAS# 2755871–02-2), custom synthesized.[6]

  • Metabolic Activation: The assay is conducted with and without an exogenous metabolic activation system. For this compound, a hamster liver S9 fraction is used, as it has been shown to be more effective than rat liver S9 for some NDSRIs.[6]

  • Exposure: Cells are treated with various concentrations of this compound for a short duration (e.g., 4 hours) in the presence or absence of the S9 mix.

  • Recovery: After exposure, cells are washed and cultured for a period equivalent to 1.5-2.0 normal cell cycle lengths to allow for the expression of chromosomal damage as micronuclei.

  • Harvest and Staining: Cells are harvested, treated with a hypotonic solution, fixed, and stained with a DNA-specific dye (e.g., propidium (B1200493) iodide).

  • Analysis: The frequency of micronucleated cells is determined using flow cytometry or microscopy.[9] A statistically significant, concentration-dependent increase in micronucleus frequency above the concurrent negative control indicates a positive result.

  • Cytotoxicity Measurement: Relative cell survival or proliferation is measured concurrently to ensure that positive results are not artifacts of high toxicity.[9]

G start Seed TK6 Cells prep_s9 Prepare S9 Mix (Hamster Liver S9 + Cofactors) start->prep_s9 treatment Treat Cells with this compound (+/- S9 Mix) for 4 hours start->treatment prep_s9->treatment wash Wash to Remove Compound treatment->wash culture Culture for 1.5-2 Cell Cycles (Micronucleus Expression) wash->culture harvest Harvest and Stain Cells (DNA-specific dye) culture->harvest analysis Analyze via Flow Cytometry (Quantify Micronuclei Frequency) harvest->analysis end Positive or Negative Result analysis->end G center_node Genotoxic Potential of This compound ames Positive Enhanced Ames Test center_node->ames Induces Point Mutations micronucleus Positive Micronucleus Assay (TK6) center_node->micronucleus Induces Chromosomal Damage gene_mut Positive Gene Mutation Assays (TK6) center_node->gene_mut Induces Gene Mutations comet Positive DNA Damage Assay (HepaRG) center_node->comet Induces DNA Strand Breaks activation Requires Metabolic Activation (S9 or Endogenous CYPs) center_node->activation conclusion Conclusion: Mutagenic and Clastogenic Hazard ames->conclusion micronucleus->conclusion gene_mut->conclusion comet->conclusion activation->conclusion

References

Navigating the Regulatory Landscape of N-Nitroso Varenicline: A Technical Guide to Acceptable Daily Intake Limits

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the acceptable daily intake (ADI) limits for N-Nitroso Varenicline (B1221332), a nitrosamine (B1359907) impurity of concern in the smoking cessation drug varenicline. This document outlines the regulatory evolution of these limits, details the experimental methodologies underpinning their establishment, and presents a clear framework for understanding the associated risk assessment.

Executive Summary

The presence of N-nitrosamine impurities in pharmaceutical products has been a significant focus of regulatory scrutiny due to their potential carcinogenic risk. N-Nitroso Varenicline, a nitrosamine drug substance-related impurity (NDSRI), has been identified in varenicline, leading to product recalls and the establishment of strict regulatory limits. This guide synthesizes the available data on the acceptable daily intake of this compound, providing a critical resource for professionals involved in drug development, quality control, and regulatory affairs.

Regulatory Acceptable Daily Intake (ADI) Limits for this compound

Regulatory bodies, most notably the U.S. Food and Drug Administration (FDA), have established and subsequently revised the acceptable daily intake (ADI) limit for this compound. These limits are based on a risk assessment that aims to ensure patient safety.

Initially, the FDA established an acceptable intake limit of 37 nanograms per day.[1][2][3][4][5] To mitigate a potential drug shortage, the agency temporarily allowed an interim acceptable intake limit of 185 ng per day.[3] However, as of May 2022, the FDA expressed confidence in manufacturers' ability to supply varenicline with this compound levels at or below the 37 ng per day limit.[2][3] More recently, in a March 2024 update, the FDA revised the acceptable intake for N-nitroso-varenicline to 400 ng/day based on the Carcinogenic Potency Categorization Approach (CPCA).[6]

The following table summarizes the quantitative data regarding the ADI limits for this compound as set by the FDA.

Regulatory AgencyADI Limit (ng/day)StatusBasis for Limit
FDA37PreviousEstimated increased cancer risk of one in 100,000 over a 70-year lifetime.[1][5]
FDA185InterimTo prevent a drug shortage of varenicline.[3]
FDA400CurrentCarcinogenic Potency Categorization Approach (CPCA).[6]

Experimental Protocols for Risk Assessment

The determination of the ADI for this compound relies on a combination of analytical detection methods and toxicological assessments to evaluate its mutagenic and carcinogenic potential.

Analytical Detection and Quantification

Accurate and sensitive analytical methods are crucial for detecting and quantifying this compound in varenicline drug substances and products. The primary techniques employed are advanced chromatographic and mass spectrometric methods.

  • Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS): The FDA has published a validated LC-ESI-HRMS (Liquid Chromatography-Electrospray Ionization-High Resolution Mass Spectrometry) method for the determination of this compound.[1]

    • Sample Preparation (Drug Product): Tablets are crushed to a target concentration of 0.5 mg/mL varenicline in methanol (B129727). The sample is vortexed, shaken, and centrifuged. The supernatant is then filtered through a 0.22 µm PVDF syringe filter before analysis.[1]

    • Sample Preparation (Drug Substance): Approximately 43 mg of varenicline tartrate is dissolved in methanol to a 50 mL volume, filtered, and then analyzed.[1]

    • Chromatography: Reverse-phase chromatography is used to separate this compound from the varenicline active pharmaceutical ingredient (API).[1]

    • Detection: A high-resolution mass spectrometer monitors the accurate mass-to-charge ratio (m/z) of the protonated impurity ion for sensitive detection.[1]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Another developed method utilizes LC-APCI-MS/MS (Liquid Chromatography-Atmospheric Pressure Chemical Ionization-Tandem Mass Spectrometry) for the determination of this compound along with other nitrosamine impurities like NDMA and NDEA. This method has demonstrated high sensitivity with a limit of quantification (LOQ) of 0.66 ppm and a limit of detection (LOD) of 0.22 ppm with respect to the varenicline tartrate sample concentration.

Mutagenicity Assessment: The Enhanced Ames Test

The Ames test, a bacterial reverse mutation assay, is a primary in vitro screen for identifying mutagenic compounds. For nitrosamines, which can be weak mutagens in standard assays, regulatory agencies recommend an "enhanced" Ames test protocol.[2][3][7] N-nitroso-varenicline has tested positive in the Enhanced Ames Test.[8][9]

  • Guideline: The methodology is based on the Organisation for Economic Co-operation and Development (OECD) Test Guideline No. 471.[3]

  • Tester Strains: A panel of bacterial strains is used, typically Salmonella typhimurium (TA98, TA100, TA1535, TA1537) and Escherichia coli (WP2 uvrA pKM101), to detect different types of mutations.[3]

  • Metabolic Activation: The assay is conducted with and without a metabolic activation system (S9 fraction), as many nitrosamines require metabolic activation to become mutagenic. For enhanced sensitivity with nitrosamines, a higher concentration of S9 (e.g., 30%) from the livers of Aroclor- or phenobarbital/β-naphthoflavone-induced rats or hamsters is recommended.[3] Hamster liver S9 has been shown to produce higher mutagenic responses for some nitrosamines.[10]

  • Assay Procedure: The pre-incubation method is recommended over the plate incorporation method, with a pre-incubation time of 30 minutes.[3]

  • Positive Controls: Known mutagens for each tester strain are used as positive controls to ensure the validity of the test system. For nitrosamines, two known mutagenic nitrosamines should also be included as positive controls in the presence of S9.[3]

In Vivo Genotoxicity and Carcinogenicity Studies

If a substance is positive in the Ames test, further in vivo studies are often required to assess its genotoxic and carcinogenic potential in a whole-animal system.

  • Transgenic Rodent (TGR) Gene Mutation Assay: This is a key in vivo test to evaluate the mutagenic potential of a substance in various tissues of a living organism.[11] A negative result in a well-conducted in vivo mutagenicity study can be used to argue that the substance poses a negligible risk.

  • Rodent Carcinogenicity Bioassays: These long-term studies (typically 2 years) are the gold standard for assessing the carcinogenic potential of a substance.[12] The results of these studies, if available, are used to determine the carcinogenic potency (TD50) and calculate a compound-specific acceptable intake limit. For many new impurities like this compound, these data are often not available, necessitating the use of read-across from structurally similar compounds or other risk assessment approaches like the CPCA.

Workflow for Determining Acceptable Daily Intake

The process of establishing an ADI for a nitrosamine impurity like this compound is a multi-step process involving analytical chemistry, toxicology, and regulatory assessment. The following diagram illustrates a generalized workflow.

ADI_Workflow cluster_analytical Analytical Characterization cluster_toxicological Toxicological Risk Assessment cluster_regulatory Regulatory Decision A Identify Potential Impurity (this compound) B Develop & Validate Analytical Method (e.g., LC-HRMS) A->B C Quantify Impurity Level in Drug Product B->C D In Vitro Mutagenicity (Enhanced Ames Test) C->D Data Input E In Vivo Genotoxicity (e.g., TGR Assay) D->E If Positive F Carcinogenicity Assessment (Bioassay or Read-Across) E->F If Positive G Calculate Carcinogenic Potency (e.g., TD50) F->G H Establish Acceptable Daily Intake (ADI) Limit G->H I Set Control Limits for Manufacturing H->I

Figure 1: Generalized workflow for establishing the Acceptable Daily Intake (ADI) for a nitrosamine impurity.

Conclusion

The establishment of an acceptable daily intake limit for this compound is a dynamic process guided by ongoing scientific research and regulatory evaluation. For researchers, scientists, and drug development professionals, a thorough understanding of the current ADI, the analytical methods for its detection, and the toxicological studies underpinning the risk assessment is paramount. Adherence to these regulatory limits and the implementation of robust control strategies are essential for ensuring the safety and quality of varenicline-containing medicines. This guide provides a foundational understanding of these critical aspects, serving as a valuable resource in the ongoing effort to mitigate the risks associated with nitrosamine impurities.

References

N-Nitroso Varenicline in Varenicline Drug Substance: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the critical issue of N-Nitroso Varenicline (B1221332) (NNV), a nitrosamine (B1359907) impurity found in the smoking cessation drug, varenicline. Nitrosamine impurities are a class of compounds that are considered probable human carcinogens, and their presence in pharmaceutical products is a significant concern for regulatory bodies and manufacturers worldwide. This document delves into the formation, analytical detection, and risk assessment of NNV in the varenicline drug substance. Detailed experimental protocols for the quantification of NNV are provided, along with a summary of regulatory limits and quantitative data from various studies. Furthermore, this guide illustrates the key chemical and biological pathways associated with NNV, including its formation from varenicline and its mechanism of carcinogenicity through metabolic activation and DNA adduct formation. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to ensure the safety and quality of varenicline-containing products.

Introduction to N-Nitroso Varenicline (NNV)

Varenicline is a widely prescribed medication that aids in smoking cessation by acting as a partial agonist at the α4β2 nicotinic acetylcholine (B1216132) receptor.[1] In 2021, the pharmaceutical industry was alerted to the presence of a nitrosamine impurity, this compound (NNV), in some varenicline products.[2] This discovery led to voluntary recalls of the drug and heightened regulatory scrutiny.[2][3]

Nitrosamines are a class of organic compounds characterized by a nitroso group (-N=O) bonded to an amine. Many nitrosamines are potent carcinogens in animal studies and are classified as probable human carcinogens by the International Agency for Research on Cancer (IARC).[4] Their presence in pharmaceuticals is considered a significant safety risk, and regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established strict limits on their acceptable daily intake.[5][6]

The emergence of NNV as a drug substance-related impurity has necessitated the development of sensitive analytical methods for its detection and quantification, as well as a thorough understanding of its formation and potential health risks.

Formation of this compound

The formation of N-nitrosamines, including NNV, typically involves the reaction of a secondary or tertiary amine with a nitrosating agent under acidic conditions.[7][8] In the case of varenicline, the secondary amine present in its molecular structure is susceptible to nitrosation.

Potential sources of nitrosating agents in the manufacturing process of pharmaceuticals include nitrites and nitrogen oxides. These can be present as impurities in raw materials, reagents, solvents, or excipients.[9] The acidic conditions required for the reaction can be present during various stages of chemical synthesis or even during the storage of the drug product.[7]

Factors that can influence the formation of NNV include:

  • Presence of Nitrites: Trace amounts of nitrites in excipients or other materials can act as nitrosating agents.[10]

  • pH: Acidic conditions promote the formation of nitrous acid from nitrites, which is a key nitrosating agent.

  • Temperature: Higher temperatures can accelerate the rate of nitrosation reactions.

  • Manufacturing Process: Specific steps in the synthesis of varenicline may create conditions favorable for NNV formation.[11]

  • Storage Conditions: Improper storage of the drug substance or product could potentially lead to the formation of NNV over time.[12]

Below is a diagram illustrating the general chemical reaction for the formation of this compound.

cluster_reactants Reactants cluster_products Products Varenicline Varenicline (Secondary Amine) NNV This compound Varenicline->NNV + Nitrosating Agent (Acidic Conditions) NitrosatingAgent Nitrosating Agent (e.g., Nitrous Acid, HNO₂) NitrosatingAgent->NNV Water Water (H₂O)

Diagram 1: Formation of this compound.

Analytical Methodologies for NNV Detection and Quantification

The detection and quantification of trace levels of NNV in varenicline drug substance and product require highly sensitive and specific analytical methods. The most commonly employed techniques are based on chromatography coupled with mass spectrometry.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS, particularly using a triple quadrupole (MS/MS) or high-resolution mass spectrometry (HRMS) detector, is the preferred method for NNV analysis.[13] These methods offer excellent sensitivity and selectivity, allowing for the detection of NNV at parts-per-million (ppm) and even parts-per-billion (ppb) levels.

The general workflow for LC-MS analysis of NNV involves:

  • Sample Preparation: Extraction of NNV from the varenicline drug substance or product matrix.

  • Chromatographic Separation: Separation of NNV from varenicline and other components using a liquid chromatograph.

  • Mass Spectrometric Detection: Ionization and detection of NNV based on its specific mass-to-charge ratio (m/z).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can also be used for the analysis of nitrosamines.[1] However, due to the relatively high boiling point of NNV, LC-MS is often the more suitable technique.[1]

The following diagram illustrates a typical experimental workflow for the analysis of NNV in a varenicline drug product.

Start Varenicline Drug Product (Tablets) Crush Crush Tablets to a Fine Powder Start->Crush Weigh Accurately Weigh Powdered Sample Crush->Weigh Extract Extract with a Suitable Solvent (e.g., Methanol) Weigh->Extract Vortex_Sonicate Vortex and Sonicate to Ensure Dissolution Extract->Vortex_Sonicate Centrifuge Centrifuge to Separate Insoluble Excipients Vortex_Sonicate->Centrifuge Filter Filter Supernatant through a 0.22 µm Filter Centrifuge->Filter Analysis Analyze by LC-MS/MS or LC-HRMS Filter->Analysis Quantify Quantify NNV Concentration Analysis->Quantify

Diagram 2: Experimental Workflow for NNV Analysis.

Quantitative Data and Regulatory Limits

Regulatory agencies have established acceptable intake (AI) limits for NNV to ensure patient safety. The FDA has set an AI limit of 37 ng/day for NNV.[5] To address potential drug shortages, the FDA temporarily allowed an interim AI limit of 185 ng/day.

The following table summarizes key quantitative data related to NNV, including regulatory limits and findings from various analytical studies.

ParameterValueReference(s)
Regulatory Limits
FDA Acceptable Intake (AI) Limit37 ng/day[3][5]
FDA Interim Acceptable Intake Limit185 ng/day
Analytical Method Performance
LC-HRMS LOD (FDA Method)0.2 ppm[13]
LC-HRMS LOQ (FDA Method)1.0 ppm[13]
LC-APCI-MS/MS LOD0.22 ppm
LC-APCI-MS/MS LOQ0.66 ppm
LC-MS/MS LOD (QTRAP 5500+)0.02 ng/mL
LC-MS/MS LOQ (QTRAP 5500+)0.10 ng/mL
Reported NNV Levels in Varenicline Products
Pfizer (Chantix) 1mg150-470 ng/tablet (155-474 ppm)
Par Pharmaceuticals 1 mg3 ng/tablet (3 ppm)
Apotex (APO-Varenicline) 1 mg27-44 ng/tablet (27-44 ppm)
Apotex (APO-Varenicline) 0.5 mg14-21 ng/tablet (27-42 ppm)

Experimental Protocols

This section provides detailed experimental protocols for the determination of NNV in varenicline drug substance and drug product, based on publicly available methods.

LC-ESI-HRMS Method for the Determination of N-Nitroso-Varenicline (Adapted from FDA)[13]

5.1.1. Reagents and Materials

  • This compound reference standard

  • Varenicline tartrate drug substance or drug product

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Analytical balance

  • Volumetric flasks

  • Centrifuge tubes (15 mL, glass)

  • Mechanical shaker

  • Centrifuge

  • Syringe filters (0.22 µm PVDF)

  • HPLC vials

5.1.2. Standard Preparation

  • Stock Standard: Accurately weigh approximately 10 mg of NNV reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock standard with methanol to cover the desired concentration range (e.g., 1.0 - 200 ppm).

5.1.3. Sample Preparation (Drug Product)

  • Crush a suitable number of varenicline tablets to obtain a fine powder.

  • Accurately weigh an amount of powdered tablets equivalent to a target concentration of 0.5 mg/mL of varenicline in a 15 mL centrifuge tube.

  • Add the appropriate volume of methanol.

  • Vortex for 1 minute.

  • Shake on a mechanical shaker for 40 minutes.

  • Centrifuge at 4500 rpm for 15 minutes.

  • Filter the supernatant through a 0.22 µm PVDF syringe filter into an HPLC vial.

5.1.4. Sample Preparation (Drug Substance)

  • Accurately weigh approximately 43 mg of varenicline tartrate drug substance into a 50 mL volumetric flask.

  • Dilute to volume with methanol.

  • Mix using a stir bar until fully dissolved.

  • Filter the solution through a 0.22 µm PVDF syringe filter into an HPLC vial.

5.1.5. LC-HRMS Conditions

  • LC System: Agilent 1290 Infinity II or equivalent

  • Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm, or equivalent

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in methanol

  • Gradient: (Typical) Start with a high percentage of Mobile Phase A, ramp up to a high percentage of Mobile Phase B, hold, and then return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Thermo Scientific Q Exactive HF or equivalent

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Mode: Full MS / dd-MS2 (data-dependent MS2) or Targeted SIM

  • Monitored Ion (m/z): [M+H]+ for NNV

5.1.6. Quantification Quantification is performed by comparing the peak area of the NNV in the sample to a calibration curve generated from the working standards.

Carcinogenic Mechanism of N-Nitrosamines

The carcinogenic potential of nitrosamines is attributed to their metabolic activation into highly reactive electrophilic species that can damage DNA.[10] This process is primarily mediated by cytochrome P450 (CYP) enzymes in the liver and other tissues.

The key steps in the carcinogenic pathway are:

  • Metabolic Activation: N-nitrosamines undergo α-hydroxylation, a reaction catalyzed by CYP enzymes (e.g., CYP2E1, CYP2A6).[10] This creates an unstable α-hydroxy nitrosamine.

  • Formation of Diazonium Ions: The α-hydroxy nitrosamine spontaneously decomposes to form a highly reactive diazonium ion.

  • DNA Adduct Formation: The diazonium ion is a potent alkylating agent that can react with DNA bases, forming DNA adducts. Common adducts include O⁶-alkylguanine and N⁷-alkylguanine.

  • Mutagenesis and Carcinogenesis: If not repaired by cellular DNA repair mechanisms, these DNA adducts can lead to miscoding during DNA replication, resulting in mutations. The accumulation of mutations in critical genes (e.g., oncogenes, tumor suppressor genes) can initiate the process of carcinogenesis.

The following diagram illustrates the signaling pathway of nitrosamine-induced carcinogenicity.

cluster_activation Metabolic Activation cluster_dna_damage DNA Damage and Carcinogenesis Nitrosamine N-Nitrosamine Alpha_Hydroxy α-Hydroxy Nitrosamine (Unstable Intermediate) Nitrosamine->Alpha_Hydroxy α-Hydroxylation CYP450 Cytochrome P450 Enzymes (e.g., CYP2E1, CYP2A6) CYP450->Alpha_Hydroxy Diazonium Diazonium Ion (Reactive Electrophile) Alpha_Hydroxy->Diazonium Spontaneous Decomposition DNA_Adducts DNA Adduct Formation (e.g., O⁶-alkylguanine) Diazonium->DNA_Adducts Alkylation of DNA Mutation Mutation (If not repaired) DNA_Adducts->Mutation Carcinogenesis Carcinogenesis Mutation->Carcinogenesis

Diagram 3: Signaling Pathway of Nitrosamine Carcinogenicity.

Risk Assessment and Conclusion

The presence of this compound in varenicline drug substance poses a potential risk to patients due to the carcinogenic nature of nitrosamines. However, regulatory agencies have determined that the health benefits of smoking cessation with varenicline outweigh the potential cancer risk from NNV at the acceptable intake limit of 37 ng/day.[5]

For pharmaceutical manufacturers, a thorough risk assessment is crucial to identify and mitigate the sources of NNV formation.[9] This includes:

  • Careful selection and testing of raw materials and excipients for nitrite (B80452) impurities.

  • Optimization of the manufacturing process to avoid conditions that favor nitrosation.

  • Implementation of robust analytical methods for routine testing of NNV in both the drug substance and the final drug product.

  • Stability studies to monitor for the formation of NNV over the shelf life of the product.

References

Synthesis and Characterization of N-Nitroso Varenicline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Varenicline (B1221332), a partial agonist of the α4β2 nicotinic acetylcholine (B1216132) receptor, is a widely used medication for smoking cessation. The presence of nitrosamine (B1359907) impurities in pharmaceutical products has become a significant concern for regulatory bodies worldwide due to their potential carcinogenic properties. One such impurity associated with varenicline is N-Nitroso Varenicline. This technical guide provides an in-depth overview of the synthesis of the this compound analytical standard and its comprehensive characterization. The availability of a well-characterized standard is crucial for the development and validation of analytical methods to detect and quantify this impurity in varenicline drug substances and products, ensuring their safety and quality.

This compound can form when the secondary amine moiety of the varenicline molecule reacts with nitrosating agents, such as nitrite (B80452) salts, under acidic conditions.[1] This reaction can potentially occur during the synthesis of the active pharmaceutical ingredient (API), during the manufacturing of the drug product, or even during storage.[1] Regulatory agencies like the U.S. Food and Drug Administration (FDA) have established strict acceptable intake limits for this compound in varenicline-containing medicines.[2]

This guide details a plausible synthetic protocol for this compound and outlines the analytical techniques used for its structural confirmation and purity assessment.

Synthesis of this compound Standard

The synthesis of the this compound standard involves the direct nitrosation of varenicline. This process requires careful control of reaction conditions to ensure a good yield and high purity of the final product.

Experimental Protocol: Synthesis of this compound

Materials:

  • Varenicline Tartrate

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Deionized Water

Procedure:

  • Dissolution: Varenicline tartrate is dissolved in deionized water to create an aqueous solution.

  • Acidification: The solution is cooled in an ice bath, and hydrochloric acid is added dropwise to achieve an acidic pH (approximately pH 3). This step is crucial as the formation of the nitrosating agent, nitrous acid (HNO₂), from sodium nitrite occurs under acidic conditions.

  • Nitrosation: A solution of sodium nitrite in deionized water is added dropwise to the acidic varenicline solution while maintaining the low temperature. The reaction mixture is stirred for a specified period to allow for the complete conversion to this compound.

  • Extraction: The reaction mixture is neutralized with a saturated sodium bicarbonate solution. The aqueous layer is then extracted multiple times with dichloromethane to transfer the this compound into the organic phase.

  • Drying and Evaporation: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound product.

  • Purification (if necessary): The crude product can be further purified by column chromatography to obtain the analytical standard with high purity.

Characterization of this compound

A comprehensive characterization of the synthesized this compound is essential to confirm its identity, purity, and suitability as a reference standard. The primary techniques employed for this purpose are Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference(s)
Chemical Name 7,8,9,10-tetrahydro-8-nitroso-6H-6,10-methanopyrazino[2,3-h][3]benzazepine[4]
CAS Number 2755871-02-2[4]
Molecular Formula C₁₃H₁₂N₄O[4][5]
Molecular Weight 240.26 g/mol [6]
Appearance Off-white solid[4]
Solubility Soluble in Methanol[4]
Storage 2-8°C[4]
Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for the identification and quantification of this compound. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition of the molecule.

The following protocol is based on the method developed by the FDA for the determination of this compound.[7]

  • Sample Preparation: A stock solution of the synthesized this compound standard is prepared in methanol.[7] This stock solution is then serially diluted to prepare working standards and quality control (QC) samples at appropriate concentrations.[7]

  • Chromatographic Conditions:

    • HPLC System: UHPLC system with a temperature-controlled autosampler and column compartment.[7]

    • Column: XSelect CSH Phenyl-Hexyl XP, 2.5 µm, 130 Å, 150 x 4.6 mm.[7]

    • Mobile Phase A: 0.1% Formic Acid in Water.[7]

    • Mobile Phase B: 0.1% Formic Acid in Methanol.[7]

    • Gradient Elution: A suitable gradient program is used to achieve separation from varenicline and other potential impurities.

    • Flow Rate: As per optimized method.

    • Column Temperature: As per optimized method.

    • Injection Volume: As per optimized method.

  • Mass Spectrometry Conditions:

    • Mass Spectrometer: Q ExactiveTM hybrid quadrupole-orbitrap mass spectrometer or equivalent.[7]

    • Ionization Mode: Electrospray Ionization (ESI), Positive.[8]

    • Scan Mode: High-Resolution Accurate Mass (HRAM) scan.[7]

    • Monitored m/z: The exact mass of the protonated molecule [M+H]⁺ is monitored.

The LC-MS analysis is expected to show a single major peak corresponding to this compound at a specific retention time. The high-resolution mass spectrum should confirm the accurate mass of the protonated molecule, consistent with the molecular formula C₁₃H₁₃N₄O⁺.

ParameterExpected Value
Protonated Molecule [M+H]⁺
Exact Mass (m/z) 241.1084
Purity (by HPLC) >98%
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure of this compound, confirming the position of the nitroso group and the overall integrity of the molecule. A Certificate of Analysis for a related impurity standard confirms that ¹H-NMR conforms to the expected structure.[3]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the this compound molecule. The spectrum is expected to show characteristic absorption bands for the N-N=O group. Nitrosamines typically exhibit a strong N-N stretching vibration band between 1106 and 1052 cm⁻¹.[9]

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis and purification of the this compound standard.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification Varenicline Varenicline Solution Acidification Acidification (HCl) Varenicline->Acidification Cooling Nitrosation Nitrosation (NaNO2) Acidification->Nitrosation Controlled Addition Neutralization Neutralization (NaHCO3) Nitrosation->Neutralization Extraction Extraction (DCM) Neutralization->Extraction Drying Drying (Na2SO4) Extraction->Drying Evaporation Evaporation Drying->Evaporation Purification Purification Evaporation->Purification NNV_Standard This compound Standard Purification->NNV_Standard

Caption: Workflow for the synthesis of this compound standard.

Characterization Workflow

The following diagram outlines the analytical workflow for the characterization of the synthesized this compound standard.

Characterization_Workflow cluster_analysis Analytical Characterization cluster_data Data Interpretation Synthesized_NNV Synthesized this compound LCMS LC-MS Analysis Synthesized_NNV->LCMS NMR NMR Spectroscopy Synthesized_NNV->NMR FTIR FT-IR Spectroscopy Synthesized_NNV->FTIR Purity Purity Assessment LCMS->Purity Structure Structural Elucidation NMR->Structure Functional_Groups Functional Group ID FTIR->Functional_Groups Final_Standard Characterized Standard Purity->Final_Standard Structure->Final_Standard Functional_Groups->Final_Standard

Caption: Analytical workflow for this compound characterization.

Conclusion

This technical guide provides a comprehensive overview of the synthesis and characterization of the this compound analytical standard. The detailed protocols and data presented herein are intended to support researchers, scientists, and drug development professionals in the accurate detection and quantification of this critical impurity in varenicline products. The availability of a well-characterized standard is paramount for ensuring the quality and safety of varenicline medications for patients worldwide. Adherence to rigorous analytical testing, guided by the principles and methods outlined in this document, is essential for regulatory compliance and patient safety.

References

Methodological & Application

Application Note: Quantitative Analysis of N-Nitroso Varenicline in Pharmaceutical Products by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Varenicline (B1221332), a partial agonist of the α4β2 nicotinic acetylcholine (B1216132) receptor, is a widely used medication for smoking cessation.[1] However, the presence of N-nitroso varenicline, a potential genotoxic impurity, has raised significant safety concerns, leading to product recalls and stringent regulatory scrutiny.[2] The U.S. Food and Drug Administration (FDA) has established an acceptable daily intake limit of 37 ng for this compound.[3][4][5] This necessitates the development of sensitive and robust analytical methods for its accurate quantification in varenicline drug substances and products. This application note details a comprehensive LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method for the determination of this compound.

Principle

This method utilizes reverse-phase liquid chromatography for the separation of this compound from the active pharmaceutical ingredient (API), varenicline. Detection and quantification are achieved using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.[6]

Experimental Protocols

Reagents and Materials
  • Solvents: Methanol (B129727) (LC-MS grade), Water (LC-MS grade), Formic Acid (LC-MS grade)

  • Standards: this compound reference standard

  • Filters: 0.22 µm PVDF or PTFE syringe filters

Standard Solution Preparation
  • Stock Standard Preparation (e.g., 100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 100 mL of methanol.[7]

  • Intermediate and Working Standards: Prepare a series of dilutions from the stock solution using methanol to create calibration standards ranging from approximately 0.1 ng/mL to 50 ng/mL.[2][8]

Sample Preparation

For Varenicline Drug Substance (API):

  • Accurately weigh approximately 43-48 mg of the varenicline tartrate drug substance.[2][9]

  • Transfer to a 50 mL volumetric flask and add methanol to the mark.

  • Dissolve the substance completely by stirring or vortexing.[2][9]

  • Filter the solution through a 0.22 µm syringe filter into an HPLC vial for analysis.[2][9]

For Varenicline Drug Product (Tablets):

  • Crush a suitable number of tablets to obtain a fine powder.

  • Weigh an amount of powder equivalent to a target concentration of 0.5 mg/mL of varenicline and transfer it to a centrifuge tube.[2][9]

  • Add the appropriate volume of methanol.

  • Vortex for 1 minute, followed by sonication for 15-40 minutes.[2][8][9]

  • Centrifuge the sample at 4500 rpm for 15 minutes.[2][9]

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.[2][9]

LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions and may require optimization for specific instrumentation.

Liquid Chromatography:

ParameterCondition
Column C18 or Phenyl-Hexyl column (e.g., 150 x 4.6 mm, 2.5-3.0 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Flow Rate 0.4 - 0.6 mL/min
Injection Volume 5 - 20 µL
Column Temp. 40 °C
Gradient Optimized to separate this compound from Varenicline and other matrix components.

Mass Spectrometry:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Curtain Gas Optimized for the specific instrument (e.g., 40 psi)
Ion Source Temp. 500 °C
Ion Spray Voltage 5500 V
MRM Transitions Precursor Ion (m/z) -> Product Ion (m/z) for this compound (e.g., 181.0 -> 127.1, 181.0 -> 154.1)
Collision Energy Optimized for each transition

Data Presentation

Table 1: Method Validation Summary

ParameterTypical Performance
Linearity Range 0.1 - 50 ng/mL (R² > 0.999)
Limit of Detection (LOD) 0.02 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Accuracy (Spike Recovery) 95.86% - 106.65%
Precision (%RSD) < 10%

Table 2: Example MRM Transitions for this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound (Quantifier)181.0127.1Optimized (e.g., 18)
This compound (Qualifier)181.0154.1Optimized (e.g., 8)

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Start: Drug Substance or Product weigh Weigh Sample start->weigh dissolve Dissolve in Methanol weigh->dissolve extract Vortex / Sonicate (for tablets) dissolve->extract centrifuge Centrifuge (for tablets) extract->centrifuge filter Filter (0.22 µm) centrifuge->filter hplc_vial Transfer to HPLC Vial filter->hplc_vial injection Inject into LC-MS/MS hplc_vial->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (MRM) separation->detection quantification Data Acquisition & Quantification detection->quantification

Caption: Experimental workflow for the analysis of this compound.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantitative determination of this compound in both drug substances and finished products. The method is suitable for quality control and regulatory compliance to ensure the safety of varenicline-containing pharmaceuticals.

References

Application Note: High-Resolution Mass Spectrometry for the Sensitive Detection of N-Nitroso Varenicline

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the detection and quantification of N-Nitroso Varenicline (B1221332), a nitrosamine (B1359907) drug substance-related impurity (NDSRI), in varenicline drug substances and drug products using high-resolution mass spectrometry (HRMS). The methodologies outlined are based on established and validated techniques, ensuring high sensitivity and accuracy to meet stringent regulatory requirements. This document is intended for researchers, scientists, and drug development professionals involved in the quality control and safety assessment of pharmaceuticals.

Introduction

Varenicline, an active pharmaceutical ingredient (API) in smoking cessation medications, has been identified as susceptible to the formation of N-nitroso-varenicline, a potential human carcinogen.[1][2][3] Regulatory agencies, including the U.S. Food and Drug Administration (FDA), have established strict acceptable intake (AI) limits for nitrosamine impurities in pharmaceutical products, necessitating highly sensitive and robust analytical methods for their detection and quantification.[4][5][6] The FDA has set an acceptable daily intake level of 37 ng/day for N-Nitroso Varenicline.[1][7][8] High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) offers the specificity and sensitivity required for the trace-level analysis of such impurities.[2][9] This application note details a comprehensive workflow, from sample preparation to data analysis, for the reliable quantification of this compound.

Experimental Workflow

The overall experimental workflow for the analysis of this compound is depicted below. This process includes standard and sample preparation, followed by LC-HRMS analysis and subsequent data processing.

Workflow Experimental Workflow for this compound Analysis cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (0.02 to 50 ng/mL) LC_Separation Liquid Chromatography (Reverse Phase) Standard_Prep->LC_Separation Sample_Prep_API Drug Substance (API) Sample Preparation Sample_Prep_API->LC_Separation Sample_Prep_DP Drug Product (Tablet) Sample Preparation Sample_Prep_DP->LC_Separation HRMS_Detection HRMS Detection (Positive ESI Mode) LC_Separation->HRMS_Detection Eluent Quantification Quantification (External Calibration) HRMS_Detection->Quantification Mass Spectra Reporting Reporting Quantification->Reporting

Caption: A high-level overview of the analytical workflow.

Materials and Reagents

  • Reference Standard: this compound

  • Solvents: Methanol (B129727) (LC-MS grade), Water (LC-MS grade)

  • Additives: Formic Acid (LC-MS grade)

  • Filters: 0.22 µm PVDF or PTFE syringe filters

Instrumentation

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source is required.

Experimental Protocols

Standard Solution Preparation

A stock solution of this compound is prepared by accurately weighing approximately 5 mg of the reference standard and dissolving it in methanol to achieve a concentration of 1 mg/mL.[1] This stock solution is then serially diluted with methanol to prepare working standards and calibration curve solutions, typically ranging from 0.02 ng/mL to 50 ng/mL.[1]

Sample Preparation

The following diagrams illustrate the detailed steps for preparing drug substance and drug product samples for analysis.

Sample_Prep Sample Preparation Protocols cluster_api Drug Substance (API) cluster_dp Drug Product (Tablets) A1 Weigh ~43-48 mg of API A2 Dissolve in 50 mL Methanol A1->A2 A3 Vortex/Stir until dissolved A2->A3 A4 Filter through 0.22 µm filter A3->A4 A5 Transfer to HPLC vial A4->A5 D1 Crush tablets D2 Weigh powder to achieve ~0.5 mg/mL varenicline in Methanol D1->D2 D3 Vortex for 30 seconds D2->D3 D4 Sonicate for 15-40 minutes D3->D4 D5 Centrifuge at >4500 rpm for 5-15 minutes D4->D5 D6 Filter supernatant through 0.22 µm filter D5->D6 D7 Transfer to HPLC vial D6->D7

Caption: Step-by-step sample preparation for API and drug product.

Liquid Chromatography Conditions

A reverse-phase chromatographic separation is employed to resolve this compound from the varenicline API and other matrix components.[9]

ParameterCondition
Column e.g., Kinetex Biphenyl (150 x 2.6 µm) or equivalent
Mobile Phase A 0.1% Formic Acid in Water[9]
Mobile Phase B 0.1% Formic Acid in Methanol[9]
Flow Rate 0.4 - 0.7 mL/min
Injection Volume 5 - 20 µL
Column Temperature 40 °C
Gradient Optimized for separation (specifics may vary by column and system)
High-Resolution Mass Spectrometry Conditions

The mass spectrometer is operated in positive electrospray ionization (ESI) mode, monitoring for the accurate mass of the protonated this compound ion.[1][9]

ParameterSetting
Ionization Mode Positive ESI
Scan Type Full Scan with data-dependent MS/MS or targeted SIM
Mass Resolution > 30,000 FWHM
Collision Energy Optimized for fragmentation of this compound
Monitored Ion (m/z) [M+H]+ for this compound

Quantitative Data Summary

The following table summarizes the typical quantitative performance parameters achieved for the analysis of this compound using LC-HRMS.

ParameterReported ValueReference
Linearity Range 0.1 - 50 ng/mL[1][2]
Correlation Coefficient (r²) > 0.99[1]
Limit of Detection (LOD) 0.02 ng/mL (0.13 - 0.2 ppm)[1][9][10]
Limit of Quantification (LOQ) 0.1 ng/mL (0.66 - 1.0 ppm)[1][9][10]
Accuracy (% Recovery) 95.86 - 106.65%[2]
Precision (%RSD) < 2% at LLOQ[1]

Conclusion

The described LC-HRMS method provides a sensitive, specific, and reliable approach for the quantification of this compound in both drug substance and drug product. The detailed protocols for sample preparation and instrument operation, along with the expected quantitative performance, offer a robust framework for routine quality control testing and regulatory compliance. The high resolution and mass accuracy inherent to this technique ensure confident identification and quantification of this critical nitrosamine impurity at levels well below the regulatory limits.

References

Application Note & Protocol: Quantitative Analysis of N-Nitroso Varenicline in Varenicline Tablets by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Varenicline (B1221332), an active pharmaceutical ingredient (API) in smoking cessation medications, has been identified as susceptible to the formation of N-nitroso-varenicline, a nitrosamine (B1359907) impurity.[1] Due to the potential carcinogenic nature of nitrosamine compounds, regulatory bodies such as the U.S. Food and Drug Administration (FDA) have established strict acceptable intake (AI) limits for these impurities in pharmaceutical products.[2][3] The FDA has set an acceptable intake limit for N-nitroso-varenicline at 37 nanograms per day.[4][5][6] This necessitates the development and validation of sensitive and robust analytical methods for the accurate quantification of N-nitroso-varenicline in varenicline tablets to ensure patient safety and regulatory compliance.[7]

This document provides a detailed protocol for the quantitative analysis of N-nitroso-varenicline in varenicline tablets using a Liquid Chromatography-Mass Spectrometry (LC-MS) method. The described methodology is based on established and validated procedures, offering high sensitivity and specificity.[1][8]

Quantitative Data Summary

The following tables summarize the key quantitative performance parameters of a validated LC-MS/MS method for the analysis of N-Nitroso Varenicline.[8][9][10]

Table 1: Method Detection and Quantitation Limits

ParameterValueReference
Limit of Detection (LOD)0.02 ng/mL[8]
Limit of Quantitation (LOQ)0.10 ng/mL[8]

Table 2: Method Performance Characteristics

ParameterValueReference
Linearity Range0.1 - 50 ng/mL[8]
Correlation Coefficient (r)>0.99[8]
Accuracy (% Recovery)102.0% (average)[8]
Precision (%RSD at LLOQ)1.80%[8]

Experimental Protocol

This protocol details the steps for sample preparation and LC-MS analysis for the quantification of this compound in varenicline tablets.

Materials and Reagents
  • This compound reference standard

  • Varenicline tablets

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • 0.22 µm PVDF or PTFE syringe filters

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer (e.g., Triple Quadrupole or High-Resolution Mass Spectrometer)[1][8]

  • Analytical balance

  • Vortex mixer

  • Sonicator

  • Centrifuge

  • Mechanical wrist-action shaker

Preparation of Solutions
  • Mobile Phase A: 0.1% Formic acid in Water.[1]

  • Mobile Phase B: 0.1% Formic acid in Methanol.[1]

  • Diluent: Methanol.[1]

  • Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 5 mg of this compound reference standard and dissolve in methanol to a final concentration of 1 mg/mL.[8] This solution should be vortexed and sonicated to ensure complete dissolution.[8]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to cover the desired concentration range (e.g., 0.1 to 50 ng/mL).[8]

Sample Preparation
  • Crush a suitable number of varenicline tablets to obtain a fine powder.[8]

  • Accurately weigh a portion of the crushed tablet powder equivalent to 5 mg of varenicline.[8]

  • Transfer the powder to a suitable container and add methanol to achieve a final varenicline concentration of 1 mg/mL.[8]

  • Vortex the sample for 30 seconds.[8]

  • Sonicate the sample for 15 minutes.[8]

  • Vortex the sample again for 30 seconds.[8]

  • Centrifuge the sample for 5 minutes at a high speed (e.g., 10,416 rcf).[8]

  • Filter the supernatant through a 0.2 µm PTFE syringe filter into an HPLC vial for analysis.[8]

LC-MS/MS Method
  • LC Column: A suitable reversed-phase column, such as a biphenyl (B1667301) column (150 x 4.6 mm, 2.6 µm), can be used.[9]

  • Flow Rate: 0.4 mL/min.[9]

  • Injection Volume: 20 µL.[9]

  • Column Temperature: 30°C.[9]

  • Autosampler Temperature: 15°C.[9]

  • Gradient Elution: A suitable gradient program should be developed to separate this compound from the varenicline API and other matrix components.

  • Mass Spectrometer:

    • Ionization Mode: Electrospray Ionization (ESI), Positive mode.[9]

    • Scan Type: Multiple Reaction Monitoring (MRM).[9]

    • Specific precursor and product ion transitions for this compound should be optimized.

Data Analysis

Quantification is performed by comparing the peak area of the this compound in the sample chromatogram to the calibration curve generated from the working standard solutions.[1]

Experimental Workflow Diagram

Workflow cluster_sample_prep Sample Preparation cluster_standard_prep Standard Preparation cluster_lcms LC-MS Analysis cluster_data_analysis Data Analysis start Start crush_tablets Crush Varenicline Tablets start->crush_tablets weigh_standard Weigh this compound Standard start->weigh_standard weigh_powder Weigh Tablet Powder crush_tablets->weigh_powder add_methanol Add Methanol (1 mg/mL) weigh_powder->add_methanol vortex1 Vortex (30s) add_methanol->vortex1 sonicate Sonicate (15 min) vortex1->sonicate vortex2 Vortex (30s) sonicate->vortex2 centrifuge Centrifuge (5 min) vortex2->centrifuge filter Filter Supernatant (0.2 µm) centrifuge->filter inject_sample Inject Sample and Standards into LC-MS filter->inject_sample dissolve Dissolve in Methanol (Stock Solution) weigh_standard->dissolve serial_dilution Serial Dilution (Working Standards) dissolve->serial_dilution serial_dilution->inject_sample acquire_data Acquire Data (MRM Mode) inject_sample->acquire_data integrate_peaks Integrate Peak Areas acquire_data->integrate_peaks calibration_curve Generate Calibration Curve integrate_peaks->calibration_curve quantify Quantify this compound integrate_peaks->quantify calibration_curve->quantify end_node End quantify->end_node

Caption: Workflow for the quantitative analysis of this compound in tablets.

References

Application Notes and Protocols for N-Nitroso Varenicline Testing

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Varenicline (B1221332), an active pharmaceutical ingredient (API) in smoking cessation medications, has been identified as susceptible to forming N-nitroso-varenicline, a nitrosamine (B1359907) impurity.[1][2] Nitrosamine compounds are a class of chemicals that are often considered probable human carcinogens. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) have established strict acceptable intake limits for these impurities in pharmaceutical products to ensure patient safety.[3][4][5] The acceptable daily intake limit for N-nitroso-varenicline has been set at 37 ng/day.[1][3] Consequently, highly sensitive and robust analytical methods are required for the accurate quantification of N-nitroso-varenicline in both varenicline drug substances and finished drug products.

This document provides detailed application notes and standardized protocols for the sample preparation and analysis of N-nitroso-varenicline, primarily utilizing Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). These methods are designed for researchers, scientists, and drug development professionals to ensure the quality and safety of varenicline-containing products.

Experimental Protocols

Protocol 1: Sample Preparation of Varenicline Drug Substance (API)

This protocol outlines the procedure for preparing a varenicline active pharmaceutical ingredient (API) sample for N-nitroso-varenicline analysis.

Materials:

  • Varenicline Tartrate drug substance

  • Methanol (B129727) (HPLC grade or higher)

  • Volumetric flasks (50 mL)

  • Analytical balance

  • Stir bar and stir plate

  • Syringe filters (0.22 µm PVDF or 0.2 µm PTFE)[1][2]

  • HPLC vials

Procedure:

  • Accurately weigh approximately 43 ± 4 mg of the varenicline tartrate drug substance.[2]

  • Quantitatively transfer the weighed substance into a 50 mL volumetric flask.[2]

  • Add methanol to the flask to dilute to the final volume.[2]

  • Place a stir bar in the flask and mix the solution using a stir plate until the drug substance is fully dissolved.[2]

  • Filter the resulting solution through a 0.22 µm PVDF syringe filter.[2]

  • Transfer the filtered sample into an HPLC vial for subsequent LC-MS/MS analysis.[2]

Protocol 2: Sample Preparation of Varenicline Drug Product (Tablets)

This protocol details the extraction of N-nitroso-varenicline from varenicline tablets.

Materials:

  • Varenicline tablets

  • Methanol (HPLC grade or higher)

  • Mortar and pestle or tablet crusher

  • Glass centrifuge tubes (15 mL)

  • Vortex mixer

  • Sonicator

  • Mechanical wrist-action shaker (optional)[2]

  • Centrifuge

  • Syringe filters (0.22 µm PVDF or 0.2 µm PTFE)[1][2]

  • HPLC vials

Procedure:

  • Crush a suitable number of varenicline tablets to obtain a fine, homogeneous powder.[1][2]

  • Weigh an amount of the crushed tablet powder equivalent to a target varenicline concentration of 0.5 mg/mL to 1 mg/mL when dissolved in methanol.[1][2] For example, weigh approximately 5 mg of the crushed tablet powder.[1]

  • Transfer the weighed powder into a 15 mL glass centrifuge tube.[2]

  • Add the appropriate volume of methanol to achieve the target concentration. For 5 mg of powder to achieve a 1 mg/mL concentration, add 5 mL of methanol.[1]

  • Vortex the mixture for approximately 30 seconds.[1]

  • Sonicate the sample for 10 to 40 minutes to ensure complete dissolution and extraction.[1][2][6]

  • After sonication, vortex the sample again for another 30 seconds.[1]

  • Centrifuge the sample for 5 to 15 minutes at a high speed (e.g., 4500 rpm or 10,416 rcf).[1][2][6]

  • Carefully collect the supernatant and filter it through a 0.2 µm PTFE or 0.22 µm PVDF syringe filter.[1][2]

  • Transfer the filtered supernatant into an HPLC vial for analysis.[1][2]

Protocol 3: Spiked Sample Preparation for Recovery Studies

This protocol is for spiking a known concentration of N-nitroso-varenicline standard into a drug product sample to assess method accuracy and recovery.

Materials:

  • Crushed varenicline tablets

  • Methanol (HPLC grade or higher)

  • N-Nitroso-varenicline standard solution (e.g., 100 ng/mL)

  • Glass centrifuge tubes

  • Vortex mixer

  • Sonicator

  • Centrifuge

  • Syringe filters (0.2 µm PTFE)[1]

  • HPLC vials

Procedure:

  • Weigh approximately 5 mg of the crushed varenicline tablet powder into a centrifuge tube.[1]

  • Add a volume of methanol slightly less than the final desired volume (e.g., 4.9 mL for a final volume of 5 mL).[1]

  • Add a known volume of the N-nitroso-varenicline standard solution to achieve the desired spike concentration (e.g., 100 µL of a 100 ng/mL standard to achieve a 2 ng/mL spike in a 5 mL final volume).[1]

  • Follow steps 5 through 10 from the Drug Product Sample Preparation protocol.

Data Presentation

The following tables summarize the quantitative data from various validated methods for the analysis of N-Nitroso Varenicline.

Table 1: Method Performance Characteristics for this compound Analysis

Parameter Method 1 (LC-QTRAP 5500+)[1] Method 2 (LC-APCI-MS/MS) Method 3 (LC-QTRAP 4500)[7][8]
Limit of Detection (LOD) 0.02 ng/mL 0.22 ppm 0.4 - 0.5 ppm
Limit of Quantification (LOQ) 0.10 ng/mL 0.66 ppm 0.4 - 0.5 ppm
Linearity Range 0.1 - 50 ng/mL 0.66 - 19.88 ppm Not Specified
Correlation Coefficient (r) >0.99 >0.995 Not Specified

| Spike Recovery | ~102.0% | 85 - 115% | Not Specified |

Table 2: Spike Recovery Data in Varenicline Drug Product

Sample Type Spike Concentration Amount Detected (µg/g) % Recovery % CV
Un-spiked[1] N/A 1.75 N/A <10%

| Spiked[1] | 2 µg/g | Not specified directly | 102.0% | <10% |

Visualizations

The following diagrams illustrate the experimental workflows for sample preparation and analysis.

Diagram 1: Workflow for Varenicline Drug Substance Sample Preparation cluster_prep Sample Preparation cluster_analysis Analysis weigh Weigh ~43 mg of Varenicline Tartrate API transfer Transfer to 50 mL Volumetric Flask weigh->transfer dissolve Add Methanol and Dissolve with Stirring transfer->dissolve filter Filter through 0.22 µm PVDF Filter dissolve->filter hplc_vial Transfer to HPLC Vial filter->hplc_vial analysis LC-MS/MS Analysis hplc_vial->analysis

Caption: Workflow for Varenicline Drug Substance Sample Preparation.

Diagram 2: Workflow for Varenicline Drug Product Sample Preparation cluster_prep Sample Preparation cluster_analysis Analysis crush Crush Varenicline Tablets weigh Weigh Crushed Powder (e.g., ~5 mg) crush->weigh transfer Transfer to Centrifuge Tube weigh->transfer add_solvent Add Methanol transfer->add_solvent vortex1 Vortex (30s) add_solvent->vortex1 sonicate Sonicate (10-40 min) vortex1->sonicate vortex2 Vortex (30s) sonicate->vortex2 centrifuge Centrifuge (5-15 min @ high speed) vortex2->centrifuge filter Filter Supernatant (0.2 µm PTFE) centrifuge->filter hplc_vial Transfer to HPLC Vial filter->hplc_vial analysis LC-MS/MS Analysis hplc_vial->analysis

Caption: Workflow for Varenicline Drug Product Sample Preparation.

References

Application Note: Validation of Analytical Methods for N-Nitroso Varenicline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Varenicline (B1221332), a partial agonist of the α4β2 nicotinic acetylcholine (B1216132) receptor, is a widely used medication for smoking cessation. However, the presence of nitrosamine (B1359907) impurities, such as N-Nitroso Varenicline, in pharmaceutical products has become a significant concern for regulatory agencies and manufacturers worldwide. Nitrosamines are classified as probable human carcinogens, necessitating the development of sensitive and robust analytical methods to detect and quantify their presence at trace levels in active pharmaceutical ingredients (APIs) and finished drug products.[1][2][3][4] This application note provides a comprehensive overview of validated analytical methodologies for the determination of this compound, including detailed experimental protocols and performance data.

The U.S. Food and Drug Administration (FDA) and other regulatory bodies have established strict guidelines for the control of nitrosamine impurities in pharmaceuticals.[2][3][5] Consequently, reliable analytical methods are crucial for risk assessment, quality control of manufacturing processes, and ensuring patient safety.[1][5] The methods detailed herein primarily utilize Liquid Chromatography with Mass Spectrometry (LC-MS), a technique that offers the high sensitivity and specificity required for trace-level impurity analysis.[1][6][7][8][9][10][11]

Experimental Protocols

The following protocols are a synthesis of validated methods for the analysis of this compound in both varenicline tartrate drug substance and tablets.[6][12]

Reagents and Materials
  • Reference Standard: this compound

  • Solvents: LC-MS grade methanol (B129727), water, and formic acid[6][13]

  • Equipment: Analytical balance, vortex mixer, mechanical shaker, centrifuge, 0.22 µm PVDF syringe filters, HPLC or UHPLC system coupled with a high-resolution mass spectrometer (e.g., Q Exactive, QTRAP) or a tandem quadrupole mass spectrometer (MS/MS).[6][9][10][13]

Standard Solution Preparation
  • Stock Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol to obtain a stock solution. Prepare in duplicate.[6][13]

  • Intermediate and Working Standard Preparation: Perform serial dilutions of the stock standard with methanol to prepare intermediate and working standard solutions at desired concentrations (e.g., 1000 ng/mL, 100 ng/mL). A working standard and a quality control (QC) standard should be prepared from the two separate stock solutions.[6]

Sample Preparation

For Varenicline Drug Substance (API):

  • Accurately weigh approximately 43-48 mg of varenicline tartrate drug substance into a 50 mL volumetric flask.[6][12]

  • Add methanol and mix using a stir bar until fully dissolved.[6]

  • Filter the solution through a 0.22 µm PVDF syringe filter into an HPLC vial for LC-MS analysis.[6]

For Varenicline Drug Product (Tablets):

  • Crush a sufficient number of tablets to obtain a target concentration of 0.5 mg/mL of varenicline in methanol.[6][12]

  • Transfer the powdered tablets to a 15 mL glass centrifuge tube and add the appropriate volume of methanol.

  • Vortex the mixture for approximately one minute.[6]

  • Shake the sample for 40 minutes using a mechanical wrist-action shaker.[6][13]

  • Centrifuge the sample for 15 minutes at 4500 rpm.[6][13]

  • Filter the supernatant through a 0.22 µm PVDF syringe filter into an HPLC vial for LC-MS analysis.[6][13]

Chromatographic and Mass Spectrometric Conditions

The following are typical LC-MS conditions. Optimization may be required based on the specific instrumentation used.

  • Chromatographic Column: A C18 reversed-phase column is commonly used (e.g., InertSustain AQ C18, 150 x 4.6 mm, 3.0 µm).

  • Mobile Phase A: 0.1% Formic acid in water.[6]

  • Mobile Phase B: 0.1% Formic acid in methanol.[6]

  • Flow Rate: 0.4 - 0.6 mL/min.[9][10]

  • Gradient Elution: A gradient program is employed to separate this compound from the varenicline API and other matrix components.

  • Injection Volume: 10 - 40 µL.[8][9][10]

  • Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive mode.[6][9][10]

  • Mass Spectrometric Detection: High-Resolution Mass Spectrometry (HRMS) monitoring the accurate m/z of the protonated impurity ion or Multiple Reaction Monitoring (MRM) for MS/MS.[6]

Method Validation and Performance Data

Analytical methods for this compound have been validated according to ICH Q2(R1) guidelines, demonstrating their suitability for the intended purpose.[1][8] The key validation parameters are summarized in the table below.

Validation ParameterTypical Performance
Limit of Detection (LOD) 0.13 - 0.22 ppm[8]
Limit of Quantitation (LOQ) 0.4 - 0.66 ppm[7][8][10]
Linearity (Correlation Coefficient, r²) > 0.995
Accuracy (% Recovery) 85 - 115%[6][12]
Precision (% RSD) ≤ 10%[6][8]
Retention Time Reproducibility Difference ≤ 2% from reference standard[6]

Visualizations

Experimental Workflow

The overall workflow for the analysis of this compound in pharmaceutical samples is depicted in the following diagram.

Experimental_Workflow cluster_prep Sample and Standard Preparation cluster_analysis Analysis cluster_data Data Processing and Reporting Standard_Prep Reference Standard Preparation LC_Separation LC Separation Standard_Prep->LC_Separation Sample_Prep Sample Preparation (API or Tablet) Sample_Prep->LC_Separation MS_Detection MS/MS or HRMS Detection LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantitation Quantitation Data_Acquisition->Quantitation Reporting Reporting Quantitation->Reporting

Caption: Workflow for this compound Analysis.

Logical Relationship of Method Validation

The relationship between different validation parameters ensures a robust and reliable analytical method.

Validation_Relationship Method Analytical Method Specificity Specificity Method->Specificity Robustness Robustness Method->Robustness Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ

Caption: Interrelation of Analytical Method Validation Parameters.

Conclusion

The analytical methods described provide a robust framework for the sensitive and accurate quantification of this compound in both drug substance and drug product. Adherence to these or similarly validated protocols is essential for ensuring the quality and safety of varenicline-containing medicines and for compliance with global regulatory expectations regarding nitrosamine impurities. Continuous monitoring and method optimization may be necessary to adapt to evolving regulatory landscapes and to address potential challenges in different sample matrices.

References

Determining N-Nitroso Varenicline at Trace Levels: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the quantitative analysis of N-Nitroso Varenicline (B1221332), a nitrosamine (B1359907) impurity of concern in varenicline drug products. The methodologies outlined herein are based on robust analytical techniques designed to achieve low limits of detection (LOD) and quantification (LOQ), ensuring product quality and regulatory compliance.

Introduction

Varenicline, an active pharmaceutical ingredient in smoking cessation medications, has been identified as susceptible to the formation of the N-nitroso impurity, N-Nitroso Varenicline.[1] Nitrosamine impurities are a class of compounds that are considered probable human carcinogens, necessitating their strict control in pharmaceutical products.[2][3] Regulatory agencies, including the U.S. Food and Drug Administration (FDA), have established acceptable intake limits for these impurities and have provided guidance on the analytical methods for their detection and quantification.[4][5][6] This document consolidates information from various validated methods to provide a comprehensive resource for laboratories involved in the quality control of varenicline.

Quantitative Data Summary

The limit of detection (LOD) and limit of quantification (LOQ) are critical performance characteristics of an analytical method, indicating the lowest concentration of an analyte that can be reliably detected and quantified, respectively. The following table summarizes the reported LOD and LOQ values for this compound analysis using various liquid chromatography-mass spectrometry (LC-MS) methods.

Analytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)MatrixReference
LC-ESI-HRMS0.2 ppm1.0 ppmVarenicline Tartrate Drug Product and Drug Substance[7]
LC-MS/MS0.13 ppm0.66 ppmVarenicline Tablets[8]
LC-MS/MS (QTRAP 5500+)0.02 ng/mL (LLOD)0.10 ng/mL (LLOQ)Varenicline Drug Product[9]
LC-APCI-MS/MS0.22 ppm0.66 ppmVarenicline Tartrate Drug Substance and Drug Products
LC-MS/MS (QTRAP 4500)0.25 ppm (for Nitroso-Varenicline)0.5 ppm (for Nitroso-Varenicline)Varenicline Tablets[10]
GC-MS/MS0.5 ppm2.0 ppmVarenicline API[11]

Note: ppm values are typically relative to the concentration of the varenicline active pharmaceutical ingredient (API).

Experimental Protocols

The following protocols are detailed methodologies for the analysis of this compound in both drug substance and drug product, primarily based on LC-MS techniques which offer high sensitivity and specificity.[12]

Protocol 1: this compound Analysis in Drug Substance by LC-ESI-HRMS

This protocol is adapted from the FDA-validated method for the determination of this compound.[7]

1. Reagents and Materials

  • This compound reference standard

  • Varenicline Tartrate drug substance

  • Methanol (B129727) (HPLC grade or equivalent)

  • Water (HPLC grade or equivalent)

  • Formic Acid (ACS reagent grade, ≥96%)

  • 0.22 µm PVDF syringe filters

2. Standard Preparation

  • Stock Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.[13]

  • Intermediate and Working Standards: Prepare a series of dilutions from the stock standard using methanol to create calibration standards at appropriate concentrations.[7]

3. Sample Preparation

  • Accurately weigh approximately 43 ± 4 mg of varenicline tartrate drug substance.[7]

  • Quantitatively transfer the substance into a 50 mL volumetric flask.[7]

  • Add methanol and mix using a stir bar until fully dissolved.[7]

  • Dilute to volume with methanol.[7]

  • Filter the solution through a 0.22 µm PVDF syringe filter into an HPLC vial for analysis.[7]

4. Chromatographic and Mass Spectrometric Conditions

  • LC System: A high-performance liquid chromatography system capable of gradient elution.

  • Column: A suitable reverse-phase C18 column.

  • Mobile Phase A: 0.1% Formic Acid in Water.[7]

  • Mobile Phase B: 0.1% Formic Acid in Methanol.[7]

  • Flow Rate: As per column manufacturer's recommendation (e.g., 0.3 - 0.5 mL/min).

  • Injection Volume: 5 µL.[7]

  • MS System: A high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source.[7]

  • Ionization Mode: Positive.[7]

  • Scan Mode: Parallel Reaction Monitoring (PRM) or similar targeted high-resolution scan mode.[7]

  • Monitored m/z: Monitor the accurate mass of the protonated this compound ion.

5. Data Analysis

  • Quantitation is performed by comparing the peak area of the this compound in the sample to a calibration curve generated from the reference standards.[7]

Protocol 2: this compound Analysis in Drug Product (Tablets) by LC-MS/MS

This protocol is a generalized procedure based on several published methods for tablet formulations.[8][9]

1. Reagents and Materials

  • Same as Protocol 1.

2. Standard Preparation

  • Follow the same procedure as in Protocol 1.

3. Sample Preparation

  • Crush a suitable number of varenicline tablets to obtain a fine powder.[9]

  • Accurately weigh a portion of the powder equivalent to a target concentration of 0.5 mg/mL of varenicline in a centrifuge tube.[7]

  • Add the appropriate volume of methanol.[7]

  • Vortex for approximately 1 minute.[7]

  • Shake or sonicate for an extended period (e.g., 40 minutes) to ensure complete extraction.[7]

  • Centrifuge the sample at high speed (e.g., 4500 rpm) for 15 minutes to pellet the excipients.[7]

  • Filter the supernatant through a 0.22 µm PVDF syringe filter into an HPLC vial.[7]

4. Chromatographic and Mass Spectrometric Conditions

  • LC System: Similar to Protocol 1.

  • Column: Suitable reverse-phase C18 column.

  • Mobile Phase: Typically a gradient of water and methanol or acetonitrile (B52724) with a modifier like formic acid.

  • MS System: A triple quadrupole or ion trap mass spectrometer with an ESI or APCI source.[14]

  • Ionization Mode: Positive.

  • Scan Mode: Multiple Reaction Monitoring (MRM) for high specificity and sensitivity.

5. Data Analysis

  • Quantify this compound using an external standard calibration curve.

Workflow and Process Visualization

The following diagram illustrates the general workflow for the analysis of this compound in pharmaceutical samples.

G cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Weighing of Drug Substance or Product dissolution Dissolution/Extraction in Methanol sample->dissolution filtration Filtration (0.22 µm) dissolution->filtration hplc HPLC Separation (Reverse Phase) filtration->hplc Inject into LC System standard Preparation of Reference Standards standard->hplc ms Mass Spectrometry Detection (HRMS or MS/MS) hplc->ms integration Peak Integration ms->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of This compound calibration->quantification reporting Reporting (ppm or ng/mL) quantification->reporting

Caption: General workflow for this compound analysis.

Conclusion

The analytical methods described, particularly those employing LC-MS/MS and LC-HRMS, provide the necessary sensitivity and selectivity for the reliable determination of this compound in varenicline drug substance and products at levels that meet stringent regulatory requirements. Adherence to these or similarly validated protocols is essential for ensuring the safety and quality of these pharmaceutical products. It is recommended that any laboratory implementing these methods perform a method verification to demonstrate suitability for its intended purpose.[7]

References

Application Notes and Protocols for the Determination of the Limit of Quantitation (LOQ) for N-Nitroso Varenicline Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Varenicline (B1221332), a partial agonist of the α4β2 nicotinic acetylcholine (B1216132) receptor, is a widely used medication for smoking cessation.[1] However, the presence of nitrosamine (B1359907) impurities in pharmaceutical products has become a significant concern for regulatory agencies and manufacturers due to their classification as probable human carcinogens.[2][3] One such impurity is N-Nitroso Varenicline, a nitrosamine drug substance-related impurity (NDSRI).[4] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) have established strict acceptable intake limits for these impurities, necessitating the development of sensitive and robust analytical methods for their detection and quantification at trace levels.[5][6]

This document provides a detailed protocol for the determination of the Limit of Quantitation (LOQ) of this compound in varenicline drug substances and products, targeting researchers, scientists, and drug development professionals. The methodology is primarily based on Liquid Chromatography coupled with Mass Spectrometry (LC-MS), a technique widely adopted for its high sensitivity and specificity in trace analysis.[7][8][9]

Quantitative Data Summary

The following table summarizes the key quantitative parameters from various validated methods for the analysis of this compound.

ParameterReported Value(s)MethodSource(s)
Limit of Quantitation (LOQ) 1.0 ppmLC-ESI-HRMS[7]
0.1 ng/mLLC-MS/MS (QTRAP 5500+)[8]
0.66 ppmLC-MS[10]
0.5 ppmLC-MS/MS (QTRAP 4500)[11][12]
0.521-0.549 ppmLC-MS/MS[13]
Limit of Detection (LOD) 0.02 ng/mLLC-MS/MS (QTRAP 5500+)[8]
0.13 ppmLC-MS[10]
Linearity Range 1.0 – 200 ppmLC-ESI-HRMS[7]
0.1 to 50 ng/mLLC-MS/MS (QTRAP 5500+)[8][9]
9.64 ppm and 80.31 ppmLC-MS[10]
0.521-53.61 ppm (for various nitrosamines)LC-MS/MS[13]
Recovery 85 – 115%LC-ESI-HRMS[7]
Average of 102.0%LC-MS/MS (QTRAP 5500+)[8]
95.86 - 106.65%LC/MS-QTOF[9]
87.68 to 122.75 %LC-MS/MS[13]
Acceptable Intake (AI) Limit 37 ng/dayFDA[5]
Interim AI limit up to 185 ng/dayFDA[5]

Experimental Protocols

This section details the methodology for the determination of the LOQ for this compound analysis.

Reagents and Materials
  • This compound reference standard

  • Varenicline Tartrate drug substance and/or drug product

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Syringe filters (0.22 µm PVDF or 0.2 µm PTFE)[7][8]

  • HPLC vials

Standard Solution Preparation
  • Stock Standard Solution (e.g., 1 mg/mL): Accurately weigh approximately 5 mg of this compound reference standard and dissolve it in methanol in a 5 mL volumetric flask.[8] Sonicate for about 10 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using methanol to create calibration standards ranging from concentrations below the expected LOQ to well above it (e.g., 0.02 ng/mL to 50 ng/mL).[8]

Sample Preparation

For Varenicline Drug Substance:

  • Accurately weigh approximately 43 ± 4 mg of varenicline tartrate drug substance into a 50 mL volumetric flask.[7]

  • Add methanol to the flask and mix using a stir bar until the substance is fully dissolved.[7]

  • Filter the solution through a 0.22 µm PVDF syringe filter into an HPLC vial for LC-MS analysis.[7]

For Varenicline Drug Product (Tablets):

  • Crush a suitable number of tablets to obtain a fine powder.[8][9]

  • Weigh an amount of the powder equivalent to a target concentration of 0.5 mg/mL of varenicline in a centrifuge tube.[7][9]

  • Add the appropriate volume of methanol and vortex for about one minute.[7]

  • Sonicate the sample for 15-40 minutes.[7][8][9]

  • Centrifuge the sample at high speed (e.g., 4500 rpm or higher) for 5-15 minutes.[7][8][9]

  • Filter the supernatant through a 0.2 µm PTFE or 0.22 µm PVDF syringe filter into an HPLC vial for analysis.[7][8]

LC-MS/MS Instrumentation and Conditions

The following are typical LC-MS/MS parameters. These should be optimized for the specific instrument being used.

Liquid Chromatography (LC) System:

  • Column: Biphenyl column (150 x 4.6 mm, 2.6 µm) or equivalent reverse-phase column.[11]

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Methanol with 0.1% Formic Acid

  • Gradient Elution: A suitable gradient to separate this compound from the parent drug and other impurities.

  • Flow Rate: 0.4 mL/min.[11]

  • Column Temperature: 30°C.[11]

  • Injection Volume: 5-20 µL.[7][11]

  • Autosampler Temperature: 15°C.[11]

Mass Spectrometry (MS) System:

  • Ionization Source: Electrospray Ionization (ESI), positive polarity.[7][11]

  • Scan Type: Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM).[7][11]

  • Ion Source Parameters:

    • Curtain Gas: 40 psi[11]

    • Probe Temperature: 500°C[11]

    • Ion Spray Voltage: 5500 V[11]

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound should be optimized for the instrument. Both a quantifier and a qualifier transition should be monitored for specificity.[8]

LOQ Determination

The LOQ is typically established based on the signal-to-noise ratio (S/N).

  • Inject the series of diluted standard solutions.

  • Determine the concentration at which the S/N is approximately 10.[8][13]

  • The precision at the LOQ should be evaluated by injecting a minimum of six replicate samples at the proposed LOQ concentration. The relative standard deviation (%RSD) of the peak areas should not be more than 10%.[7]

Visualizations

LOQ_Determination_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation cluster_result Result ref_std This compound Reference Standard stock_sol Prepare Stock Solution ref_std->stock_sol api_sample Varenicline Drug Substance or Product sample_prep Sample Preparation (Extraction, Filtration) api_sample->sample_prep working_stds Prepare Working Standards (Calibration Curve) stock_sol->working_stds lcms_analysis LC-MS/MS Analysis working_stds->lcms_analysis Inject Standards sample_prep->lcms_analysis Inject Samples data_processing Data Processing (Peak Integration) lcms_analysis->data_processing linearity Assess Linearity (r > 0.99) data_processing->linearity sn_ratio Determine S/N Ratio data_processing->sn_ratio loq_est Establish LOQ (S/N ≈ 10) sn_ratio->loq_est precision_eval Evaluate Precision at LOQ (%RSD ≤ 10%) loq_est->precision_eval final_loq Validated LOQ precision_eval->final_loq

Caption: Workflow for LOQ Determination of this compound.

Nitrosamine_Formation_Control cluster_risk Risk Factors for Formation cluster_control Control & Mitigation Strategies cluster_outcome Regulatory Compliance & Patient Safety varenicline Varenicline (Secondary Amine Structure) formation This compound Formation varenicline->formation nitrites Nitrosating Agents (e.g., Nitrites) nitrites->formation process_cond Manufacturing Process Conditions process_cond->formation risk_assess Risk Assessment formation->risk_assess Triggers need for process_opt Process Optimization risk_assess->process_opt reagent_control Control of Raw Materials & Reagents risk_assess->reagent_control analytical_testing Analytical Testing risk_assess->analytical_testing spec Set Specification Limits (Below AI) analytical_testing->spec release Batch Release spec->release safety Ensured Product Quality & Patient Safety release->safety

Caption: Logical Relationship of this compound Formation and Control.

References

Application Note and Protocol: Determination of N-nitroso-varenicline Impurity in Varenicline by LC-ESI-HRMS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Varenicline (B1221332), an active pharmaceutical ingredient (API) used in smoking cessation therapies, has been identified as susceptible to the formation of N-nitroso-varenicline, a nitrosamine (B1359907) impurity.[1][2] Nitrosamine impurities are a class of compounds that are considered probable human carcinogens, making their detection and quantification in pharmaceutical products a critical aspect of quality control and patient safety.[3][4] Regulatory bodies, including the U.S. Food and Drug Administration (FDA), have established stringent limits for these impurities in drug substances and products.[5][6][7]

This document provides a detailed application note and protocol for the analysis of N-nitroso-varenicline in varenicline drug substance and drug product using a Liquid Chromatography-Electrospray Ionization-High Resolution Mass Spectrometry (LC-ESI-HRMS) method. This technique offers high sensitivity and selectivity, enabling the accurate quantification of trace-level impurities.[1][4][8] The methodologies described are based on established and validated methods, primarily referencing the work published by the FDA.[1][9]

Quantitative Data Summary

The following table summarizes the quantitative performance data from various validated LC-MS methods for the determination of N-nitroso-varenicline.

ParameterN-nitroso-vareniclineReference
Limit of Detection (LOD) 0.2 ppm[1]
0.13 ppm[10]
0.22 ppm
Limit of Quantitation (LOQ) 1.0 ppm[1]
0.66 ppm[10]
0.4 - 0.5 ppm[6][11]
Linearity Range 1.0 – 200 ppm[1]
0.1 - 50 ng/mL[12]
0.66 - 19.88 ppm
Recovery 98.92% - 118.78%[10]
95.86% - 106.65%[12]
85% - 115%

Experimental Protocols

This section details the methodologies for the analysis of N-nitroso-varenicline in varenicline drug substance and drug product.

Reagents and Materials
  • Solvents: Methanol (B129727) (LC-MS grade), Water (LC-MS grade)

  • Reagents: Formic Acid (LC-MS grade)

  • Reference Standard: N-nitroso-varenicline

  • Filters: 0.22 µm PVDF syringe filters

Standard Solution Preparation
  • Stock Standard Preparation: Accurately weigh a suitable amount of N-nitroso-varenicline reference standard and dissolve in methanol to obtain a known concentration.

  • Working Standard Preparation: Perform serial dilutions of the stock standard solution with methanol to prepare a series of calibration standards. A typical range would be from 1.0 to 200 ppm.[1]

Sample Preparation

3.1. Varenicline Drug Substance

  • Accurately weigh approximately 43 ± 4 mg of varenicline tartrate drug substance.[1]

  • Quantitatively transfer the weighed substance into a 50 mL volumetric flask.[1]

  • Add methanol to the flask and mix using a stir bar and plate until the substance is fully dissolved.[1]

  • Dilute to the mark with methanol.[1]

  • Filter the resulting solution through a 0.22 µm PVDF syringe filter into an HPLC vial for analysis.[1]

3.2. Varenicline Drug Product (Tablets)

  • Crush a suitable number of tablets to obtain a target concentration of 0.5 mg/mL of varenicline in methanol.[1][2]

  • Transfer the crushed tablet powder into a 15 mL glass centrifuge tube.[1][2]

  • Add the appropriate volume of methanol and vortex for approximately one minute.[1][2]

  • Shake the sample for 40 minutes using a mechanical wrist-action shaker.[1][2]

  • Centrifuge the sample for 15 minutes at 4500 rpm.[1][2]

  • Filter the supernatant through a 0.22 µm PVDF syringe filter into an HPLC vial for analysis.[1][2]

LC-ESI-HRMS Method Parameters

4.1. Liquid Chromatography (LC)

ParameterSettingReference
Column Biphenyl column (150 x 4.6 mm, 2.6 µm)[6]
Mobile Phase A 0.1% Formic Acid in Water[1]
Mobile Phase B 0.1% Formic Acid in Methanol[1]
Flow Rate 0.4 mL/min[6]
Injection Volume 20 µL[6]
Column Temperature 30°C[6]
Autosampler Temperature 15°C[6]

Gradient Elution Program:

A specific gradient program should be developed and optimized based on the specific instrument and column used. A typical gradient would involve a gradual increase in the percentage of Mobile Phase B.

4.2. High-Resolution Mass Spectrometry (HRMS)

ParameterSettingReference
Ionization Mode Electrospray Ionization (ESI), Positive[1]
Scan Type Targeted SIM (Selected Ion Monitoring) or MRM (Multiple Reaction Monitoring)[6]
Curtain Gas 40 psi[6]
Probe Temperature 500°C[6]
Ion Spray Voltage 5500 V[6]
Data Analysis

Quantitation is performed by comparing the peak area of the N-nitroso-varenicline in the extracted ion chromatogram (with a mass tolerance of ± 15 ppm) of the samples to the peak area of the N-nitroso-varenicline reference standard in an external standard calibration curve.[1]

Visualizations

Formation Pathway of N-nitroso-varenicline

The formation of N-nitroso-varenicline occurs through the reaction of the secondary amine group in the varenicline molecule with a nitrosating agent, typically under acidic conditions.[13][14]

G Varenicline Varenicline (Secondary Amine) NNitrosoVarenicline N-nitroso-varenicline Varenicline->NNitrosoVarenicline Nitrosation NitrosatingAgent Nitrosating Agent (e.g., Nitrous Acid) NitrosatingAgent->NNitrosoVarenicline AcidicConditions Acidic Conditions AcidicConditions->NNitrosoVarenicline

Caption: Formation of N-nitroso-varenicline from varenicline.

Experimental Workflow for N-nitroso-varenicline Analysis

The following diagram illustrates the general workflow for the analysis of N-nitroso-varenicline in varenicline samples by LC-ESI-HRMS.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis DrugSubstance Drug Substance Weighing Weighing DrugSubstance->Weighing DrugProduct Drug Product (Tablets) Crushing Crushing DrugProduct->Crushing Dissolution Dissolution in Methanol Weighing->Dissolution Filtration Filtration (0.22 µm PVDF) Dissolution->Filtration Extraction Extraction with Methanol Crushing->Extraction Centrifugation Centrifugation Extraction->Centrifugation Centrifugation->Filtration LC_HRMS LC-ESI-HRMS Analysis Filtration->LC_HRMS DataProcessing Data Processing and Quantification LC_HRMS->DataProcessing

Caption: LC-ESI-HRMS workflow for N-nitroso-varenicline analysis.

References

Application Note: Quantification of N-Nitroso Varenicline in Varenicline API by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Varenicline (B1221332) is an active pharmaceutical ingredient (API) used for smoking cessation.[1] The presence of nitrosamine (B1359907) impurities in pharmaceutical products is a significant safety concern due to their classification as probable human carcinogens.[2][3] N-Nitroso Varenicline, a nitrosamine drug substance-related impurity (NDSRI), can form from the reaction of the secondary amine structure in varenicline with trace nitrites.[1] Regulatory agencies like the U.S. Food and Drug Administration (FDA) have established strict acceptable intake (AI) limits for such impurities to ensure patient safety.[4][5] The FDA has set an AI limit for this compound of 37 ng per day.[4][5]

This application note details a sensitive and specific Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound in Varenicline API. This method is crucial for manufacturers to monitor and control this impurity, ensuring compliance with regulatory standards. The high sensitivity and selectivity of LC-MS/MS make it the preferred technique for analyzing trace-level genotoxic impurities.[2][3]

Experimental Protocols

Reagents and Materials
  • Solvents: Methanol (B129727) (LC-MS grade), Water (LC-MS grade), Formic Acid (LC-MS grade). Note: Avoid using pre-mixed formic acid solutions as they may introduce interferences.[6]

  • Standards: this compound reference standard, Varenicline Tartrate reference standard.

  • Labware: Class A volumetric flasks, analytical balance, amber vials, 0.22 µm PVDF syringe filters.[7][8] Using amber vials is recommended as nitrosamines can degrade under UV light.[7]

Standard Solution Preparation
  • Stock Standard (e.g., 1 µg/mL): Accurately weigh a suitable amount of this compound reference standard and dissolve it in methanol in a Class A volumetric flask to achieve the target concentration.

  • Working Standards: Prepare a series of working standards by serially diluting the stock standard with methanol to create a calibration curve. A typical range might be 0.1 to 50 ng/mL.[1]

  • Storage: Store all standard solutions in amber vials at refrigerated conditions (2-8 °C).

Sample Preparation (API)
  • Accurately weigh approximately 43-48 mg of the Varenicline Tartrate API into a 50 mL volumetric flask.[1][8]

  • Add methanol to the flask to dilute to volume.[8]

  • Mix the solution using a stir bar or vortex mixer until the API is completely dissolved.[1][8]

  • Filter the solution through a 0.22 µm PVDF syringe filter into an amber HPLC vial for analysis.[8]

Instrumentation and Conditions

A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole or high-resolution mass spectrometer (HRMS) is recommended.[8][9]

  • Liquid Chromatography (LC) Conditions:

    • Column: InertSustain AQ C18 (150 x 4.6 mm, 3.0 µm) or equivalent reversed-phase column.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Methanol.

    • Flow Rate: 0.6 mL/min.

    • Gradient Elution: A gradient program should be optimized to ensure separation of this compound from the Varenicline API peak and any other potential impurities.

    • Injection Volume: 10-20 µL.[10]

    • Column Temperature: 40 °C.[9]

  • Mass Spectrometry (MS/MS) Conditions:

    • Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive mode.[9]

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound must be optimized for maximum sensitivity and specificity. (e.g., Precursor Ion [M+H]⁺ → Product Ion).

    • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows (nebulizer, drying gas) to achieve a stable and robust signal.

Data Analysis and Quantification

Quantification is performed using an external standard calibration curve.[8] A linear regression of the peak area of the this compound standard versus its concentration is generated. The concentration of this compound in the API sample is then calculated from this curve.

Data Presentation

The performance of the analytical method must be validated according to ICH Q2(R1) guidelines. Key validation parameters are summarized below.

Table 1: Summary of Method Validation Parameters

Validation ParameterTypical Acceptance CriteriaExample Performance Data
Specificity No interference at the retention time of the analyte.Peak purity confirmed; baseline resolution from API.
Linearity (R²) ≥ 0.995> 0.998 over a range of 0.66-19.88 ppm.
Limit of Detection (LOD) Signal-to-Noise (S/N) Ratio ≥ 30.22 ppm.
Limit of Quantification (LOQ) Signal-to-Noise (S/N) Ratio ≥ 100.5 - 0.66 ppm.[10]
Accuracy (% Recovery) 80 - 120%95.86 - 106.65%.[1]
Precision (% RSD) Repeatability (≤ 15%), Intermediate Precision (≤ 20%)< 5% for replicate injections.

Visualizations

Experimental Workflow

The overall process from sample receipt to final analysis is outlined in the following workflow diagram.

G cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Reporting prep_start Receive Varenicline API Sample weigh_api Accurately Weigh API (~45 mg) prep_start->weigh_api dissolve_api Dissolve in Methanol (50 mL) weigh_api->dissolve_api filter_api Filter (0.22 µm PVDF) dissolve_api->filter_api inject Inject into LC-MS/MS System filter_api->inject weigh_std Prepare this compound Reference Standards separate Chromatographic Separation (C18 Column) inject->separate detect MS/MS Detection (MRM Mode) separate->detect process Integrate Peak Areas detect->process calculate Calculate Concentration (vs. Calibration Curve) process->calculate report Report Result (ppm) calculate->report

Caption: Workflow for this compound quantification in API.

Nitrosamine Formation and Control Logic

Understanding the potential sources of nitrosamine formation is key to implementing effective control strategies. The diagram below illustrates the chemical logic and control points.

G cluster_reactants Potential Reactants cluster_conditions Reaction Conditions cluster_control Control Strategy varenicline Varenicline (Secondary Amine Source) formation Formation of This compound varenicline->formation nitrite Nitrite Source (e.g., from reagents, excipients) nitrite->formation acidic Acidic Conditions acidic->formation facilitates control_testing Routine Testing of API (This Protocol) formation->control_testing monitor control_api Control of Starting Materials & Reagents control_api->nitrite mitigate control_process Process Optimization (e.g., pH control, temp.) control_process->acidic mitigate

Caption: Logic of nitrosamine formation and control strategy points.

References

Troubleshooting & Optimization

overcoming matrix effects in N-Nitroso Varenicline analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the analysis of N-Nitroso Varenicline.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of analyte ionization efficiency by co-eluting, undetected components in the sample matrix (e.g., plasma, urine, or drug product formulation excipients). These effects can lead to either ion suppression or enhancement, causing inaccurate quantification of this compound. For low-level genotoxic impurities like this compound, matrix effects can compromise the sensitivity and reliability of the assay, leading to a failure to meet stringent regulatory limits.

Q2: I am observing significant signal suppression for this compound in my plasma samples. What are the likely causes and how can I troubleshoot this?

A2: Signal suppression in plasma samples is commonly caused by phospholipids (B1166683) from cell membranes or salts from the buffer. To troubleshoot this, consider the following steps:

  • Evaluate Sample Preparation: Protein precipitation is a common but often "dirty" sample preparation technique that may not adequately remove phospholipids. Consider more rigorous techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

  • Chromatographic Separation: Ensure that your chromatographic method effectively separates this compound from the bulk of the matrix components. A gradient elution with a high organic content at the end can help wash out strongly retained matrix components.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.

Q3: What is the most effective sample preparation technique to minimize matrix effects for this compound analysis in biological matrices?

A3: Solid-Phase Extraction (SPE) is generally considered one of the most effective techniques for reducing matrix effects in bioanalysis. A well-chosen SPE sorbent and optimized wash-and-elute protocol can selectively isolate this compound while removing a significant portion of interfering matrix components like phospholipids and salts. For a polar compound like this compound, a mixed-mode or polymer-based sorbent may provide the best results.

Troubleshooting Guides

Guide 1: Diagnosing and Mitigating Matrix Effects

This guide provides a systematic approach to identifying and addressing matrix effects in your this compound analysis.

Step 1: Quantify the Matrix Effect

  • Post-Extraction Spike Method:

    • Prepare a blank matrix sample by performing the full extraction procedure.

    • Spike the extracted blank matrix with a known concentration of this compound.

    • Prepare a standard solution of this compound in a clean solvent at the same concentration.

    • Analyze both samples and calculate the matrix factor (MF) using the formula:

      • MF = (Peak Area in Extracted Blank) / (Peak Area in Clean Solvent)

    • An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.

Step 2: Implement Mitigation Strategies

  • Workflow for Matrix Effect Reduction:

cluster_0 Troubleshooting Workflow start Matrix Effect Observed prep Optimize Sample Preparation start->prep Initial Step chrom Improve Chromatographic Separation prep->chrom If suppression persists is Use Stable Isotope-Labeled Internal Standard chrom->is For best compensation end Matrix Effect Minimized is->end

Caption: A logical workflow for troubleshooting and mitigating matrix effects.

Data on Mitigation Strategies

The following table summarizes typical outcomes when applying different sample preparation techniques to reduce matrix effects in bioanalysis.

Sample Preparation MethodTypical Matrix Effect (%)Analyte Recovery (%)Relative Standard Deviation (%)
Protein Precipitation (PPT)30-50% Suppression90-105%< 15%
Liquid-Liquid Extraction (LLE)10-20% Suppression75-90%< 10%
Solid-Phase Extraction (SPE)< 10% Suppression/Enhancement85-100%< 5%

Note: These are representative values and actual performance will depend on the specific matrix and optimized method.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Human Plasma

This protocol provides a starting point for developing an SPE method to extract this compound from human plasma.

Materials:

Procedure:

  • Sample Pre-treatment: To 500 µL of plasma, add 50 µL of internal standard solution and 500 µL of 4% phosphoric acid in water. Vortex for 30 seconds.

  • Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing:

    • Wash 1: 1 mL of 0.1% formic acid in water.

    • Wash 2: 1 mL of methanol.

  • Elution: Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

Protocol 2: LC-MS/MS Analysis

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

MS/MS Conditions (Illustrative):

  • Ionization Mode: Positive ESI

  • MRM Transitions:

    • This compound: Q1/Q3 (e.g., 241.1 / 182.1)

    • d4-N-Nitroso Varenicline (SIL-IS): Q1/Q3 (e.g., 245.1 / 186.1)

  • Collision Energy and other parameters: Optimize for maximum signal intensity.

Experimental Workflow Diagram

cluster_1 Analytical Workflow sample Plasma Sample + Internal Standard pretreat Sample Pre-treatment (Acidification) sample->pretreat spe Solid-Phase Extraction (SPE) pretreat->spe evap Evaporation and Reconstitution spe->evap analysis LC-MS/MS Analysis evap->analysis data Data Processing and Quantification analysis->data

Caption: A typical bioanalytical workflow for this compound analysis.

improving sensitivity of N-Nitroso Varenicline detection methods

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection and quantification of N-Nitroso Varenicline (B1221332).

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical technique for sensitive detection of N-Nitroso Varenicline?

A1: The most prevalent and sensitive methods for the detection of this compound are Liquid Chromatography coupled with Mass Spectrometry (LC-MS), particularly LC-High Resolution Mass Spectrometry (LC-HRMS) and tandem Mass Spectrometry (LC-MS/MS).[1][2][3] These techniques offer high sensitivity and selectivity, which are crucial for detecting trace levels of this impurity.[1] The FDA has developed and validated an LC-ESI-HRMS method for this purpose.[4]

Q2: What are the typical Limits of Detection (LOD) and Quantitation (LOQ) for this compound analysis?

A2: The reported LOD and LOQ values for this compound can vary depending on the specific method and instrumentation used. However, highly sensitive methods have been developed to meet regulatory requirements. For instance, an LC-MS/MS method using a QTRAP 5500+ system has achieved an LLOD of 0.02 ng/mL and an LLOQ of 0.1 ng/mL.[5] Another LC-APCI-MS/MS method reported an LOD of 0.22 ppm and an LOQ of 0.66 ppm with respect to the Varenicline Tartrate sample concentration. The FDA's LC-ESI-HRMS method has a validated LOD of 0.2 ppm and an LOQ of 1.0 ppm.[4]

Q3: What are the key challenges in achieving high sensitivity for this compound detection?

A3: Researchers may face several challenges in achieving the required low detection levels for this compound. These include matrix interference from the drug product formulation, the relatively low molecular weight of the impurity which can limit fragmentation opportunities in MS/MS, and the potential for in-situ formation of the nitrosamine (B1359907) during the analytical process.[6][7] Optimizing sample preparation to remove interfering substances and careful method development are critical to overcoming these challenges.[6]

Q4: Are there any alternatives to LC-MS for this compound analysis?

A4: While LC-MS is the preferred technique, a Gas Chromatography-Mass Spectrometry (GC-MS/MS) method has also been developed for the quantitation of this compound.[8] However, the high boiling point of this compound (estimated around 400°C) presents a challenge for GC-based methods, as it may not volatilize sufficiently for analysis on many standard GC systems.[9] Therefore, LC-MS methods are generally more robust and widely used for this application.

Troubleshooting Guides

Issue 1: Poor Sensitivity / High Limit of Detection (LOD)

Possible Causes & Solutions

CauseRecommended Action
Suboptimal Mass Spectrometer Parameters Optimize compound-dependent parameters such as collision energy (CE) and collision cell exit potential (CXP).[6] For HRMS, ensure the correct m/z of the protonated impurity ion is being monitored with a narrow mass tolerance (e.g., ± 15 ppm).[4]
Inefficient Ionization Evaluate different ionization sources. While Electrospray Ionization (ESI) is common[4][5], Atmospheric Pressure Chemical Ionization (APCI) has also been successfully used.[1] The choice of ionization source can significantly impact sensitivity.
Matrix Effects The sample matrix can suppress the analyte signal.[6] Improve sample cleanup procedures. This may involve solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components. Also, consider using an isotopically labeled internal standard to compensate for matrix effects.
Poor Chromatographic Peak Shape The use of organic diluents for sample preparation can sometimes lead to poor peak shapes, affecting sensitivity.[6] If possible, use a diluent that is compatible with the mobile phase. If an organic diluent is necessary, consider using a higher sensitivity mass spectrometer or increasing the injection volume.[6]
Instrument Contamination Contamination in the LC-MS system can lead to high background noise and reduced sensitivity. Regularly clean the ion source and mass spectrometer optics.
Issue 2: Inconsistent or Irreproducible Results

Possible Causes & Solutions

CauseRecommended Action
Sample Preparation Variability Ensure consistent and precise execution of the sample preparation protocol. Use calibrated pipettes and balances. For tablets, ensure they are crushed into a fine, homogeneous powder.[5][10]
Analyte Instability N-nitrosamines can be susceptible to degradation, particularly from light (photolysis).[7] Prepare standards and samples fresh daily and store them protected from light.
In-situ Formation of this compound The presence of residual nitrosating agents (e.g., nitrites) in the sample or reagents can lead to the artificial formation of this compound during sample preparation and analysis.[7] Consider adding a nitrosation inhibitor, such as ascorbic acid or sulfamic acid, during sample preparation.[7]
Fluctuations in Instrument Performance System suitability tests should be performed before each batch of analysis to ensure the LC-MS system is performing adequately. Monitor parameters like retention time, peak area, and signal-to-noise ratio of a standard. The retention time difference should not be more than 2% compared to the reference standard.[4]

Quantitative Data Summary

Table 1: Comparison of Reported LOD and LOQ for this compound

Analytical MethodLimit of Detection (LOD)Limit of Quantitation (LOQ)Reference
LC-ESI-HRMS0.2 ppm1.0 ppm[4]
LC-MS/MS (QTRAP 5500+)0.02 ng/mL0.1 ng/mL[5]
LC-APCI-MS/MS0.22 ppm0.66 ppm
LC-MS/MS (QTRAP 4500)-0.5 ppm[11][12][13]
LC-MS/MS0.13 ppm0.66 ppm[14]
GC-MS/MS-2.0 ppm[8]

Experimental Protocols

Protocol 1: LC-ESI-HRMS Method for this compound in Drug Substance and Product (Based on FDA Method)

1. Sample Preparation

  • Drug Substance:

    • Accurately weigh approximately 43 mg of Varenicline Tartrate drug substance into a 50 mL volumetric flask.[4]

    • Add methanol (B129727) as a diluent and mix with a stir bar until fully dissolved.[4]

    • Filter the solution through a 0.22 µm PVDF syringe filter into an HPLC vial.[4]

  • Drug Product (Tablets):

    • Crush a sufficient number of tablets to achieve a target concentration of 0.5 mg/mL of varenicline in methanol.[4]

    • Transfer the crushed powder to a 15 mL glass centrifuge tube and add the appropriate volume of methanol.[4]

    • Vortex for approximately 1 minute.[4]

    • Shake on a mechanical shaker for 40 minutes.[4]

    • Centrifuge the sample at 4500 rpm for 15 minutes.[4]

    • Filter the supernatant through a 0.22 µm PVDF syringe filter into an HPLC vial.[4]

2. Chromatographic Conditions

  • LC System: Reverse phase liquid chromatography system.

  • Mobile Phase A: 0.1% Formic Acid in Water.[4]

  • Mobile Phase B: 0.1% Formic Acid in Methanol.[4]

  • A suitable gradient elution program should be developed to separate this compound from Varenicline and other potential impurities.

3. Mass Spectrometry Conditions

  • Instrument: High-Resolution Mass Spectrometer (HRMS) with Electrospray Ionization (ESI).[4]

  • Detection Mode: Positive Ion Mode.

  • Data Acquisition: Monitor the accurate m/z value of the protonated this compound ion.[4]

  • Quantitation: Perform external standard calibration. Compare the peak area of this compound in the sample's extracted ion chromatogram (with a mass tolerance of ± 15 ppm) to the peak area of a reference standard.[4]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis start Start: Drug Substance or Crushed Tablets dissolve Dissolve in Methanol start->dissolve vortex_shake Vortex / Shake dissolve->vortex_shake centrifuge Centrifuge (for tablets) vortex_shake->centrifuge filter Filter (0.22 µm PVDF) centrifuge->filter lc_separation LC Separation (Reverse Phase) filter->lc_separation Inject into LC-MS ms_detection HRMS Detection (Positive ESI Mode) lc_separation->ms_detection data_processing Data Processing (Extracted Ion Chromatogram) ms_detection->data_processing quantitation Quantitation (External Standard) data_processing->quantitation end End: Report Result (ppm) quantitation->end

Caption: General experimental workflow for this compound analysis.

Troubleshooting_Sensitivity cluster_instrument Instrument Optimization cluster_method Method Development issue Issue: Poor Sensitivity ms_params Optimize MS Parameters (Collision Energy, etc.) issue->ms_params ion_source Evaluate Ionization Source (ESI vs. APCI) issue->ion_source clean_instrument Clean Ion Source & MS issue->clean_instrument sample_cleanup Improve Sample Cleanup (SPE, LLE) issue->sample_cleanup peak_shape Optimize Diluent for Good Peak Shape issue->peak_shape internal_std Use Isotopic Internal Standard issue->internal_std

Caption: Troubleshooting guide for poor sensitivity in this compound detection.

References

Technical Support Center: Stability-Indicating Method for N-Nitroso Varenicline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability-indicating analysis of N-Nitroso Varenicline (B1221332). It includes troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the importance of a stability-indicating method for N-Nitroso Varenicline?

A1: A stability-indicating method is crucial to ensure that the analytical procedure can accurately measure the concentration of this compound without interference from degradation products, process impurities, or the active pharmaceutical ingredient (API), varenicline.[1][2] This is particularly important for nitrosamine (B1359907) impurities like this compound, which are classified as probable human carcinogens and need to be controlled at very low levels in pharmaceutical products.[3][4][5]

Q2: What analytical techniques are most suitable for the analysis of this compound?

A2: Liquid chromatography coupled with mass spectrometry (LC-MS) is the most widely recommended and utilized technique for the sensitive and specific quantification of this compound.[6][7] High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are preferred for their ability to provide high sensitivity and selectivity, which is necessary to meet the stringent regulatory limits for nitrosamine impurities.[6][8] While HPLC with UV detection can be used for the analysis of varenicline and its degradation products, it may lack the required sensitivity and selectivity for trace-level nitrosamine analysis.[1][2]

Q3: What are the typical limits of detection (LOD) and quantitation (LOQ) for this compound analysis?

A3: The required LOD and LOQ are dictated by the acceptable intake (AI) limit for this compound, which is set by regulatory agencies like the FDA.[3][9][10] For instance, the FDA has established an acceptable intake limit of 37 ng per day.[3][9] Analytical methods should be sensitive enough to reliably quantify this compound at levels well below this limit. Published methods have demonstrated LOQs in the range of 0.1 to 1.0 ppm, which is generally considered suitable.[6]

Q4: What are the potential sources of this compound formation in varenicline drug products?

A4: this compound can form if residual nitrites are present in excipients or introduced during the manufacturing process, which can then react with the secondary amine moiety of varenicline.[7][11][12] The manufacturing process of the API itself and the storage conditions of the drug product can also contribute to its formation.[9][11][13]

Experimental Protocols

Protocol 1: LC-MS/MS Method for Quantification of this compound

This protocol is based on methodologies published by regulatory agencies and in scientific literature.[6][8]

1. Sample Preparation (Drug Product - Tablets)

  • Crush a suitable number of tablets to obtain a fine powder.

  • Accurately weigh a portion of the powder equivalent to a target varenicline concentration of 0.5 mg/mL and transfer to a volumetric flask.[6][7]

  • Add methanol (B129727) as the diluent.[6][7]

  • Vortex for 1 minute to ensure initial dispersion.[6]

  • Sonicate for 40 minutes to facilitate extraction.[7]

  • Centrifuge the sample at 4500 rpm for 15 minutes.[6][7]

  • Filter the supernatant through a 0.22 µm PVDF syringe filter into an HPLC vial.[6]

2. Chromatographic Conditions

  • Column: XSelect CSH Phenyl-Hexyl XP, 2.5 µm, 150 x 4.6 mm (or equivalent)[6][8]

  • Mobile Phase A: 0.1% Formic Acid in Water[6][8]

  • Mobile Phase B: 0.1% Formic Acid in Methanol[6][8]

  • Flow Rate: 0.6 mL/min

  • Column Temperature: 40 °C[1]

  • Injection Volume: 10 µL

  • Gradient Program:

Time (min)% Mobile Phase B
0.010
15.090
20.090
20.110
25.010

3. Mass Spectrometry Conditions (Triple Quadrupole or HRMS)

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions (for Triple Quadrupole): To be optimized for this compound (quantifier and qualifier ions)

  • High-Resolution Monitoring (for HRMS): Monitor the accurate m/z of the protonated impurity ion.[6][8]

Protocol 2: Forced Degradation Studies

To ensure the stability-indicating nature of the method, forced degradation studies should be performed on the varenicline drug substance.[1][2]

  • Acid Hydrolysis: 1 M HCl at 80°C

  • Base Hydrolysis: 1 M NaOH at 80°C

  • Oxidative Degradation: 10% H₂O₂ at 80°C

  • Thermal Degradation: 80°C

  • Photolytic Degradation: Expose the sample to UV light.

Studies have shown that varenicline is susceptible to degradation under photolytic conditions, while being relatively stable under acidic, basic, oxidative, and thermal stress.[1]

Data Presentation

Table 1: System Suitability Parameters for LC-MS/MS Method

ParameterAcceptance Criteria
Tailing Factor (Asymmetry)≤ 2.0
Theoretical Plates≥ 2000
RSD of Peak Area (n=6)≤ 5.0%

Table 2: Validation Parameters and Typical Results

ParameterTypical Results
Linearity (R²)≥ 0.995
Accuracy (% Recovery)85-115%
Precision (% RSD)≤ 15%
LOD0.2 ppm[6]
LOQ0.66 ppm - 1.0 ppm[6]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) - Column degradation- Incompatible sample solvent- pH of mobile phase- Replace the column.- Ensure the sample is dissolved in the initial mobile phase composition.- Adjust the mobile phase pH.
Low Sensitivity / No Peak Detected - Instrument parameters not optimized- Sample degradation- Low concentration of analyte- Optimize MS parameters (e.g., source temperature, gas flows).- Prepare fresh samples and standards.- Concentrate the sample if possible, or check the extraction efficiency.
High Background Noise - Contaminated mobile phase or solvent- Leak in the system- Matrix effects- Use high-purity solvents and freshly prepared mobile phases.[14]- Check for leaks in the LC system.- Optimize sample cleanup procedures or use a diverter valve.
Inconsistent Retention Times - Fluctuation in column temperature- Inconsistent mobile phase composition- Air bubbles in the pump- Ensure the column oven is stable.- Prepare mobile phases accurately and degas them properly.- Purge the pump to remove air bubbles.
False Positives - Co-eluting isobaric interferences- Contamination from laboratory environment- Improve chromatographic separation.- Use high-resolution mass spectrometry for better specificity.- Implement strict cleaning procedures for glassware and equipment.[15]
Poor Recovery - Inefficient sample extraction- Analyte adsorption to surfaces- Analyte instability during sample preparation- Optimize extraction parameters (e.g., solvent, time, temperature).- Use silanized glassware or add a competing agent to the sample.- Minimize sample preparation time and protect from light if the analyte is light-sensitive.[15]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Tablet Varenicline Tablet Crushing Crush to Fine Powder Tablet->Crushing Weighing Weigh Powder Crushing->Weighing Dissolution Dissolve in Methanol Weighing->Dissolution Vortex Vortex Dissolution->Vortex Sonication Sonicate Vortex->Sonication Centrifugation Centrifuge Sonication->Centrifugation Filtration Filter (0.22 µm) Centrifugation->Filtration Injection Inject into LC-MS/MS Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Quantification Quantification Detection->Quantification Integration Peak Integration Quantification->Integration Calculation Concentration Calculation Integration->Calculation Reporting Reporting Results Calculation->Reporting

Caption: Workflow for this compound Analysis.

Troubleshooting_Logic cluster_peak Peak Shape & Retention cluster_sensitivity Sensitivity & Noise cluster_accuracy Accuracy & Specificity Start Analytical Issue Encountered PoorShape Poor Peak Shape Start->PoorShape InconsistentRT Inconsistent RT Start->InconsistentRT LowSignal Low Signal Start->LowSignal HighNoise High Noise Start->HighNoise PoorRecovery Poor Recovery Start->PoorRecovery FalsePositive False Positive Start->FalsePositive Sol1 Sol1 PoorShape->Sol1 Check Column & Mobile Phase Sol2 Sol2 InconsistentRT->Sol2 Check Temp & Pump Sol3 Sol3 LowSignal->Sol3 Optimize MS & Sample Prep Sol4 Sol4 HighNoise->Sol4 Check Solvents & System Sol5 Sol5 PoorRecovery->Sol5 Optimize Extraction Sol6 Sol6 FalsePositive->Sol6 Improve Separation & Cleanup

Caption: Troubleshooting Decision Tree for Analytical Issues.

References

Technical Support Center: N-Nitroso Varenicline Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in understanding and mitigating the formation of N-Nitroso Varenicline (B1221332) in pharmaceutical products.

Frequently Asked Questions (FAQs)

Q1: What is N-Nitroso Varenicline and why is it a concern?

A1: this compound is a nitrosamine (B1359907) impurity that can form in drug products containing varenicline. Nitrosamines are classified as probable human carcinogens, and their presence in pharmaceuticals is strictly regulated by health authorities like the FDA and EMA.[1][2][3] Long-term exposure to nitrosamines above the acceptable intake (AI) limit may increase the risk of cancer.[1][4]

Q2: What is the primary chemical reaction for the formation of this compound?

A2: this compound is formed through a nitrosation reaction between the secondary amine functional group present in the varenicline molecule and a nitrosating agent. The most common nitrosating agents in pharmaceutical manufacturing are nitrite (B80452) salts (NO₂⁻) which can be present as impurities in raw materials.[2][3][5]

Q3: What are the main root causes for the formation of this compound in a drug product?

A3: The primary root causes include:

  • Presence of Nitrite Impurities: Trace levels of nitrites in pharmaceutical excipients are a major contributor.[2][3]

  • Varenicline's Chemical Structure: The varenicline molecule itself contains a secondary amine group, making it susceptible to nitrosation.[3]

  • Favorable Reaction Conditions: Acidic conditions and elevated temperatures during manufacturing (e.g., wet granulation, drying) and storage can accelerate the formation of this compound.[2]

  • Raw Material Contamination: Nitrosating agents can also be introduced through contaminated raw materials, solvents, or reagents used in the synthesis of the active pharmaceutical ingredient (API) or the drug product manufacturing process.[2]

Q4: Does this compound primarily form during API synthesis or drug product formulation and storage?

A4: While the potential for formation exists during API synthesis, experience has shown that this compound levels can increase significantly in the finished drug product during formulation and upon storage.[3] This is often attributed to the close proximity of varenicline with excipients that may contain nitrite impurities.[3]

Q5: What are the acceptable intake limits for this compound?

A5: Regulatory agencies have established acceptable intake (AI) limits for this compound. The FDA has set an AI limit of 37 ng/day.[1][2][6] In March 2024, the FDA updated the AI to 400 ng/day.[7] It is crucial to consult the latest guidance from relevant regulatory bodies for the most current limits.

Troubleshooting Guide

This guide provides a structured approach to investigating and resolving issues related to the presence of this compound in your experiments or products.

Problem: Unexpectedly high levels of this compound detected in a batch.

Potential Root Causes and Investigation Steps:

Potential Root Cause Investigation Steps
High Nitrite Content in Excipients 1. Analyze Excipients: Quantify nitrite levels in all excipients used in the formulation. Prioritize excipients used in higher proportions. 2. Supplier Qualification: Review the certificates of analysis from your excipient suppliers for nitrite content. Consider testing excipients from different suppliers or batches.
Manufacturing Process Conditions 1. Review Process Parameters: Evaluate the manufacturing process for steps involving high temperatures (e.g., drying) and acidic conditions. 2. In-Process Sampling: Take samples at various stages of the manufacturing process to identify the point at which this compound formation increases.
API Susceptibility 1. Stress Testing of API: Conduct stress testing on the varenicline API in the presence of a known nitrosating agent to confirm its propensity for nitrosation.
Analytical Method Issues 1. Method Validation: Ensure the analytical method used for quantification is properly validated for specificity, accuracy, precision, and limit of detection (LOD) and quantification (LOQ). 2. Investigate Interferences: Check for potential co-eluting impurities that might interfere with the this compound peak.

Data Presentation

Table 1: Regulatory Acceptable Intake (AI) Limits for this compound
Regulatory Body Acceptable Intake (AI) Limit Reference
FDA37 ng/day (Previously)[1][2][6]
FDA400 ng/day (as of March 2024)[7]
EMA18 ng/day[8]
Table 2: Summary of Validated Analytical Methods for this compound Quantification
Analytical Technique LOD LOQ Key Parameters Reference
LC-ESI-HRMSNot SpecifiedNot SpecifiedReverse phase chromatography, monitoring of protonated impurity ion.[9]
LC-MS/MS (QTRAP 4500)Not Specified0.5 ppmBiphenyl column, gradient elution, ESI positive mode.[10]
LC/MS-QTOFNot Specified0.1 ng/mLUHPLC-QTOF-MS system.[11]
LC-MS/MS (QTRAP 5500+)0.02 ng/mL0.10 ng/mLTwo MRM transitions for specificity.[12]

Experimental Protocols

Protocol 1: Quantification of this compound in Varenicline Tartrate Drug Product by LC-ESI-HRMS

This protocol is based on the method published by the FDA.[9]

1. Objective: To accurately quantify the level of this compound in a varenicline tartrate drug product.

2. Materials:

  • Varenicline tartrate tablets

  • This compound reference standard

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • Analytical balance

  • Vortex mixer

  • 15 mL glass centrifuge tubes

  • Wrist-action shaker

  • Centrifuge

  • 0.22 µm PVDF syringe filters

  • HPLC vials

  • LC-ESI-HRMS system

3. Procedure:

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with methanol to obtain a stock solution.

    • Prepare a series of working standard solutions by diluting the stock solution with methanol to appropriate concentrations for the calibration curve.

  • Sample Preparation:

    • Crush a sufficient number of varenicline tartrate tablets to obtain a fine powder.

    • Accurately weigh a portion of the powder equivalent to a target concentration of 0.5 mg/mL of varenicline and transfer it to a 15 mL centrifuge tube.

    • Add the appropriate volume of methanol and vortex for approximately 1 minute.

    • Shake the sample for 40 minutes using a mechanical wrist-action shaker.

    • Centrifuge the sample for 15 minutes at 4500 rpm.

    • Filter the supernatant through a 0.22 µm PVDF syringe filter into an HPLC vial.

  • LC-ESI-HRMS Analysis:

    • Inject the prepared standard and sample solutions into the LC-ESI-HRMS system.

    • Separate this compound from varenicline using a suitable reverse-phase column and a mobile phase gradient of water with 0.1% formic acid and methanol with 0.1% formic acid.

    • Detect and quantify this compound using high-resolution mass spectrometry by monitoring the accurate mass of its protonated ion.

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

    • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Protocol 2: Mitigation of this compound Formation using Ascorbic Acid

This protocol provides a general framework for evaluating the effectiveness of ascorbic acid as a nitrosamine formation inhibitor in a varenicline formulation.

1. Objective: To assess the ability of ascorbic acid to reduce the formation of this compound in a varenicline drug product formulation under stress conditions.

2. Materials:

  • Varenicline API

  • Placebo formulation excipients

  • Sodium nitrite

  • Ascorbic acid

  • Equipment for tablet manufacturing (e.g., blender, tablet press)

  • Stability chambers (e.g., 40°C/75% RH)

  • Validated analytical method for this compound quantification

3. Procedure:

  • Formulation Preparation:

    • Prepare a control formulation of varenicline tablets without ascorbic acid.

    • Prepare test formulations of varenicline tablets containing varying concentrations of ascorbic acid (e.g., 0.25%, 0.5%, 1.0% w/w).

    • Spike a known amount of sodium nitrite into both control and test formulations to induce this compound formation.

  • Manufacturing:

    • Manufacture the tablets using a suitable process (e.g., direct compression or wet granulation).

  • Stability Study:

    • Place the control and test batches in a stability chamber at accelerated conditions (e.g., 40°C/75% RH).

    • Pull samples at predetermined time points (e.g., initial, 1 week, 2 weeks, 4 weeks).

  • Analysis:

    • Analyze the samples for this compound content using a validated analytical method.

  • Evaluation:

    • Compare the levels of this compound in the test formulations to the control formulation at each time point.

    • Calculate the percentage inhibition of this compound formation for each concentration of ascorbic acid. A significant reduction in the test formulations would indicate the effectiveness of ascorbic acid as a mitigation strategy.[13]

Visualizations

Root_Cause_Analysis cluster_precursors Precursors cluster_sources Sources of Nitrosating Agent cluster_conditions Favorable Conditions Varenicline Varenicline (Secondary Amine) Formation This compound Formation Varenicline->Formation Nitrosating_Agent Nitrosating Agent (e.g., Nitrite) Nitrosating_Agent->Formation Excipients Excipients Excipients->Nitrosating_Agent Source Raw_Materials Contaminated Raw Materials/ Solvents/Reagents Raw_Materials->Nitrosating_Agent Source Acidic_pH Acidic pH Acidic_pH->Formation Catalyzes Heat Elevated Temperature Heat->Formation Accelerates

Caption: Root cause analysis of this compound formation.

Mitigation_Strategies cluster_strategies Mitigation Strategies Mitigation Mitigation of This compound Antioxidants Use of Antioxidants (e.g., Ascorbic Acid) Antioxidants->Mitigation Inhibits Formation pH_Control pH Control (Formulation towards neutral/basic) pH_Control->Mitigation Reduces Reaction Rate Excipient_Selection Excipient Selection (Low Nitrite Content) Excipient_Selection->Mitigation Reduces Nitrosating Agent Process_Control Process Optimization (e.g., Lower Temperature) Process_Control->Mitigation Minimizes Favorable Conditions Experimental_Workflow start Start: High this compound Detected investigation Root Cause Investigation start->investigation excipient_analysis Analyze Nitrite in Excipients investigation->excipient_analysis Potential Cause process_review Review Manufacturing Process investigation->process_review Potential Cause method_validation Validate Analytical Method investigation->method_validation Potential Cause mitigation Implement Mitigation Strategy excipient_analysis->mitigation process_review->mitigation method_validation->investigation Re-evaluate reformulation Reformulate with Antioxidants/pH Modifiers mitigation->reformulation Strategy process_optimization Optimize Process Parameters mitigation->process_optimization Strategy confirmation Confirmatory Testing reformulation->confirmation process_optimization->confirmation end End: This compound within Limits confirmation->end

References

Technical Support Center: Control of N-Nitroso Varenicline in Drug Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on controlling N-Nitroso Varenicline (B1221332) impurities in the manufacturing of varenicline drug products.

Frequently Asked Questions (FAQs)

Q1: What is N-Nitroso Varenicline and why is it a concern?

A1: this compound is a nitrosamine (B1359907) drug substance-related impurity (NDSRI) of varenicline.[1][2] Nitrosamines are classified as probable or possible human carcinogens, and their presence in pharmaceutical products is a significant safety concern for regulatory agencies like the FDA and EMA.[3][4]

Q2: How is this compound formed?

A2: this compound can form when the varenicline molecule, which contains a secondary amine group, reacts with a nitrosating agent.[4][5] This reaction is often facilitated by acidic conditions.[1][2] The necessary components for this reaction are a nitrosatable amine, a nitrosating agent, and conditions conducive to their interaction.[4]

Q3: What are the primary sources of nitrosating agents in the manufacturing process?

A3: Nitrosating agents, such as nitrites, can be introduced into the manufacturing process through various sources, including:

  • Raw Materials and Reagents: Nitrite (B80452) impurities can be present in starting materials, reagents (like sodium azide), and solvents.[1]

  • Excipients: Certain excipients used in the drug product formulation may contain trace levels of nitrites.[4][6]

  • Water: The water used in the manufacturing process can be a source of nitrites.[2]

  • Packaging Materials: In some cases, packaging components, such as nitrocellulose in blister packaging, can be a source of nitrogen oxides that act as nitrosating agents.[2][7]

Q4: What are the regulatory limits for this compound?

A4: Regulatory agencies have established acceptable intake (AI) limits for this compound to ensure patient safety. These limits have been subject to revision based on evolving scientific understanding. It is crucial to consult the latest guidance from relevant authorities such as the FDA and EMA for the most current AI limits.[8][9][10][11][12][13][14]

Troubleshooting Guide

Issue Potential Root Cause(s) Recommended Action(s)
Detection of this compound above the acceptable limit in the Active Pharmaceutical Ingredient (API). - Presence of residual nitrites from the synthesis process.- Use of solvents or reagents contaminated with amines or nitrites.[1][5]- Inadequate purification steps.- Review and optimize the API synthesis process to avoid conditions that favor nitrosamine formation.[9]- Implement stringent specifications for nitrite and amine content in all raw materials, solvents, and reagents.[2]- Enhance purification steps to effectively remove residual nitrosating agents and related impurities.
Formation of this compound during drug product formulation or storage. - Presence of nitrite impurities in excipients.[4][6]- Inappropriate pH of the formulation, creating an acidic microenvironment.[2][15]- High moisture content in the final product.[2]- Leaching of nitrosating agents from packaging materials.[7]- Screen all excipients for nitrite content and establish a supplier qualification program.[1]- Consider the inclusion of pH modifiers (e.g., sodium bicarbonate) or nitrosamine scavengers (e.g., ascorbic acid, caffeic acid) in the formulation.[2][15]- Control moisture content during manufacturing and in the final packaging.- Conduct extractable and leachable studies on packaging materials to assess the risk of nitrosamine formation.[7]
Inconsistent or unreliable analytical results for this compound. - Inadequate analytical method sensitivity or specificity.- Matrix effects from the drug product formulation interfering with the analysis.[6]- Improper sample preparation leading to degradation or formation of the impurity.- Develop and validate a highly sensitive and specific analytical method, typically using LC-MS/MS.[16][17][18]- Perform thorough method validation, including an assessment of matrix effects.- Optimize sample preparation procedures to ensure the stability of this compound and prevent its artificial formation.[16]

Quantitative Data Summary

Table 1: Regulatory Acceptable Intake (AI) Limits for this compound

Regulatory Agency Acceptable Intake (AI) Limit (ng/day) Reference
FDA (Current)37[10][12][13]
FDA (Interim, now obsolete)185[12][13]
EMA400[14][19]
Health Canada400[19]

Note: Regulatory limits are subject to change. Always refer to the latest official guidance.

Table 2: Example of this compound Levels Found in Marketed Products

Manufacturer Product This compound Level (ng/tablet) This compound Level (ppm) Reference
PfizerChantix 1mg150-470155-474[19][20]
Par PharmaceuticalsVarenicline 1mg33[19][20]
ApotexAPO-Varenicline 1mg27-4427-44[19][20]

Experimental Protocols

Protocol 1: Detection and Quantification of this compound by LC-MS/MS

This protocol provides a general methodology for the analysis of this compound in drug substances and drug products.

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol).

    • Prepare a series of calibration standards by diluting the stock solution.

    • For drug substance analysis, accurately weigh and dissolve the sample in the diluent.

    • For drug product analysis, crush a representative number of tablets, extract with a suitable solvent, and centrifuge to remove insoluble excipients.[16]

  • Chromatographic Conditions:

    • Column: Use a suitable reversed-phase column (e.g., C18, Phenyl-Hexyl).[16]

    • Mobile Phase: Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., methanol (B129727) or acetonitrile (B52724) with 0.1% formic acid).[16]

    • Flow Rate: Set a flow rate appropriate for the column dimensions (e.g., 0.3-0.5 mL/min).

    • Column Temperature: Maintain a constant column temperature (e.g., 40°C).

  • Mass Spectrometric Conditions:

    • Ionization Mode: Use positive electrospray ionization (ESI+).

    • Detection Mode: Operate in Multiple Reaction Monitoring (MRM) mode for high sensitivity and specificity.

    • MRM Transitions: Monitor for specific precursor-to-product ion transitions for this compound and an internal standard if used.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the this compound standards against their concentrations.

    • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Visualizations

cluster_formation This compound Formation Pathway Varenicline Varenicline (contains secondary amine) N_Nitroso_Varenicline This compound Varenicline->N_Nitroso_Varenicline Nitrosating_Agent Nitrosating Agent (e.g., Nitrous Acid) Nitrosating_Agent->N_Nitroso_Varenicline Acidic_Conditions Acidic Conditions Acidic_Conditions->N_Nitroso_Varenicline

Caption: Formation of this compound.

cluster_workflow Risk Mitigation Workflow Risk_Assessment Step 1: Risk Assessment Confirmatory_Testing Step 2: Confirmatory Testing Risk_Assessment->Confirmatory_Testing Risk Identified Control_Strategy Step 3: Implement Control Strategy Confirmatory_Testing->Control_Strategy Impurity Confirmed Monitoring Step 4: Ongoing Monitoring Control_Strategy->Monitoring

Caption: Risk Mitigation Workflow for Nitrosamines.

cluster_control Control Strategy Components Control_Strategy Comprehensive Control Strategy API_Process API Process Optimization Control_Strategy->API_Process Raw_Materials Raw Material and Excipient Control Control_Strategy->Raw_Materials Formulation Formulation Modification Control_Strategy->Formulation Packaging Packaging Control Control_Strategy->Packaging

Caption: Components of a Nitrosamine Control Strategy.

References

Technical Support Center: Investigating the Impact of Excipients on N-Nitroso Varenicline Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of excipients on the formation of N-Nitroso Varenicline (B1221332).

Troubleshooting Guides

Issue: Elevated Levels of N-Nitroso Varenicline Detected in the Drug Product

Possible Cause 1: Nitrite (B80452) Impurities in Excipients

  • Explanation: Nitrosating agents, primarily nitrite impurities present in common excipients, are a key contributor to the formation of this compound. The varenicline molecule contains secondary and tertiary amine functionalities that are susceptible to nitrosation.[1][2][3][4]

  • Troubleshooting Steps:

    • Quantify Nitrite/Nitrate (B79036) Levels: Test all incoming excipient batches for nitrite and nitrate content.[2] Excipients such as starch, cellulose, and sodium starch glycolate (B3277807) have been reported to contain varying levels of these impurities.[1][5]

    • Excipient Supplier Qualification: Qualify and select excipient suppliers that provide materials with consistently low levels of nitrites. Changing the supplier of even a single excipient can significantly reduce nitrosamine (B1359907) formation.[6][7]

    • Formulation Re-evaluation: If high nitrite levels are unavoidable in a critical excipient, consider reformulating with alternative excipients known to have lower intrinsic nitrite content.

Possible Cause 2: Inappropriate Formulation pH

  • Explanation: The formation of nitrosamines is often acid-catalyzed.[1][3] An acidic micro-environment within the formulation can accelerate the reaction between varenicline and nitrosating agents.

  • Troubleshooting Steps:

    • pH Modifier Addition: Incorporate pH-modifying excipients, such as sodium carbonate, to shift the formulation to a neutral or basic pH. This can significantly slow down the kinetics of the nitrosation reaction.[8]

    • Use of Alkaline Excipients: Consider using basic or alkaline excipients in the dosage form, which has been shown to reduce nitrosamine impurity formation.[3]

Possible Cause 3: Presence of Catalytic Impurities (e.g., Aldehydes)

  • Explanation: Trace levels of aldehydes, which can be present as impurities in excipients, can catalyze the nitrosation of secondary amines, even at a neutral or higher pH.[9] These aldehydes can react with the amine to form a reactive iminium species, which then readily reacts with nitrite.[9]

  • Troubleshooting Steps:

    • Screen for Aldehydes: Develop and implement analytical methods to screen excipients for the presence of reactive aldehydes, such as formaldehyde.

    • Excipient Selection: When possible, select excipients with a lower potential for aldehyde impurities.

Possible Cause 4: Manufacturing Process and Storage Conditions

  • Explanation: High temperatures and humidity during manufacturing and storage can promote the formation of this compound.[1] Certain manufacturing processes, like wet granulation, may also increase the risk.[6]

  • Troubleshooting Steps:

    • Process Optimization: Optimize manufacturing processes to minimize exposure to high heat and moisture.

    • Storage Conditions: Ensure the drug product is stored under controlled temperature and humidity conditions as specified.

    • Packaging: Utilize appropriate packaging materials that protect the product from environmental factors. For instance, nitrocellulose in lidding foil can be a source of nitrosating agents.[5]

FAQs: this compound Formation

Q1: Which excipients are known to promote the formation of this compound?

A1: Excipients that contain nitrite or nitrate impurities are the primary concern. These can include, but are not limited to, starch, cellulose, and sodium starch glycolate.[1][5] The variability of nitrite levels between different suppliers and even different batches from the same supplier can be significant.[6][7] Therefore, it is crucial to test all excipients for these impurities.

Q2: How can the formation of this compound be inhibited?

A2: Several strategies can be employed:

  • Addition of Antioxidants: Incorporating antioxidants such as ascorbic acid (Vitamin C) or alpha-tocopherol (B171835) (Vitamin E) into the formulation can effectively inhibit nitrosamine formation by scavenging nitrite ions.[8][10][11][12][13] Studies have shown that these antioxidants can inhibit nitrosamine formation by over 80%.[10][11]

  • pH Control: Maintaining a neutral to basic pH within the formulation by adding alkaline excipients like sodium carbonate can significantly reduce the rate of nitrosation.[3][8]

  • Excipient Selection: A study has shown that using maltodextrin (B1146171) in the formulation can significantly reduce nitrosamine levels in varenicline tablets.[14]

  • Supplier Qualification: Carefully selecting and qualifying excipient suppliers to ensure low levels of nitrite impurities can reduce nitrosamine formation by up to 89%.[6][7]

Q3: What is the underlying chemical mechanism for this compound formation?

A3: this compound is formed through the reaction of the secondary or tertiary amine functional groups in the varenicline molecule with a nitrosating agent.[1][3] This reaction is typically facilitated by acidic conditions, which convert nitrite salts into more reactive nitrosating species like nitrous acid.[3]

Q4: Are there any analytical methods available for the detection and quantification of this compound?

A4: Yes, regulatory bodies like the FDA have developed and validated sensitive analytical methods. These typically involve Liquid Chromatography with Mass Spectrometry, such as LC-ESI-HRMS (Liquid Chromatography-Electrospray Ionization-High Resolution Mass Spectrometry) or LC-MS/MS.[2][15][16][17][18] These methods are capable of detecting and quantifying this compound at very low levels, with limits of detection (LOD) and quantitation (LOQ) in the parts-per-million (ppm) or even parts-per-billion (ppb) range.[17][18]

Q5: What are the regulatory limits for this compound?

A5: Health authorities such as the FDA have set a strict acceptable daily intake limit for this compound at 37 nanograms per day.[1]

Data Presentation

Table 1: Impact of Excipient Type and Formulation Strategy on this compound Formation

Excipient/StrategyPotential Impact on this compound FormationRationaleReference(s)
Promoting Excipients
Starch, CelluloseIncreasePotential source of nitrite/nitrate impurities.[1]
Sodium Starch GlycolateIncreaseCan contain significant levels of nitrate impurities.[5]
Inhibiting Excipients/Strategies
Ascorbic Acid (Vitamin C)Decrease (>80% inhibition reported)Acts as a nitrite scavenger, preventing the nitrosation reaction.[10][11]
Alpha-Tocopherol (Vitamin E)DecreaseFunctions as an antioxidant and inhibits nitrosamine formation.[10][13]
Sodium CarbonateDecreaseIncreases the pH of the formulation, reducing the rate of the acid-catalyzed nitrosation reaction.[8]
MaltodextrinDecreaseShown to be effective in reducing nitrosamines in varenicline drug products.[14]
Other Factors
Excipient Supplier ChangeDecrease (up to 89% reduction reported)Different suppliers have varying levels of nitrite impurities in their excipients.[6][7]

Experimental Protocols

Protocol 1: Screening of Excipients for Nitrite and Nitrate Content
  • Objective: To quantify the levels of nitrite and nitrate in various excipients intended for use in varenicline formulations.

  • Methodology:

    • Sample Preparation: Accurately weigh a representative sample of the excipient. Dissolve or extract the sample in deionized water.

    • Analytical Technique: Utilize a validated Ion Chromatography (IC) method with conductivity detection.

    • Chromatographic Conditions:

      • Column: Anion-exchange column suitable for separating nitrite and nitrate.

      • Mobile Phase: An appropriate aqueous buffer system (e.g., sodium carbonate/bicarbonate).

      • Flow Rate: As per column manufacturer's recommendation.

      • Detection: Suppressed conductivity detection.

    • Quantification: Use a calibration curve prepared from certified nitrite and nitrate standards.

    • Acceptance Criteria: Establish internal specifications for acceptable levels of nitrite and nitrate in each excipient based on risk assessment.

Protocol 2: Stress Testing of Varenicline Formulations
  • Objective: To evaluate the propensity of different varenicline formulations to form this compound under accelerated and stressed conditions.

  • Methodology:

    • Formulation Preparation: Prepare multiple batches of varenicline tablets with varying excipients (e.g., with and without antioxidants, with different pH modifiers).

    • Stress Conditions:

      • Store the formulations at elevated temperature and humidity (e.g., 40°C / 75% RH, 50°C / 75% RH) for a defined period (e.g., 1, 2, 4 weeks).[14]

      • Expose the formulations to acidic conditions by spiking with a nitrite source and incubating.

    • Sample Analysis: At each time point, analyze the samples for this compound content using a validated LC-MS/MS or LC-ESI-HRMS method.

    • Data Evaluation: Compare the rate of this compound formation across the different formulations to identify the most stable composition.

Protocol 3: Quantification of this compound in Drug Product by LC-ESI-HRMS

This protocol is a summary based on the FDA's published method.[15]

  • Objective: To accurately quantify the level of this compound in varenicline tartrate drug product.

  • Instrumentation: Liquid Chromatograph coupled with a High-Resolution Mass Spectrometer.

  • Chromatographic Conditions:

    • Column: A reverse-phase column (e.g., C18).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Methanol.

    • Gradient Elution: A suitable gradient to separate this compound from the varenicline API and other impurities.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection: Monitor the accurate mass-to-charge ratio (m/z) of the protonated this compound ion.

  • Sample Preparation:

    • Crush a suitable number of tablets to obtain a target concentration.

    • Extract the crushed tablets with a suitable solvent (e.g., methanol) using a vortex mixer and/or mechanical shaker.

    • Centrifuge the sample to separate undissolved excipients.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Quantification:

    • Prepare a stock solution of this compound reference standard.

    • Create a series of calibration standards by diluting the stock solution.

    • Construct a calibration curve and determine the concentration of this compound in the sample.

Visualizations

cluster_reactants Reactants cluster_conditions Conditions/Catalysts cluster_products Product Varenicline Varenicline (Secondary/Tertiary Amine) N_Nitroso_Varenicline This compound Varenicline->N_Nitroso_Varenicline Nitrosation Nitrosating_Agent Nitrosating Agent (e.g., Nitrous Acid) Nitrosating_Agent->N_Nitroso_Varenicline Acidic_pH Acidic pH Acidic_pH->N_Nitroso_Varenicline Promotes Heat_Humidity Heat/Humidity Heat_Humidity->N_Nitroso_Varenicline Promotes Aldehydes Aldehydes Aldehydes->N_Nitroso_Varenicline Catalyzes

Caption: Chemical pathway for this compound formation.

cluster_investigation Investigation Phase Start Start: Elevated this compound Detected Analyze_Excipients Analyze Excipients for Nitrites/Nitrates Start->Analyze_Excipients Measure_pH Measure Formulation pH Start->Measure_pH Review_Process Review Manufacturing Process & Storage Start->Review_Process Qualify_Suppliers Qualify Low-Nitrite Suppliers Analyze_Excipients->Qualify_Suppliers Adjust_pH Adjust pH with Alkaline Excipients Measure_pH->Adjust_pH Optimize_Process Optimize Process/Storage Conditions Review_Process->Optimize_Process Add_Antioxidants Incorporate Antioxidants (e.g., Ascorbic Acid) Final_Product Stable Formulation with Acceptable this compound Levels Qualify_Suppliers->Final_Product Add_Antioxidants->Final_Product Adjust_pH->Add_Antioxidants Adjust_pH->Final_Product Optimize_Process->Final_Product

Caption: Experimental workflow for mitigating this compound.

References

pH and temperature effects on N-Nitroso Varenicline stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers frequently asked questions regarding the stability of N-Nitroso Varenicline (B1221332), with a focus on the effects of pH and temperature. The information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

Issue: Unexpectedly High Levels of N-Nitroso Varenicline in Samples

Possible Cause 1: Inappropriate pH of the sample matrix or formulation.

  • Troubleshooting Steps:

    • Measure the pH of your sample solution or formulation.

    • Nitrosamine (B1359907) formation is often accelerated in acidic conditions (pH 3-5).[1]

    • Consider adjusting the pH to neutral or slightly alkaline (pH > 7) to minimize the risk of in-situ formation, though formation at neutral to basic pH can still occur under certain conditions.[1]

    • Use appropriate buffers to maintain a stable pH throughout the experiment and storage.

Possible Cause 2: Elevated temperature during sample preparation, storage, or analysis.

  • Troubleshooting Steps:

    • Review all steps where the sample is exposed to heat. High temperatures can promote the degradation of varenicline or excipients, potentially leading to the formation of this compound.[2][3][4][5]

    • Store samples at controlled room temperature or refrigerated conditions, protected from light, unless otherwise specified by a validated protocol.

    • Minimize the time samples are kept at elevated temperatures, for instance, in an autosampler.

    • Studies on other nitrosamines, like N-nitrosodimethylamine (NDMA) in ranitidine, have shown a significant increase in impurity levels when stored at elevated temperatures (e.g., 40°C).[2][3][4]

Possible Cause 3: Presence of nitrosating agents in reagents or excipients.

  • Troubleshooting Steps:

    • Ensure all reagents and excipients are of high purity and tested for the presence of nitrites or other nitrosating agents.

    • Review the manufacturing process of varenicline and any excipients for potential sources of nitrosating agent contamination.

Issue: Inconsistent or Non-Reproducible Stability Data

Possible Cause 1: Variability in experimental conditions.

  • Troubleshooting Steps:

    • Ensure that pH, temperature, light exposure, and humidity are consistently controlled across all experiments.[6]

    • Use calibrated equipment for all measurements (pH meters, ovens, etc.).

    • Prepare fresh solutions and standards for each experiment to avoid degradation over time.

Possible Cause 2: Inadequate analytical methodology.

  • Troubleshooting Steps:

    • Verify that the analytical method is validated for the specific sample matrix and is stability-indicating. The FDA has published a validated LC-ESI-HRMS method for the determination of this compound.[7]

    • Ensure the method can separate this compound from varenicline and other potential degradation products.

    • The limit of detection (LOD) and limit of quantitation (LOQ) should be appropriate for the levels of impurity being monitored.[7]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for maintaining the stability of this compound?

Q2: How does temperature affect the stability of this compound?

A2: Elevated temperatures can accelerate the formation and degradation of nitrosamines.[5] Studies on other pharmaceutical products have demonstrated that storage at higher temperatures leads to a significant increase in nitrosamine impurities.[2][3][4] Therefore, it is recommended to store this compound samples and varenicline formulations at controlled, and often reduced, temperatures to minimize any potential changes in its concentration.

Q3: Are there any known catalysts or inhibitors for this compound formation or degradation?

A3: While specific catalysts for this compound are not detailed in the provided search results, aldehydes like formaldehyde (B43269) can catalyze nitrosamine formation at neutral to basic pH.[1] Regarding inhibitors, antioxidants such as ascorbic acid (Vitamin C) can act as nitrite (B80452) scavengers and may help reduce the formation of nitrosamines.[6] The use of pH modulators to maintain a less acidic environment can also mitigate formation.[8]

Q4: What are the recommended storage conditions for this compound reference standards and samples?

A4: Based on general principles for handling potentially unstable compounds, it is advisable to store this compound reference standards and samples in a cool, dark, and dry place. Protection from light is important as photolytic degradation can occur.[6] For long-term storage, refrigeration or freezing is often recommended. Always refer to the supplier's instructions for specific storage conditions of reference standards.

Data on Nitrosamine Stability (General)

Since specific quantitative data for this compound is limited in the public domain, the following table summarizes general trends for nitrosamine stability based on available literature.

ParameterConditionGeneral Effect on Nitrosamine StabilitySource
pH Acidic (pH 3-5)Higher risk of formation[1]
Neutral to Alkaline (pH > 7)Lower risk of formation, but can still occur[1]
Temperature ElevatedIncreased rate of formation/degradation[2][3][4][5]
Controlled/ReducedSlower rate of formation/degradation
Light ExposurePotential for photolytic degradation[6]
Oxygen/Moisture PresenceCan be involved in formation and degradation[2][3][4]

Experimental Protocols

Forced Degradation Study for this compound

Forced degradation studies are essential to understand the stability of a molecule and to develop stability-indicating analytical methods.[9] The following are general protocols that can be adapted for this compound.

1. Acid and Base Hydrolysis:

  • Objective: To evaluate stability in acidic and basic conditions.

  • Protocol:

    • Prepare solutions of this compound in a suitable solvent (e.g., methanol (B129727) or water).

    • Treat the solutions with an acid (e.g., 0.1 M HCl) and a base (e.g., 0.1 M NaOH).

    • Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period.

    • At specified time points, withdraw samples, neutralize them, and dilute to a suitable concentration for analysis.

    • Analyze the samples using a validated stability-indicating method (e.g., LC-MS/MS).

2. Thermal Stress:

  • Objective: To assess the impact of heat on stability.

  • Protocol:

    • Expose solid this compound and its solutions to elevated temperatures (e.g., 60°C, 80°C) for a specified duration.

    • For solutions, ensure they are in sealed containers to prevent evaporation.

    • At various time intervals, cool the samples to room temperature and prepare them for analysis.

    • Analyze the samples to determine the extent of degradation.

3. Photostability:

  • Objective: To determine the effect of light exposure.

  • Protocol:

    • Expose solid this compound and its solutions to a controlled light source that provides both UV and visible light (as per ICH Q1B guidelines).

    • Simultaneously, keep control samples protected from light.

    • After a defined exposure period, prepare both the exposed and control samples for analysis.

    • Compare the results to assess the extent of photodegradation.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis prep Prepare this compound Stock Solution acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) prep->acid Expose to Stress base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) prep->base Expose to Stress thermal Thermal Stress (e.g., 80°C) prep->thermal Expose to Stress photo Photolytic Stress (ICH Q1B) prep->photo Expose to Stress sampling Sampling at Time Points acid->sampling base->sampling thermal->sampling photo->sampling neutralize Neutralization (for acid/base) sampling->neutralize analysis LC-MS/MS Analysis sampling->analysis neutralize->analysis data Data Interpretation analysis->data

Caption: Workflow for a forced degradation study of this compound.

Logical_Relationship cluster_factors Influencing Factors cluster_outcome Stability Outcome cluster_mitigation Mitigation Strategies pH pH Stability This compound Stability pH->Stability affects Temp Temperature Temp->Stability affects Light Light Light->Stability affects Agents Nitrosating Agents Agents->Stability promotes formation pH_Control pH Control (>7) pH_Control->Stability improves Temp_Control Temperature Control Temp_Control->Stability improves Antioxidants Use of Antioxidants Antioxidants->Stability improves

Caption: Factors influencing this compound stability and mitigation strategies.

References

Technical Support Center: Inhibition of N-Nitroso Varenicline Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of antioxidants to inhibit the formation of N-Nitroso Varenicline (B1221332) (NNV).

Frequently Asked Questions (FAQs)

Q1: What is N-Nitroso Varenicline (NNV) and why is it a concern?

A1: this compound is a nitrosamine (B1359907) impurity that can form in drug products containing varenicline.[1][2] Nitrosamines are a class of compounds that are considered potent genotoxic agents in several animal species and are classified as probable or possible human carcinogens.[3] Their presence in pharmaceuticals is a significant safety concern, leading to regulatory scrutiny and product recalls.[4][5]

Q2: How does this compound form in a drug product?

A2: NNV can form when varenicline, which contains a secondary amine functional group, reacts with nitrosating agents.[1][2] These nitrosating agents are often derived from nitrite (B80452) impurities present in excipients or other components of the drug product.[6][7][8] The reaction is typically favored under acidic conditions.[9]

Q3: What are the primary strategies to prevent NNV formation?

A3: The primary strategies to mitigate NNV formation include:

  • Controlling Nitrite Impurities: Implementing a robust supplier qualification program to assess and control nitrite levels in excipients.[6][9]

  • Formulation Design:

    • Incorporating Antioxidants: Adding antioxidants such as ascorbic acid (vitamin C) or alpha-tocopherol (B171835) (vitamin E) to the formulation to act as nitrite scavengers.[6][9][10][11]

    • pH Modification: Using alkaline excipients, like sodium carbonate, to create a neutral or basic microenvironment within the drug product, which significantly reduces the rate of nitrosamine formation.[3][9]

Q4: Which antioxidants have been shown to be effective in inhibiting nitrosamine formation?

A4: Several antioxidants have demonstrated efficacy in inhibiting the formation of nitrosamines in pharmaceutical products. Commonly used and effective antioxidants include:

  • Ascorbic Acid (Vitamin C)[6][9][10][11][12]

  • Alpha-Tocopherol (Vitamin E)[6][9][10][11][12]

  • Sodium Ascorbate[7][8]

  • Caffeic Acid[7][8]

  • Ferulic Acid[7][8]

Troubleshooting Guide

Problem: My varenicline drug product shows increasing levels of NNV during stability studies.

Potential Cause Troubleshooting Steps
Presence of Nitrite Impurities in Excipients 1. Quantify Nitrite Levels: Test all excipients for nitrite and nitrate (B79036) content.[13] 2. Supplier Qualification: Work with excipient suppliers to source materials with low nitrite content.[6][9] 3. In-house Testing: Implement routine in-house testing of incoming excipient lots.
Acidic Microenvironment in the Formulation 1. Measure pH: Determine the pH of the drug product microenvironment. 2. Incorporate pH Modifiers: Consider adding alkaline excipients like sodium carbonate to raise the pH.[3][9]
Inadequate Antioxidant Concentration 1. Review Antioxidant Levels: Ensure the concentration of the antioxidant is sufficient. Studies have shown that a ratio of more than two-fold of antioxidant to nitrite can completely inhibit nitrosamine formation in some cases.[10] 2. Optimize Concentration: Conduct a design of experiments (DoE) to determine the optimal antioxidant concentration.
Degradation of Antioxidant Over Time 1. Monitor Antioxidant Stability: Assay the antioxidant content throughout the stability study. 2. Use Synergistic Antioxidants: Consider using a combination of antioxidants, such as ascorbic acid and alpha-tocopherol. Ascorbic acid can regenerate alpha-tocopherol, enhancing its stability and efficacy.[10]

Quantitative Data on Antioxidant Efficacy

The following table summarizes the reported effectiveness of various antioxidants in inhibiting nitrosamine formation.

AntioxidantConcentrationInhibition EfficiencyReference
Ascorbic Acid~1 wt%>80%[7][8]
Sodium Ascorbate~1 wt%>80%[7][8]
Alpha-Tocopherol~1 wt%>80%[7][8]
Caffeic Acid~1 wt%>80%[7][8]
Ferulic Acid~1 wt%>80%[7][8]
Ascorbic Acid1%~75% reduction[14]

Experimental Protocols

Protocol 1: Screening of Antioxidants for NNV Inhibition in a Model Formulation

This protocol outlines a general procedure to screen the effectiveness of different antioxidants in a placebo varenicline formulation.

  • Preparation of Placebo Blend:

    • Prepare a placebo blend containing common excipients used in varenicline tablet formulations (e.g., microcrystalline cellulose, starch, croscarmellose sodium).

  • Incorporation of Antioxidants:

    • Divide the placebo blend into multiple batches.

    • To each batch, add a specific antioxidant (e.g., ascorbic acid, alpha-tocopherol) at a defined concentration (e.g., 0.25%, 0.5%, 1% w/w).[14] Prepare a control batch with no antioxidant.

  • Spiking with Nitrite:

    • To simulate worst-case conditions, spike each batch with a known concentration of a nitrite source (e.g., potassium nitrite) to accelerate nitrosamine formation.[14]

  • Tablet Compression:

    • Compress the blends into tablets using either direct compression or after wet granulation.[14]

  • Accelerated Stability Study:

    • Store the tablets in open containers at accelerated stability conditions (e.g., 50°C / 75% RH) for a defined period (e.g., 2 weeks).[14]

  • Sample Analysis:

    • At specified time points (e.g., T=0, T=7 days, T=14 days), withdraw samples.

    • Analyze the samples for NNV content using a validated analytical method (see Protocol 2).

  • Data Evaluation:

    • Compare the NNV levels in the antioxidant-containing batches to the control batch to determine the percentage of inhibition.

Protocol 2: Quantification of this compound by LC-HRMS

This protocol is based on the FDA-published method for the determination of NNV in varenicline drug substance and drug product.[15]

  • Instrumentation:

    • Liquid Chromatograph coupled with a High-Resolution Mass Spectrometer (LC-HRMS) with an electrospray ionization (ESI) source.[15]

  • Reagents and Materials:

    • Varenicline NDSRI Reference Standard

    • Methanol (B129727) (LC-MS grade)

    • Formic Acid (LC-MS grade)

    • Water (LC-MS grade)

    • 0.22 µm PVDF syringe filters

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water[15]

    • Mobile Phase B: 0.1% Formic Acid in Methanol[15]

    • A suitable gradient elution program should be developed to separate NNV from varenicline and other potential impurities.

  • Standard Preparation:

    • Stock Standard: Accurately weigh and dissolve the varenicline NDSRI reference standard in methanol to prepare a stock solution of known concentration (e.g., 100 µg/mL).[15]

    • Working Standards: Prepare a series of working standards by diluting the stock standard with methanol to create a calibration curve covering the expected range of NNV concentrations.

  • Sample Preparation (Drug Product):

    • Crush a sufficient number of tablets to obtain a powder equivalent to a target varenicline concentration (e.g., 0.5 mg/mL) in methanol.[15]

    • Transfer the powder to a centrifuge tube and add the appropriate volume of methanol.

    • Vortex for 1 minute to ensure thorough mixing.[15]

    • Shake mechanically for 40 minutes.[15]

    • Centrifuge at 4500 rpm for 15 minutes.[15]

    • Filter the supernatant through a 0.22 µm PVDF syringe filter into an HPLC vial for analysis.[15]

  • Analysis:

    • Inject the prepared standards and samples into the LC-HRMS system.

    • Monitor the accurate mass of the protonated NNV ion for detection and quantification.[15]

  • Data Processing:

    • Construct a calibration curve from the peak areas of the working standards.

    • Determine the concentration of NNV in the samples by interpolating their peak areas from the calibration curve.

Visualizations

NNV_Formation_and_Inhibition cluster_formation This compound Formation Pathway cluster_inhibition Inhibition Pathways Varenicline Varenicline (Secondary Amine) NNV This compound (NNV) Varenicline->NNV Nitrite Nitrite Impurity (from Excipients) Nitrite->NNV Acidic_Conditions Acidic Conditions Acidic_Conditions->NNV Antioxidants Antioxidants (e.g., Ascorbic Acid) Antioxidants->Nitrite Scavenges pH_Modifier pH Modifiers (e.g., Sodium Carbonate) pH_Modifier->Acidic_Conditions Neutralizes

Caption: NNV Formation and Inhibition Pathways

Experimental_Workflow start Start: Formulation Development prep_blend Prepare Placebo Blend start->prep_blend add_antioxidant Incorporate Antioxidant prep_blend->add_antioxidant spike_nitrite Spike with Nitrite add_antioxidant->spike_nitrite compress Compress Tablets spike_nitrite->compress stability Accelerated Stability Study compress->stability analyze Analyze for NNV (LC-HRMS) stability->analyze evaluate Evaluate Inhibition Efficacy analyze->evaluate end End: Optimized Formulation evaluate->end

Caption: Antioxidant Screening Workflow

References

Technical Support Center: N-Nitroso Varenicline Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Nitroso Varenicline analytical method development. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may be encountered during the development and execution of analytical methods for this compound.

Q1: Why is the detection of this compound so challenging?

A1: The analysis of this compound, a nitrosamine (B1359907) drug substance-related impurity (NDSRI), presents several key challenges:

  • Low Limit Requirements: Regulatory agencies like the FDA have set a low acceptable daily intake (AI) limit of 37 ng/day.[1][2][3][4][5][6] This translates to a need for highly sensitive analytical methods capable of detecting the impurity at parts-per-million (ppm) or even parts-per-billion (ppb) levels in the drug product.[3][4]

  • Matrix Effects: The drug product formulation contains excipients that can interfere with the analysis, causing ion suppression or enhancement in LC-MS analysis, which can affect accuracy and sensitivity.[7][8]

  • Chromatographic Resolution: Achieving adequate separation of the this compound peak from the much larger Varenicline (API) peak is critical to avoid detector saturation and ion source contamination.[9]

  • In-Situ Formation: There is a potential for the artificial formation of this compound during sample preparation or analysis if nitrosating agents are present.[8][10] This requires careful control of experimental conditions.

Q2: My method is suffering from poor sensitivity and I cannot meet the required detection limits. What can I do?

A2: Improving sensitivity is a common goal. Consider the following troubleshooting steps:

  • Optimize Mass Spectrometry (MS) Parameters:

    • Ensure compound-dependent parameters like collision energy (CE) and collision cell exit potential (CXP) are fully optimized for this compound.[7]

    • Use Multiple Reaction Monitoring (MRM) for tandem quadrupole MS, selecting at least two specific transitions (quantifier and qualifier) to enhance specificity and signal-to-noise.[1][9]

    • For high-resolution MS (HRMS), use a narrow mass extraction window (e.g., ±15 ppm) to reduce background noise.[11]

    • Consider using atmospheric pressure chemical ionization (APCI) as an alternative to electrospray ionization (ESI), as it can sometimes provide better ionization for certain nitrosamines.[9]

  • Enhance Chromatographic Peak Shape:

    • Poor peak shape, often caused by using organic diluents that are a mismatch with the initial mobile phase, can reduce sensitivity.[7] If possible, use a sample diluent that is chromatographically weaker than the mobile phase.

    • Ensure proper column chemistry selection. Biphenyl or Phenyl-Hexyl stationary phases often provide better retention and selectivity for nitrosamines compared to standard C18 columns.[7][12]

  • Sample Preparation:

    • Increase the sample concentration if possible, but be mindful that this can also increase matrix effects.[8]

    • Incorporate a sample cleanup step like solid-phase extraction (SPE) to remove interfering matrix components.

Q3: I am observing high variability in my recovery experiments. What are the likely causes?

A3: Inconsistent recovery often points to issues in the sample preparation workflow.

  • Extraction Inefficiency: Varenicline tablets must be thoroughly crushed and extracted to ensure complete dissolution of the analyte. The FDA method suggests shaking for 40 minutes after vortexing.[11][13] Inadequate extraction will lead to variable and low recovery.

  • Analyte Stability: While this compound is generally stable, solution stability should be confirmed. Prepare standards fresh daily unless stability data proves otherwise.[11]

  • Sample Filtration: Ensure the syringe filters used do not adsorb the analyte. A 0.22 µm PVDF syringe filter is commonly recommended.[11] Perform a filter study if you suspect analyte loss.

Q4: How can I minimize the risk of ion suppression from the Varenicline API?

A4: The high concentration of the API relative to the trace impurity is a primary source of ion suppression.

  • Chromatographic Separation: The most effective strategy is to achieve good chromatographic resolution between the Varenicline and this compound peaks.

  • Divert Valve: Use a divert valve to direct the Varenicline peak to waste instead of the mass spectrometer source.[9] This prevents source contamination and minimizes suppression on the co-eluting or closely eluting impurity peak. The diagram below illustrates this workflow.

G cluster_LC LC System cluster_PostColumn Post-Column Flow cluster_Detection Detection Injector Sample Injection Column HPLC Column (e.g., Phenyl-Hexyl) Injector->Column Mobile Phase DivertValve Divert Valve Column->DivertValve MS_Detector MS Detector DivertValve->MS_Detector Analyte Window (this compound) Waste Waste DivertValve->Waste API Peak Elution (Varenicline)

Caption: LC-MS workflow using a divert valve to minimize source contamination.

Quantitative Method Performance

The following table summarizes typical performance characteristics for LC-MS based this compound methods, compiled from various sources.

ParameterMethod 1 (LC-HRMS - FDA)[11]Method 2 (LC-MS/MS - SCIEX)[1]Method 3 (LC-MS/MS - Research)Method 4 (LC-QTOF - Shimadzu)[13]
Limit of Detection (LOD) 0.2 ppm0.02 ng/mL0.22 ppmNot Reported
Limit of Quantitation (LOQ) 1.0 ppm0.10 ng/mL0.66 ppm< 0.1 ng/mL
Linearity Range 1.0 – 200 ppm0.1 – 50 ng/mL0.66 – 19.88 ppm0.1 – 50 ng/mL
Correlation Coefficient (r²) > 0.99 (implied)> 0.99> 0.9950.9994
Recovery Not ReportedAvg. 102.0%85 – 115%95.86 – 106.65%

Note: ppm values are typically with respect to the Varenicline sample concentration.

Experimental Protocols

This section provides a detailed, representative methodology based on the FDA's published LC-HRMS method.[11][12]

Sample Preparation

For Drug Substance (API):

  • Accurately weigh ~43 mg of Varenicline Tartrate drug substance into a 50 mL volumetric flask.

  • Dilute to volume with methanol.

  • Mix using a stir bar until fully dissolved.

  • Filter the solution using a 0.22 µm PVDF syringe filter into an HPLC vial.

For Drug Product (Tablets):

  • Crush a suitable number of tablets to achieve a target Varenicline concentration of 0.5 mg/mL in methanol.

  • Transfer the powder to a 15 mL glass centrifuge tube and add the appropriate volume of methanol.

  • Vortex for approximately 1 minute.

  • Shake on a mechanical shaker for 40 minutes.

  • Centrifuge the sample for 15 minutes at 4500 rpm.

  • Filter the supernatant using a 0.22 µm PVDF syringe filter into an HPLC vial.

The following diagram outlines the decision-making process for sample preparation.

G cluster_API Drug Substance (API) Workflow cluster_DP Drug Product (Tablet) Workflow Start Start: Receive Sample Decision Sample Type? Start->Decision Weigh_API Weigh ~43 mg API Decision->Weigh_API API Crush_DP Crush Tablets (Target: 0.5 mg/mL) Decision->Crush_DP Drug Product Dissolve_API Dissolve in 50 mL Methanol Weigh_API->Dissolve_API Filter_API Filter (0.22 µm PVDF) Dissolve_API->Filter_API End Ready for LC-MS Analysis Filter_API->End Extract_DP Add Methanol, Vortex, Shake (40 min) Crush_DP->Extract_DP Centrifuge_DP Centrifuge (15 min @ 4500 rpm) Extract_DP->Centrifuge_DP Filter_DP Filter Supernatant (0.22 µm PVDF) Centrifuge_DP->Filter_DP Filter_DP->End

Caption: Sample preparation workflow for API and drug product analysis.

LC-MS/HRMS Method Parameters
  • HPLC System: UHPLC system with a temperature-controlled autosampler and column oven.[12]

  • Column: XSelect CSH Phenyl-Hexyl, 2.5 µm, 150 x 4.6 mm.[12]

  • Mobile Phase A: 0.1% Formic Acid in Water.[12]

  • Mobile Phase B: 0.1% Formic Acid in Methanol.[12]

  • Flow Rate: 0.6 mL/min.

  • Injection Volume: 20-40 µL.[14][15]

  • Column Temperature: 30-40°C.[14][15]

  • MS System: High-Resolution Mass Spectrometer (e.g., Q Exactive) or a sensitive Tandem Quadrupole Mass Spectrometer (e.g., QTRAP 5500+).[1][12]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[14]

  • Detection:

    • HRMS: Monitor the accurate m/z of the protonated this compound ion.[11]

    • MS/MS: Monitor specific MRM transitions for quantification and qualification.[1]

References

optimization of chromatographic separation for N-Nitroso Varenicline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimization of chromatographic separation for N-Nitroso Varenicline (B1221332).

Frequently Asked Questions (FAQs)

Q1: Why is the analysis of N-Nitroso Varenicline critical? A1: this compound is a nitrosamine (B1359907) drug substance-related impurity (NDSRI). Nitrosamines are classified as probable human carcinogens.[1][2] The secondary amine structure in Varenicline can react with nitrites, forming this genotoxic impurity during manufacturing or storage.[3][4] In July 2021, the U.S. Food and Drug Administration (FDA) issued recalls for Varenicline products due to this compound levels exceeding the acceptable daily intake limit, highlighting the need for rigorous analytical monitoring.[3][5]

Q2: What is the acceptable limit for this compound? A2: The FDA has established an acceptable intake (AI) limit of 37 nanograms (ng) per day for this compound.[5][6] For a maximum recommended dose of 2 mg of Varenicline, this corresponds to a limit of 18.5 parts per million (ppm).[3][6]

Q3: What are the primary analytical techniques used for this compound separation and detection? A3: The most common and recommended techniques are high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (MS).[7] Specifically, LC-High-Resolution Mass Spectrometry (HRMS) and LC-Tandem Mass Spectrometry (MS/MS) are preferred for their high sensitivity and selectivity, which are necessary to detect the trace levels of this impurity.[1][2][8]

Q4: What are the main challenges in the chromatographic analysis of this compound? A4: Key challenges include:

  • Sensitivity: Achieving the low limits of detection (LOD) and quantification (LOQ) required by regulatory bodies.[9]

  • Matrix Effects: Interference from the active pharmaceutical ingredient (API) (Varenicline) and excipients in the drug product can suppress or enhance the analyte signal.[10][11]

  • Specificity: Ensuring chromatographic separation from other related substances and potential degradation products is crucial to avoid false positives.[9][11]

  • Contamination: Avoiding external sources of nitrosamine contamination from solvents, glassware, and plasticware is essential for accurate quantification.[10]

Experimental Protocols and Data

Detailed Experimental Protocol: LC-ESI-HRMS Method (Based on FDA Guidance)

This protocol outlines a validated method for the quantification of this compound in both drug substance and drug product.[8]

1. Reagent and Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol (B129727).

  • Diluent/Blank: Methanol.

2. Sample Preparation:

  • Drug Substance (API):

    • Accurately weigh approximately 43 mg of Varenicline Tartrate drug substance into a 50 mL volumetric flask.[8]

    • Add methanol as a diluent to the flask.

    • Dissolve the substance completely using a stir bar and magnetic stir plate.

    • Filter the resulting solution through a 0.22 µm PVDF syringe filter into an HPLC vial for analysis.[8]

  • Drug Product (Tablets):

    • Crush a sufficient number of tablets to achieve a target Varenicline concentration of 0.5 mg/mL in methanol.[8]

    • Transfer the powder to a 15 mL glass centrifuge tube and add the appropriate volume of methanol.

    • Vortex the mixture for approximately one minute.

    • Shake the sample for 40 minutes using a mechanical shaker.[8]

    • Centrifuge the sample for 15 minutes at 4500 rpm.

    • Filter the supernatant through a 0.22 µm PVDF syringe filter into an HPLC vial.[8]

3. Chromatographic Conditions:

  • Refer to Table 1 for a summary of typical instrument parameters. The FDA method utilizes a reverse-phase C18 column with a gradient elution program.[8]

4. Data Analysis:

  • Quantification is performed by comparing the peak area of this compound in the sample's extracted ion chromatogram (with a mass tolerance of ±15 ppm) to a calibration curve generated from a reference standard.[8]

Data Tables for Method Comparison

Table 1: Summary of Optimized Chromatographic Conditions

Parameter Method 1 (FDA LC-ESI-HRMS)[8] Method 2 (Shimadzu UHPLC-QTOFMS)[3] Method 3 (LC-APCI-MS/MS)
Column Waters Acquity UPLC HSS T3, 1.8 µm, 2.1 x 100 mm Shim-pack Scepter C18, 1.9 µm, 2.1 x 100 mm InertSustain AQ-C18, 3.0 µm, 4.6 x 150 mm
Mobile Phase A 0.1% Formic Acid in Water 0.1% Formic Acid in Water 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol Acetonitrile 0.1% Formic Acid in Methanol
Flow Rate 0.3 mL/min 0.4 mL/min 0.6 mL/min
Injection Volume 5 µL 1 µL Not Specified
Column Temp. 40°C 40°C Not Specified
Detector High-Resolution Mass Spectrometer (HRMS) Quadrupole Time-of-Flight MS (QTOF-MS) Tandem Mass Spectrometer (MS/MS)

| Ionization Mode | ESI (Positive) | ESI (Positive) | APCI (Positive) |

Table 2: Summary of Method Validation Parameters

Parameter Method 1 (FDA LC-ESI-HRMS)[8] Method 2 (Shimadzu UHPLC-QTOFMS)[3] Method 3 (LC-MS)[12] Method 4 (LC-APCI-MS/MS)
LOD 0.2 ppm Not Specified (Range: 0.1-50 ng/mL) 0.13 ppm 0.22 ppm
LOQ 1.0 ppm 0.1 ng/mL 0.66 ppm 0.66 ppm
Linearity Range 1.0 - 200 ppm 0.1 - 50 ng/mL Not Specified 0.66 - 19.88 ppm
Accuracy (Recovery) Not Specified 95.86 - 106.65% >98% 85 - 115%

| Precision (%RSD) | Not Specified | < 5.3% | 1.33% | Not Specified |

Visualized Workflows and Guides

General Analytical Workflow

The diagram below illustrates the standard workflow for the analysis of this compound, from sample receipt to final data reporting.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing p1 Weighing API or Crushing Tablets p2 Dissolution & Extraction (Methanol) p1->p2 p3 Centrifugation & Filtration (0.22 µm) p2->p3 a1 LC Separation (Reverse Phase) p3->a1 a2 MS Detection (HRMS or MS/MS) a1->a2 d1 Peak Integration & Identification a2->d1 d2 Quantification via Calibration Curve d1->d2 d3 Reporting Results (ppm or ng/day) d2->d3

Caption: Standard workflow for this compound analysis.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic separation of this compound.

Issue 1: Low signal intensity or poor sensitivity.

  • Possible Cause A: Suboptimal MS Source Conditions.

    • Solution: Optimize electrospray ionization (ESI) source parameters, including capillary voltage, gas flow (nebulizer and drying gas), and source temperature, to maximize the ionization of this compound.

  • Possible Cause B: Matrix Suppression.

    • Solution: The high concentration of Varenicline API can suppress the signal of the trace impurity. Improve sample cleanup, adjust the chromatographic gradient to better separate the impurity from the API, or utilize a divert valve to direct the API peak to waste.[12]

  • Possible Cause C: Inefficient Ion Accumulation (for QTOF).

    • Solution: If using a system with ion accumulation capabilities, ensure this feature is enabled and optimized to enhance detection sensitivity.[3]

Issue 2: Poor peak shape (tailing or fronting).

  • Possible Cause A: Column Overload.

    • Solution: The primary API (Varenicline) peak can overload the column, affecting the peak shape of nearby eluting impurities. Reduce the injection volume or dilute the sample.

  • Possible Cause B: Secondary Interactions.

    • Solution: this compound may have secondary interactions with residual silanols on the column. Ensure the mobile phase pH is appropriate. Using a column with advanced end-capping can mitigate this issue.

  • Possible Cause C: Column Degradation.

    • Solution: Replace the column if it has exceeded its lifetime. Use a guard column to protect the analytical column from strongly retained matrix components.

Issue 3: Interfering peaks or high baseline.

  • Possible Cause A: Contamination.

    • Solution: Nitrosamines are common contaminants.[10] Avoid using plastic containers where possible. Test all reagents, including water and solvents, to ensure they are free from interfering impurities. Run a blank injection (diluent only) to diagnose system contamination.

  • Possible Cause B: Co-elution with Other Impurities.

    • Solution: Modify the chromatographic method to improve resolution. Adjust the gradient slope, change the organic modifier (e.g., from methanol to acetonitrile), or try a column with a different selectivity (e.g., a Phenyl-Hexyl phase).[11]

  • Possible Cause C: Carryover.

    • Solution: this compound may adsorb to surfaces in the autosampler or injection port. Optimize the needle wash procedure by using a stronger solvent or a multi-step wash sequence.

Troubleshooting Decision Tree: No or Low Analyte Signal

Use this decision tree to systematically diagnose the root cause of a weak or absent signal for this compound.

start Problem: No or Low Signal for This compound check_ms Is the Mass Spectrometer functioning correctly? start->check_ms check_lc Is the LC System performing as expected? start->check_lc check_sample Is the sample preparation and standard correct? start->check_sample ms_yes MS OK check_ms->ms_yes Yes ms_no Check MS Tuning, Calibration, and Source Parameters check_ms->ms_no No lc_yes LC OK check_lc->lc_yes Yes lc_no Verify Mobile Phase, Check for Leaks, Ensure Column Integrity check_lc->lc_no No sample_yes Sample Prep OK check_sample->sample_yes Yes sample_no Re-prepare Standard, Verify Sample Dilution, Check for Degradation check_sample->sample_no No conclusion If all systems are OK, consider matrix suppression effects or sub-optimal method parameters. Re-optimize chromatography. ms_yes->conclusion lc_yes->conclusion sample_yes->conclusion

Caption: Decision tree for troubleshooting low signal issues.

References

Validation & Comparative

Inter-laboratory Method Comparison for the Quantification of N-Nitroso Varenicline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methods for the detection and quantification of N-Nitroso Varenicline (B1221332) in varenicline drug substances and products. The data and protocols presented are compiled from publicly available documents from regulatory agencies and scientific publications.

In 2021, the discovery of N-Nitroso Varenicline, a potential carcinogen, in some varenicline products led to voluntary recalls and highlighted the need for robust analytical methods to ensure patient safety.[1][2][3] The U.S. Food and Drug Administration (FDA) established an acceptable daily intake limit of 37 ng for this compound.[4][5] This guide summarizes and compares various liquid chromatography-mass spectrometry (LC-MS) based methods that have been developed and validated for the trace-level detection of this impurity.

Quantitative Method Performance Comparison

The following table summarizes the performance characteristics of different analytical methods published for the quantification of this compound. This allows for a direct comparison of their sensitivity and linearity.

Method/Organization Instrumentation Limit of Detection (LOD) Limit of Quantitation (LOQ) Linearity Range Correlation Coefficient (R²)
FDA [6]LC-ESI-HRMS0.2 ppm1.0 ppm1.0 – 200 ppmNot Specified
SCIEX [1]LC-ESI-QTRAP 5500+0.02 ng/mL0.1 ng/mL0.1 - 50 ng/mL>0.99
Shimadzu [7]UHPLC-QTOFMSNot SpecifiedNot Specified0.1 - 50 ng/mL0.9994
Research Journal of Pharmacy and Technology [8]LC-APCI-MS/MS0.22 ppm0.66 ppm0.66 - 19.88 ppm>0.995
ResearchGate Publication [9]LC-MS0.13 ppm0.66 ppm9.64 - 80.31 ppm0.9997
SCIRP Publication [10]LC-MS/MS (QTRAP 4500)Not Specified0.5 ppmNot SpecifiedNot Specified
Comparison of Method Accuracy and Precision

The accuracy and precision of an analytical method are critical for reliable quantification. The table below compares the recovery and precision data from various sources.

Method/Organization Accuracy (Recovery) Precision (%RSD)
SCIEX [1]Average spike recovery of 102.0%1.80% at LLOQ
Shimadzu [7]95.86 - 106.65% for spiked samples<3.5% for area at 1, 5, and 20 ng/mL
Research Journal of Pharmacy and Technology [8]85 - 115%Not Specified
ResearchGate Publication [9]Percentage recovery of spiked impurity was satisfactory1.33%
FDA Laboratory Analysis of Varenicline Products

The FDA has conducted laboratory analysis of varenicline products from various manufacturers. The results provide real-world data on the levels of this compound found in the drug product.[4]

Manufacturer Product Lots Tested N-nitroso-varenicline level (ppm)
PfizerChantix (varenicline) 1mgEA6080, EC9841, EC9847, EC9848, EX2099, DR5086155-474
Par PharmaceuticalsVarenicline 1 mg31960807, 319608013
ApotexAPO-Varenicline Tartrate 1 mgTG2183, TG2181, TG218227-44
ApotexAPO-Varenicline Tartrate 0.5 mgTG2180, TG2178, TG217927-42

Experimental Protocols

Below are detailed methodologies for the key experiments cited in this guide.

FDA LC-ESI-HRMS Method[6]
  • Principle: this compound is separated from varenicline by reverse-phase chromatography and detected by a high-resolution and high-mass accuracy (HRAM) mass spectrometer.[6] Quantification is performed using an external standard calibration.[6]

  • Sample Preparation (Drug Substance):

    • Accurately weigh approximately 43 mg of varenicline tartrate drug substance into a 50 mL volumetric flask.

    • Dilute to volume with methanol (B129727) and mix until fully dissolved.

    • Filter the solution using a 0.22 µm PVDF syringe filter into an HPLC vial.[6]

  • Sample Preparation (Drug Product):

    • Crush tablets to obtain a target concentration of 0.5 mg/mL of varenicline in methanol and transfer to a 15 mL glass centrifuge tube.

    • Add the appropriate volume of methanol and vortex for about a minute.

    • Shake the sample for 40 minutes using a mechanical shaker.

    • Centrifuge the sample for 15 minutes at 4500 rpm.

    • Filter the supernatant using a 0.22 µm PVDF syringe filter into an HPLC vial.[6]

  • Chromatography: Reverse phase chromatography is utilized.[6]

  • Mass Spectrometry: Detection is achieved with a high-resolution, high-mass accuracy mass spectrometer monitoring the accurate m/z value of the protonated impurity ion.[6]

SCIEX QTRAP 5500+ Method[1]
  • Principle: An LC-MS/MS method using a QTRAP 5500+ system in positive ion mode with electrospray ionization (ESI) for the sensitive quantification of this compound.[1]

  • Sample Preparation (Spiked Sample):

    • Weigh 5 mg of crushed varenicline tablets.

    • Add 4.9 mL of methanol and 100 µL of a 100 ng/mL standard solution.

    • Vortex for 30 seconds, then sonicate for 15 minutes.

    • Vortex again for 30 seconds and centrifuge for 5 minutes at 10,416 rcf.

    • Filter the supernatant through a 0.2 µm PTFE filter into an HPLC vial.[1]

  • Chromatography:

    • System: ExionLC AD system.

    • Column: Phenomenex Kinetex biphenyl (B1667301) (2.6 µm, 150 x 4.6 mm).[1]

  • Mass Spectrometry:

    • System: QTRAP 5500+ operating in positive ion mode with ESI.

    • Data processing is performed using SCIEX OS software.[1]

Shimadzu UHPLC-QTOFMS Method[7]
  • Principle: A method for determining this compound content using an ultra-high-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UHPLC-QTOFMS) system.[7] The method's sensitivity is enhanced by ion accumulation.[7]

  • Sample Preparation (Spiked Sample):

    • Test solutions are prepared by spiking the API and Drug product with this compound.[7]

  • Instrumentation: Shimadzu LCMS-9050 system.[7]

  • Quantification: An external standard method is used for the calibration curve.[7]

Visualized Experimental Workflows

The following diagrams illustrate the general workflows for the sample preparation and analysis of this compound.

cluster_DS Drug Substance Sample Preparation (FDA) cluster_DP Drug Product Sample Preparation (FDA) DS_1 Weigh 43 mg Varenicline Tartrate DS_2 Dissolve in 50 mL Methanol DS_1->DS_2 DS_3 Filter (0.22 µm PVDF) DS_2->DS_3 DS_4 Transfer to HPLC Vial DS_3->DS_4 DP_1 Crush Tablets (0.5 mg/mL target) DP_2 Add Methanol & Vortex DP_1->DP_2 DP_3 Shake for 40 min DP_2->DP_3 DP_4 Centrifuge (15 min @ 4500 rpm) DP_3->DP_4 DP_5 Filter Supernatant (0.22 µm PVDF) DP_4->DP_5 DP_6 Transfer to HPLC Vial DP_5->DP_6

Caption: FDA Sample Preparation Workflow.

cluster_SS Spiked Sample Preparation (SCIEX) SS_1 Weigh 5 mg Crushed Tablets SS_2 Add Methanol & Standard Solution SS_1->SS_2 SS_3 Vortex, Sonicate, Vortex SS_2->SS_3 SS_4 Centrifuge (5 min) SS_3->SS_4 SS_5 Filter Supernatant (0.2 µm PTFE) SS_4->SS_5 SS_6 Transfer to HPLC Vial SS_5->SS_6

Caption: SCIEX Spiked Sample Workflow.

cluster_Analysis General Analytical Workflow A_1 Prepared Sample in HPLC Vial A_2 Inject into LC-MS System A_1->A_2 A_3 Chromatographic Separation A_2->A_3 A_4 Mass Spectrometric Detection A_3->A_4 A_5 Data Processing & Quantification A_4->A_5

Caption: General LC-MS Analytical Workflow.

References

A Head-to-Head Battle: LC-MS versus GC-MS for Nitrosamine Analysis in Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The unexpected discovery of nitrosamine (B1359907) impurities in common medications has presented a significant challenge to the pharmaceutical industry. These compounds, classified as probable human carcinogens, necessitate highly sensitive and robust analytical methods for their detection and quantification at trace levels to ensure patient safety.[1][2][3] Two of the most powerful and widely adopted analytical techniques for this purpose are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[4][5][6]

This guide provides an objective, data-driven comparison of LC-MS and GC-MS for the analysis of nitrosamine impurities. It is designed to assist researchers, scientists, and drug development professionals in selecting the most appropriate methodology for their specific analytical needs, supported by experimental data and detailed protocols.

Executive Summary: LC-MS vs. GC-MS at a Glance

FeatureLiquid Chromatography-Mass Spectrometry (LC-MS)Gas Chromatography-Mass Spectrometry (GC-MS)
Applicability Broad applicability to a wide range of nitrosamines, including non-volatile and thermally labile compounds.Primarily suitable for volatile and semi-volatile nitrosamines.[7][8]
Sample Preparation Often simpler, typically involving dissolution and filtration.[9]May require more complex sample preparation, such as liquid-liquid extraction or headspace analysis. Derivatization may be needed for less volatile compounds.[9][10]
Sensitivity High sensitivity, with the ability to reach low parts-per-billion (ppb) or even parts-per-trillion (ppt) levels.[8][11]Excellent sensitivity, particularly for volatile nitrosamines, also reaching ppb levels.[12][13]
Selectivity High selectivity, especially with tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS).[1][14]Good selectivity, particularly with MS/MS, but may have limitations with complex matrices.[12]
Matrix Effects Can be susceptible to ion suppression or enhancement from co-eluting matrix components.[9]Generally less prone to matrix effects compared to LC-MS.[9]
Regulatory Acceptance Widely accepted and often preferred by regulatory agencies like the FDA for its broad applicability.[1][15]A well-established and accepted technique, particularly for volatile nitrosamines.[5][10]

Quantitative Performance Data

The following tables summarize the quantitative performance data for the analysis of common nitrosamine impurities using both LC-MS and GC-MS, compiled from various studies and application notes.

Table 1: LC-MS/MS Performance Data for Nitrosamine Analysis

NitrosamineLimit of Detection (LOD) (ng/mL)Limit of Quantitation (LOQ) (ng/mL)Linearity (R²)
N-Nitrosodimethylamine (NDMA)0.2 - 0.40.5 - 1.0>0.998
N-Nitrosodiethylamine (NDEA)0.2 - 0.40.5 - 1.0>0.998
N-Nitrosoethylisopropylamine (NEIPA)0.20.5>0.999
N-Nitrosodiisopropylamine (NDIPA)0.20.5>0.999
N-Nitrosodibutylamine (NDBA)0.20.5>0.999
N-Nitroso-N-methyl-4-aminobutyric acid (NMBA)0.41.0>0.997

Data compiled from various sources, including Thermo Fisher Scientific application notes and NIH studies.[16][17]

Table 2: GC-MS/MS Performance Data for Nitrosamine Analysis

NitrosamineLimit of Detection (LOD) (ppb)Limit of Quantitation (LOQ) (ppb)Linearity (R²)
N-Nitrosodimethylamine (NDMA)< 31 - 10>0.996
N-Nitrosodiethylamine (NDEA)< 31 - 10>0.996
N-Nitrosoethylisopropylamine (EIPNA)< 315>0.996
N-Nitrosodiisopropylamine (DIPNA)< 315>0.996
N-Nitrosodibutylamine (DBNA)< 315>0.996

Data compiled from Restek and Agilent Technologies application notes.[12][18][19]

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for nitrosamine analysis using LC-MS and GC-MS.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Drug Substance or Product Dissolution Dissolution in appropriate solvent (e.g., Methanol) Sample->Dissolution Filtration Filtration through 0.22 µm filter Dissolution->Filtration Injection Injection into LC System Filtration->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (e.g., ESI, APCI) Separation->Ionization Detection Mass Spectrometric Detection (MS/MS) Ionization->Detection Quantification Quantification against standards Detection->Quantification Reporting Reporting of Results Quantification->Reporting

Caption: LC-MS workflow for nitrosamine analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS/MS Analysis cluster_data Data Analysis Sample Drug Substance or Product Extraction Liquid-Liquid Extraction (e.g., with Dichloromethane) or Headspace Sampling Sample->Extraction Concentration Optional: Concentration Step Extraction->Concentration Injection Injection into GC System Concentration->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (e.g., EI) Separation->Ionization Detection Mass Spectrometric Detection (MS/MS) Ionization->Detection Quantification Quantification against standards Detection->Quantification Reporting Reporting of Results Quantification->Reporting

Caption: GC-MS workflow for nitrosamine analysis.

Detailed Experimental Protocols

The following are representative experimental protocols for the analysis of nitrosamines using LC-MS and GC-MS. These protocols are based on methods published by regulatory agencies and in the scientific literature.

LC-MS/MS Protocol for Nitrosamines in Drug Products

This protocol is adapted from methods developed by the U.S. Food and Drug Administration (FDA).[1][20]

1. Sample Preparation:

  • Drug Substance: Accurately weigh approximately 100 mg of the drug substance into a 15 mL centrifuge tube. Add 5.0 mL of methanol (B129727) and vortex until fully dissolved.[20]

  • Drug Product (Tablets): Crush a sufficient number of tablets to obtain a target concentration of 20 mg/mL of the active pharmaceutical ingredient (API) in 5.0 mL of methanol.[20] Transfer the crushed powder to a 15 mL centrifuge tube, add 5.0 mL of methanol, and vortex for one minute.[20] Sonicate the sample for 10 minutes, followed by centrifugation at 4500 rpm for 15 minutes.[16][20]

  • Filtration: Filter the supernatant through a 0.22 µm PVDF syringe filter into an HPLC vial for analysis.[16][20]

2. LC-MS/MS Conditions:

  • LC System: UHPLC system with a temperature-controlled autosampler and column compartment.

  • Column: Kinetex® 2.6 µm F5 100 Å, 100 x 4.6 mm or equivalent.[20]

  • Mobile Phase A: 0.1% formic acid in water.[20]

  • Mobile Phase B: 0.1% formic acid in methanol.[20]

  • Flow Rate: 0.3 - 0.6 mL/min.[1]

  • Column Temperature: 30 - 40 °C.[1]

  • Injection Volume: 3 - 5 µL.[1]

  • Mass Spectrometer: Triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap).

  • Ionization Mode: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for triple quadrupole MS or full scan with high resolution for HRMS.

GC-MS/MS Protocol for Volatile Nitrosamines

This protocol is a generalized procedure based on common practices for GC-MS analysis of volatile nitrosamines.[10][18][19]

1. Sample Preparation (Liquid-Liquid Extraction):

  • Weigh an appropriate amount of the sample (e.g., 250 mg of API or ground tablets) into a 15 mL centrifuge tube.[18]

  • Add 10 mL of 1M sodium hydroxide (B78521) solution, vortex briefly, and shake for at least 5 minutes.[18]

  • Add 2.0 mL of dichloromethane, vortex, and shake for another 5 minutes.[18]

  • Centrifuge the mixture at approximately 10,000 g for 5 minutes to separate the layers.[18]

  • Carefully collect the lower organic layer (dichloromethane) and transfer it to a GC vial for analysis.

2. GC-MS/MS Conditions:

  • GC System: Gas chromatograph coupled to a triple quadrupole mass spectrometer.

  • Injection Mode: Liquid injection or headspace.[10]

  • Inlet Temperature: 250 °C.[10]

  • Carrier Gas: Helium.

  • Oven Program: For example, hold at 70 °C for 4 minutes, then ramp at 20 °C/min to 240 °C and hold for 3.5 minutes.[5]

  • Ion Source: Electron Ionization (EI).[10]

  • MS Source Temperature: 230 °C.[10]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).[10]

Conclusion

Both LC-MS and GC-MS are powerful and indispensable tools for the analysis of nitrosamine impurities in pharmaceuticals. The choice between the two techniques is not always straightforward and depends on several factors, including the specific nitrosamines of interest, the nature of the sample matrix, and the desired level of sensitivity.

LC-MS, particularly LC-HRMS, offers broader applicability for a wider range of nitrosamines, including those that are non-volatile or thermally unstable, and is often favored by regulatory bodies for its versatility.[1] GC-MS remains a robust and highly sensitive technique, especially for the analysis of volatile nitrosamines, and can be less susceptible to matrix effects.[7][9]

Ultimately, a thorough risk assessment of the potential nitrosamine impurities in a given drug product should guide the selection of the most appropriate analytical methodology. In many cases, a combination of both LC-MS and GC-MS may be necessary to provide a comprehensive and reliable assessment of nitrosamine contamination, ensuring the safety and quality of pharmaceutical products.

References

A Comparative Guide to the Validation of Analytical Methods for N-Nitroso Varenicline in Accordance with ICH Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methodologies for the quantification of N-Nitroso Varenicline (B1221332), a nitrosamine (B1359907) drug substance-related impurity (NDSRI), in varenicline drug products and substances. The validation of these methods is critically assessed against the standards set forth by the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the safety and quality of pharmaceutical products.

N-Nitroso Varenicline has been identified as a potential genotoxic impurity, necessitating the development of highly sensitive and robust analytical methods for its detection and quantification at trace levels.[1][2] Regulatory bodies, including the U.S. Food and Drug Administration (FDA), have established acceptable intake limits for this impurity, making validated analytical procedures essential for compliance.[2][3] This guide is intended for researchers, scientists, and drug development professionals involved in the quality control and analytical development of varenicline-containing products.

Comparison of Validated Analytical Methods

Several advanced analytical techniques have been successfully validated for the determination of this compound. The most prominent among these are Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS). The following table summarizes the performance characteristics of these methods as validated against ICH Q2(R1) parameters.

Validation ParameterLC-ESI-HRMS (FDA Method)[1]LC-MS/MS (QTRAP 5500+)[2]UHPLC-QTOF-MS (Shimadzu)[4]LC-MS/MS (ResearchGate)[5]
Limit of Detection (LOD) 0.2 ppm0.02 ng/mLNot explicitly stated0.13 ppm
Limit of Quantitation (LOQ) 1.0 ppm0.10 ng/mL0.1 ng/mL0.66 ppm
Linearity (Range) 1.0 – 200 ppm0.1 - 50 ng/mL (r > 0.99)0.1 - 50 ng/mL9.64 ppm - 80.31 ppm (r = 0.9993)
Accuracy (% Recovery) Data not provided in summary102.0% (average spike recovery)95.86% - 106.65%98.92% - 118.78%
Precision (%RSD) Data not provided in summaryData not provided in summaryData not provided in summary1.33%
Specificity High specificity achieved through HRAMHigh specificity with 2 MRM transitionsMethod can accurately determine levelsMethod is specific
Robustness Method verification/re-validation recommendedRobust method for analysisReliable methodRobust and effective

Experimental Protocols

A detailed experimental protocol for the validated LC-ESI-HRMS method published by the FDA is provided below as a representative example.[1]

1. Instrumentation:

  • HPLC or UHPLC system with a temperature-controlled autosampler and column compartment.

  • Q Exactive™ hybrid quadrupole-orbitrap mass spectrometer or equivalent.

  • XSelect CSH Phenyl-Hexyl XP column (2.5 µm, 130 Å, 150 x 4.6 mm) or equivalent.

2. Reagents and Materials:

  • N-Nitroso-Varenicline Reference Standard

  • LC/MS grade methanol (B129727)

  • LC/MS grade water

  • LC/MS grade formic acid

  • 0.22 µm PVDF syringe filters

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Methanol

  • A suitable gradient elution program should be developed to separate this compound from the varenicline peak and other potential impurities.

4. Sample Preparation:

  • Drug Substance: Accurately weigh approximately 43 mg of varenicline tartrate drug substance into a 50 mL volumetric flask. Dilute to volume with methanol and dissolve completely. Filter the solution through a 0.22 µm PVDF syringe filter into an HPLC vial.[1]

  • Drug Product: Crush a suitable number of tablets to achieve a target concentration of 0.5 mg/mL of varenicline in methanol. Transfer to a centrifuge tube, add methanol, and vortex. Shake for 40 minutes, then centrifuge. Filter the supernatant through a 0.22 µm PVDF syringe filter into an HPLC vial.[1]

5. Mass Spectrometry Detection:

  • Detection is performed using a high-resolution mass spectrometer in positive ion mode.

  • Monitor the accurate mass-to-charge ratio (m/z) of the protonated this compound ion.

6. Validation Parameters (as per ICH Q2(R1)): [6][7]

  • Specificity: Demonstrate the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: Analyze a minimum of five concentrations over the specified range.

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: Perform recovery studies by spiking the drug substance and product with known amounts of this compound.

  • Precision: Assess repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: Deliberately vary method parameters (e.g., pH of the mobile phase, column temperature) to examine the method's capability to remain unaffected.

Visualizations

The following diagrams illustrate the logical workflow of the method validation process and the hierarchical relationship of the ICH Q2(R1) validation parameters.

ICH_Q2R1_Validation_Workflow cluster_planning Planning & Development cluster_execution Execution cluster_evaluation Evaluation & Reporting Develop_Analytical_Procedure Develop Analytical Procedure Define_Intended_Use Define Intended Use & Scope Develop_Analytical_Procedure->Define_Intended_Use Select_Validation_Parameters Select Validation Parameters (as per ICH Q2(R1)) Define_Intended_Use->Select_Validation_Parameters Prepare_Validation_Protocol Prepare Validation Protocol Select_Validation_Parameters->Prepare_Validation_Protocol Execute_Experiments Execute Validation Experiments Prepare_Validation_Protocol->Execute_Experiments Collect_Data Collect & Process Data Execute_Experiments->Collect_Data Analyze_Results Analyze Results Against Acceptance Criteria Collect_Data->Analyze_Results Analyze_Results->Develop_Analytical_Procedure If fails Document_in_Validation_Report Document in Validation Report Analyze_Results->Document_in_Validation_Report Method_Implementation Method Implementation Analyze_Results->Method_Implementation If successful Document_in_Validation_Report->Method_Implementation ICH_Q2R1_Validation_Parameters Validation_Parameters ICH Q2(R1) Validation Parameters Specificity Specificity Validation_Parameters->Specificity Linearity Linearity Validation_Parameters->Linearity Range Range Validation_Parameters->Range Accuracy Accuracy Validation_Parameters->Accuracy Precision Precision Validation_Parameters->Precision Detection_Limit_LOD Detection_Limit_LOD Validation_Parameters->Detection_Limit_LOD Quantitation_Limit_LOQ Quantitation_Limit_LOQ Validation_Parameters->Quantitation_Limit_LOQ Robustness Robustness Validation_Parameters->Robustness Repeatability Repeatability Precision->Repeatability Intermediate_Precision Intermediate_Precision Precision->Intermediate_Precision

References

A Comparative Risk Assessment of N-Nitroso Varenicline and Other Nitrosamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The presence of nitrosamine (B1359907) impurities in pharmaceutical products continues to be a significant concern for regulatory agencies and drug developers worldwide. These compounds are classified as probable human carcinogens, necessitating rigorous risk assessment and control.[1][2] This guide provides a comparative risk assessment of N-Nitroso Varenicline (B1221332), a nitrosamine impurity associated with the smoking cessation drug varenicline, against other well-characterized nitrosamines. This objective comparison is supported by available experimental data on carcinogenic potency, genotoxicity, and established acceptable intake limits.

Quantitative Comparison of Nitrosamine Potency and Acceptable Intake

The carcinogenic potential of nitrosamines is often quantified by the TD50 value, which is the chronic daily dose in mg/kg body weight/day required to induce tumors in 50% of the test animals that would have otherwise remained tumor-free.[3] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) establish acceptable intake (AI) limits for nitrosamines in drug products, representing a level of exposure with a negligible cancer risk, typically considered as one additional cancer case in 100,000 people over a lifetime of exposure.[4]

While experimentally determined TD50 values are available for many common nitrosamines through resources like the Carcinogenic Potency Database (CPDB) and the Lhasa Carcinogenicity Database (LCDB), a specific TD50 value for N-Nitroso Varenicline has not been publicly disclosed.[5][6] Its risk assessment has been largely based on structure-activity relationship (SAR) analyses and its classification into a potency category. The FDA has categorized this compound as a Potency Category 3 nitrosamine drug substance-related impurity (NDSRI), with a corresponding AI limit of 400 ng/day.[7] However, a more conservative acceptable intake limit of 37 ng/day has also been established for varenicline products.[8][9]

The following table summarizes the available carcinogenic potency data (TD50 values) and established acceptable intake limits for this compound and other common nitrosamines for a comparative perspective.

NitrosamineCAS NumberTD50 (rat, oral) (mg/kg/day)Acceptable Intake (AI) Limit (ng/day)Regulatory Agency
This compound 2755871-02-2Not Publicly Available37[8][9] / 400 (Category 3)[7]FDA
N-Nitrosodimethylamine (NDMA)62-75-90.096[4][5]96[4]FDA
N-Nitrosodiethylamine (NDEA)55-18-50.0265[10]26.5[10]FDA
N-Nitroso-N-methyl-4-aminobutyric acid (NMBA)61445-55-40.982[10]96 (surrogate NDMA)EMA
N-Nitrosodiisopropylamine (NDIPA)601-77-4No TD50 data available in CPDB[4]26.5 (surrogate NDEA)EMA

Experimental Protocols for Nitrosamine Risk Assessment

The assessment of nitrosamine risk relies on a battery of well-established toxicological assays. The following sections detail the methodologies for key experiments cited in the evaluation of this compound and other nitrosamines.

Enhanced Bacterial Reverse Mutation (Ames) Test (Following OECD Guideline 471)

The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical. For nitrosamines, an enhanced protocol is recommended to improve sensitivity.[11][12]

Methodology:

  • Tester Strains: A minimum of five strains of bacteria are used, typically Salmonella typhimurium (TA98, TA100, TA1535, TA1537) and Escherichia coli (WP2 uvrA pKM101).[11][13] These strains are selected to detect different types of mutations.

  • Metabolic Activation: Since many nitrosamines require metabolic activation to become mutagenic, the test is performed with and without a metabolic activation system (S9 fraction). For enhanced sensitivity with nitrosamines, it is recommended to use both rat and hamster liver S9 fractions at a high concentration (e.g., 30%).[11][12][13] The S9 fractions are prepared from rodents treated with enzyme inducers.[11]

  • Exposure: The bacterial strains are exposed to the test substance (e.g., this compound) at various concentrations, with and without the S9 mix. The pre-incubation method, with a 30-minute pre-incubation time, is recommended.[11][13]

  • Plating and Incubation: After exposure, the bacteria are plated on a minimal agar (B569324) medium. Only bacteria that have undergone a reverse mutation can synthesize the required amino acid (e.g., histidine for Salmonella) and form visible colonies. The plates are incubated for 48-72 hours.

  • Data Analysis: The number of revertant colonies is counted for each concentration of the test substance and compared to the negative (solvent) control. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies. Two known nitrosamines should be included as positive controls in the presence of S9.[11]

In Vitro Mammalian Cell Micronucleus Assay (Following OECD Guideline 487)

This assay detects chromosomal damage (clastogenicity) or effects on the cell division apparatus (aneugenicity) by measuring the frequency of micronuclei in the cytoplasm of interphase cells.[14]

Methodology:

  • Cell Lines: Human or rodent cell lines, such as human peripheral blood lymphocytes, CHO, or TK6 cells, are used.[15]

  • Metabolic Activation: The assay is conducted with and without an exogenous metabolic activation system (S9 fraction), similar to the Ames test.

  • Treatment: Cell cultures are treated with at least three analyzable concentrations of the test substance for a short duration (e.g., 3-4 hours) with and without S9, and for a longer duration (e.g., 1.5-2 normal cell cycles) without S9.[15]

  • Cytokinesis Block: Cytochalasin B is often added to the culture medium to block cytokinesis, resulting in binucleated cells. This allows for the specific analysis of micronuclei in cells that have completed one cell division after treatment.[14][15]

  • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Scoring and Analysis: The frequency of micronucleated cells is determined by microscopic analysis of at least 2000 binucleated cells per concentration.[15] A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

Rodent Carcinogenicity Bioassay (Following OECD Guideline 451)

This long-term in vivo study is the gold standard for assessing the carcinogenic potential of a substance.[16][17]

Methodology:

  • Test Animals: Typically, two rodent species (rats and mice are preferred) of both sexes are used.[18] Each dose group and a concurrent control group should consist of at least 50 animals per sex.[16]

  • Dose Administration: The test substance is administered, usually daily, for a major portion of the animal's lifespan (e.g., 18-24 months for mice and 24 months for rats).[16][18] The route of administration should be relevant to human exposure (e.g., oral). At least three dose levels are used.[16]

  • Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are measured regularly.

  • Pathology: At the end of the study, all animals are subjected to a full necropsy. All organs and tissues are examined macroscopically, and tissues are collected for histopathological evaluation.

  • Data Analysis: The incidence of tumors in the treated groups is compared to the control group. Statistical analysis is performed to determine if there is a significant increase in tumor formation. The dose-response relationship is also evaluated to determine the TD50 value.

Visualizing Key Processes in Nitrosamine Risk Assessment

To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate the experimental workflow for nitrosamine risk assessment and the metabolic activation pathway of nitrosamines.

Nitrosamine_Risk_Assessment_Workflow cluster_in_vitro In Vitro Genotoxicity Assessment cluster_in_vivo In Vivo Carcinogenicity Assessment cluster_risk Risk Characterization Ames Enhanced Ames Test (OECD 471) PositiveAmes Positive Result Ames->PositiveAmes Mutagenic NegativeAmes Negative Result Ames->NegativeAmes Non-mutagenic Micronucleus In Vitro Micronucleus Assay (OECD 487) PositiveMicro Positive Result Micronucleus->PositiveMicro Genotoxic Carcinogenicity Rodent Carcinogenicity Bioassay (OECD 451) TD50 TD50 Determination Carcinogenicity->TD50 AI Acceptable Intake (AI) Limit Setting TD50->AI Impurity Nitrosamine Impurity Identified Impurity->Ames PositiveAmes->Micronucleus FollowUp Further Evaluation Needed NegativeAmes->FollowUp PositiveMicro->Carcinogenicity Nitrosamine_Metabolic_Activation Nitrosamine N-Nitrosamine (Procarcinogen) AlphaHydroxy α-Hydroxynitrosamine (Unstable Intermediate) Nitrosamine->AlphaHydroxy CYP450-mediated α-hydroxylation Diazonium Alkyldiazonium Ion (Electrophile) AlphaHydroxy->Diazonium Spontaneous Decomposition DNA_Adduct DNA Adducts Diazonium->DNA_Adduct Alkylation of DNA Mutation Mutation DNA_Adduct->Mutation If not repaired Cancer Cancer Mutation->Cancer

References

toxicological comparison of N-Nitroso Varenicline and NDMA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of nitrosamine (B1359907) impurities in pharmaceutical products has prompted intense scrutiny from regulatory bodies and the scientific community. Among these, N-Nitroso Varenicline (B1221332), an impurity found in the smoking cessation drug varenicline (Chantix), and N-nitrosodimethylamine (NDMA), a well-characterized and potent carcinogen found in various sources, represent significant toxicological concerns. This guide provides an objective, data-driven comparison of the toxicological profiles of these two compounds, summarizing key experimental findings and methodologies to inform risk assessment and future research.

Quantitative Toxicological Data Summary

The available quantitative data for N-Nitroso Varenicline and NDMA are summarized below. It is important to note that while extensive toxicological data exists for NDMA, the data for this compound is primarily based on regulatory limits derived from surrogate data and in vitro testing, with in vivo carcinogenicity and acute toxicity data currently unavailable.

Toxicological EndpointThis compoundNDMA (N-Nitrosodimethylamine)Source(s)
Regulatory Acceptable Intake (AI) 37 ng/day (FDA) 185 ng/day (FDA Interim Limit)96 ng/day (FDA)[1][2][3][4][5][6][7][8]
Acute Toxicity (LD50) Data not available~37 mg/kg (rat, inhalation, 1 hour) Single oral doses as low as 15 mg/kg have shown mortality in rats.[9][10]
No-Observed-Adverse-Effect Level (NOAEL) Data not available0.0007 mg/kg/day (rat, oral, 10 days, for altered iron indices) No NOAEL for non-cancer liver effects could be identified in chronic studies due to tumor formation at the lowest tested doses (≥0.022 mg/kg/day).[9][11]
Carcinogenicity Classification Suspected of causing cancer (GHS)Probable human carcinogen (IARC Group 2A, EPA Group B2)[10]
Genotoxicity: Ames Test Positive (in Enhanced Ames Test)Positive (especially with metabolic activation, hamster S9 is more effective than rat S9)[12][13][14][15][16][17][18]
Genotoxicity: Micronucleus Assay Positive (in vitro, human TK6 cells with metabolic activation)Positive (in vivo)[19][20][21][22][23][24][25]

Genotoxicity Profile

Ames Test (Bacterial Reverse Mutation Assay)

Both this compound and NDMA are mutagenic in the Ames test, indicating their ability to induce gene mutations in bacteria. For nitrosamines, this test is most effective when conducted with metabolic activation, as their mutagenic properties are mediated by their metabolites.

Recent studies on this compound utilized an "Enhanced Ames Test" (EAT) which is recommended by regulatory agencies for nitrosamines due to the reduced sensitivity of the standard assay for some compounds in this class.[14][15][16][17][18][19] this compound was found to be positive in this enhanced assay.[21]

NDMA has long been known to be positive in the Ames test.[12][13][14] Its mutagenicity is significantly more pronounced with the addition of a metabolic activation system (S9 fraction), with hamster liver S9 being more effective than rat liver S9.[12][16]

Micronucleus Assay

The micronucleus assay detects chromosomal damage. This compound has been shown to be genotoxic in an in vitro micronucleus assay using human TK6 cells, where it induced a concentration-dependent increase in micronuclei following metabolic activation with hamster liver S9.[21][26]

NDMA is a well-established in vivo genotoxic agent, known to induce micronuclei in rodents.[20][27][23][25] This indicates that it causes chromosomal damage in living organisms.

Experimental Protocols

Enhanced Ames Test for Nitrosamines (as per regulatory recommendations)
  • Principle: This bacterial reverse mutation assay detects gene mutations induced by a test substance. For nitrosamines, enhanced conditions are recommended to improve sensitivity.[14][15][16][17][18]

  • Test System: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain WP2 uvrA (pKM101).[13][14][17]

  • Method: The pre-incubation method is used, with a recommended pre-incubation time of 30 minutes.[13][14][16][17]

  • Metabolic Activation: The assay is conducted with and without a metabolic activation system (S9). For nitrosamines, it is recommended to use both rat and hamster liver S9 fractions at a concentration of 30%. The S9 is prepared from rodents treated with inducers of cytochrome P450 enzymes (e.g., a combination of phenobarbital (B1680315) and β-naphthoflavone).[13][14][16][17][18]

  • Controls: Appropriate vehicle (negative) controls and known nitrosamine positive controls (e.g., NDMA) are included.[13][17]

  • Endpoint: A significant, dose-dependent increase in the number of revertant colonies compared to the vehicle control indicates a positive result.[18]

In Vitro Micronucleus Assay in Human TK6 Cells
  • Principle: This assay detects chromosomal damage (clastogenicity and aneugenicity) by identifying micronuclei in cultured human cells.[19][24][28]

  • Test System: Human lymphoblastoid TK6 cells, which are p53 competent.[19][24][28]

  • Method: Cells are exposed to the test substance for a defined period (e.g., 24 hours). For substances requiring metabolic activation, S9 fraction (e.g., from hamster liver) is added to the culture medium.[19][21][28]

  • Analysis: After exposure, cells are harvested and stained to visualize the nucleus and micronuclei. The frequency of micronucleated cells is determined, often using flow cytometry for high-throughput analysis.[19]

  • Endpoint: A significant, concentration-dependent increase in the frequency of micronucleated cells, at non-cytotoxic concentrations, indicates a positive result.[21][28]

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)
  • Principle: This in vivo assay assesses the genotoxic potential of a test substance by detecting damage to the chromosomes or mitotic apparatus of erythroblasts in the bone marrow of treated animals.[20][22][27][23][25]

  • Test System: Typically rodents (mice or rats).[20][22][23]

  • Method: Animals are administered the test substance (usually via gavage or intraperitoneal injection) at multiple dose levels. A preliminary toxicity study is often conducted to determine the maximum tolerated dose. Bone marrow or peripheral blood is collected at specific time points after treatment (e.g., 24 and 48 hours).[20][27]

  • Analysis: The collected cells are stained, and the frequency of micronucleated polychromatic erythrocytes (immature red blood cells) is determined by microscopic analysis. At least 4000 polychromatic erythrocytes per animal are scored.[20][27]

  • Endpoint: A statistically significant, dose-dependent increase in the frequency of micronucleated polychromatic erythrocytes in treated animals compared to the control group indicates a positive result.[20]

Visualizing the Pathways

To better understand the processes involved in the toxicological assessment and the mechanism of action of these compounds, the following diagrams are provided.

Toxicological_Assessment_Workflow cluster_InVitro In Vitro Assessment cluster_InVivo In Vivo Assessment Ames Ames Test (Mutagenicity) MN_vivo In Vivo Micronucleus (Genotoxicity) Ames->MN_vivo If positive MN_vitro In Vitro Micronucleus (Clastogenicity) MN_vitro->MN_vivo If positive Carc_bioassay Carcinogenicity Bioassay MN_vivo->Carc_bioassay If genotoxic Risk_Assessment Regulatory Risk Assessment (e.g., Acceptable Intake) Carc_bioassay->Risk_Assessment Test_Compound Test Compound Test_Compound->Ames Test_Compound->MN_vitro Metabolic_Activation_of_Nitrosamines Nitrosamine N-Nitrosamine (e.g., NDMA, this compound) CYP450 Cytochrome P450 (Metabolic Activation) Nitrosamine->CYP450 Alpha_hydroxynitrosamine α-Hydroxynitrosamine (Unstable Intermediate) CYP450->Alpha_hydroxynitrosamine Diazonium_ion Alkyldiazonium Ion (Reactive Electrophile) Alpha_hydroxynitrosamine->Diazonium_ion DNA DNA Diazonium_ion->DNA DNA_Adducts DNA Adducts DNA->DNA_Adducts Alkylation Mutation Mutation & Potential Carcinogenesis DNA_Adducts->Mutation

References

A Comparative Guide to the Cross-Validation of Analytical Methods for N-Nitroso Varenicline

Author: BenchChem Technical Support Team. Date: December 2025

The emergence of N-nitroso-varenicline, a potential human carcinogen, as an impurity in varenicline-containing drug products has necessitated the development and validation of highly sensitive and specific analytical methods for its detection and quantification.[1][2] Regulatory bodies, including the U.S. Food and Drug Administration (FDA), have established strict acceptable intake limits for this impurity, making robust analytical testing paramount for ensuring patient safety.[1] This guide provides a comparative overview of commonly employed analytical techniques, their performance characteristics, and detailed experimental protocols to aid researchers, scientists, and drug development professionals in the cross-validation of methods for N-Nitroso Varenicline (B1221332) analysis.

The primary analytical techniques for the determination of N-Nitroso Varenicline are based on liquid chromatography coupled with mass spectrometry (LC-MS), owing to the high sensitivity and selectivity required to detect this impurity at trace levels.[3][4] Specifically, Liquid Chromatography-Electrospray Ionization-High Resolution Mass Spectrometry (LC-ESI-HRMS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) have been successfully applied.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. Below is a summary of the performance of different validated methods for the quantification of this compound.

ParameterLC-ESI-HRMS (FDA Method)[5]LC-MS/MS (QTRAP 5500+)[2]LC-MS/MS (QTRAP 4500)[6][7]LC-MS (Generic)[8]
Limit of Detection (LOD) 0.2 ppm0.02 ng/mLNot Specified0.13 ppm
Limit of Quantification (LOQ) 1.0 ppm0.10 ng/mL0.5 ppm0.66 ppm
Linearity (Range) 1.0 – 200 ppm0.1 - 50 ng/mL (r > 0.99)Not Specified9.64 ppm - 80.31 ppm (r = 0.9993)
Accuracy (% Recovery) 85 – 115% (for QC Standard)102.0% (average spike recovery)Not Specified98.92% to 118.78%
Precision (%RSD) ≤ 10% (for working standard)1.80% (at LLOQ)Not Specified1.33%

Experimental Protocols

Detailed and consistent experimental protocols are crucial for the successful cross-validation of analytical methods. Below are the methodologies for the LC-ESI-HRMS and LC-MS/MS methods.

1. LC-ESI-HRMS Method (FDA) [5]

  • Sample Preparation (Drug Substance): Accurately weigh approximately 43 mg of varenicline tartrate drug substance, dissolve in methanol (B129727) in a 50 mL volumetric flask, and filter through a 0.22 µm PVDF syringe filter.

  • Sample Preparation (Drug Product): Crush tablets to obtain a target concentration of 0.5 mg/mL varenicline in methanol. Vortex for 1 minute, shake for 40 minutes, centrifuge at 4500 rpm for 15 minutes, and filter the supernatant through a 0.22 µm PVDF syringe filter.

  • Chromatographic Conditions:

    • Column: XSelect CSH Phenyl-Hexyl XP, 2.5 µm, 130 Å, 150 x 4.6 mm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Methanol.

    • Detection: High-resolution mass spectrometer (e.g., Q ExactiveTM).

2. LC-MS/MS Method (QTRAP 5500+) [2]

  • Sample Preparation: Crush varenicline tablets and weigh approximately 5 mg. Dilute with methanol to a concentration of 1 mg/mL. Vortex for 30 seconds, sonicate for 15 minutes, vortex again for 30 seconds, and centrifuge at 10,416 rcf for 5 minutes. Filter the supernatant through a 0.2 µm PTFE filter.

  • Chromatographic and Mass Spectrometric Conditions:

    • Detection: QTRAP 5500+ system.

    • Ionization: Electrospray Ionization (ESI), positive polarity.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Curtain Gas: 40 psi.

    • Probe Temperature: 500°C.

    • Ion Spray Voltage: 5500 V.

3. LC-MS/MS Method (QTRAP 4500) [6][7]

  • Chromatographic and Mass Spectrometric Conditions:

    • Detection: Sciex QTRAP 4500 mass detector.

    • Ionization: Electrospray Ionization (ESI), positive polarity.

    • Scan Type: MRM.

    • Curtain Gas: 40 psi.

    • Probe Temperature: 500°C.

    • GS1 and GS2: 30 psi.

    • Ion Spray Voltage: 5500 V.

Cross-Validation Workflow

The cross-validation of analytical methods is a critical step to ensure the reliability and comparability of results generated across different laboratories or using different techniques. A typical workflow for this process is illustrated below.

CrossValidationWorkflow cluster_planning 1. Planning Phase cluster_execution 2. Experimental Phase cluster_analysis 3. Data Analysis & Comparison cluster_conclusion 4. Conclusion & Reporting Define_Objectives Define Objectives & Acceptance Criteria Select_Methods Select Analytical Methods for Comparison Define_Objectives->Select_Methods Develop_Protocol Develop Cross-Validation Protocol Select_Methods->Develop_Protocol Prepare_Samples Prepare Homogeneous Samples Develop_Protocol->Prepare_Samples Analyze_Samples Analyze Samples using Each Method Prepare_Samples->Analyze_Samples Record_Data Record Raw Data Analyze_Samples->Record_Data Compare_Performance Compare Method Performance Characteristics (LOD, LOQ, Linearity, Accuracy, Precision) Record_Data->Compare_Performance Statistical_Analysis Perform Statistical Analysis (e.g., t-test, F-test) Compare_Performance->Statistical_Analysis Assess_Equivalence Assess Method Equivalence Statistical_Analysis->Assess_Equivalence Documentation Document Results in a Validation Report Assess_Equivalence->Documentation Conclusion Draw Conclusions on Method Comparability Documentation->Conclusion

Caption: Workflow for the cross-validation of analytical methods.

References

A Comparative Guide to Proficiency in N-Nitroso Varenicline Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the accurate detection and quantification of N-Nitroso Varenicline (B1221332), a potential mutagenic impurity, is paramount for drug safety and regulatory compliance. This guide provides a comparative overview of available analytical methods, their performance characteristics, and detailed experimental protocols to aid in the selection and implementation of a suitable testing strategy.

The formation of N-nitroso-varenicline, a nitrosamine (B1359907) drug substance-related impurity (NDSRI), in varenicline-containing products has prompted regulatory scrutiny and the need for robust analytical methods.[1] This guide synthesizes data from various sources, including regulatory agencies and scientific literature, to offer a comprehensive comparison of current analytical approaches. While a formal inter-laboratory proficiency testing program for N-Nitroso Varenicline is not publicly available, this guide serves as a valuable resource by presenting a side-by-side comparison of validated methods, their performance metrics, and procedural workflows.

Comparative Analysis of Analytical Method Performance

The primary analytical technique for the determination of this compound is Liquid Chromatography with Mass Spectrometric detection (LC-MS). Various iterations of this technique, including High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS), have been successfully validated. The following table summarizes the quantitative performance data from several key methods.

Method ReferenceLimit of Detection (LOD)Limit of Quantitation (LOQ)Linearity RangeAccuracy/Recovery
FDA LC-ESI-HRMS [1]0.2 ppm1.0 ppm1.0 – 200 ppm85 – 115%
LC-APCI-MS/MS 0.22 ppm0.66 ppm0.66-19.88 ppm85-115%
SCIEX QTRAP 5500+ [2]0.02 ng/mL0.10 ng/mL0.1 - 50 ng/mLAverage of 102.0%
Shimadzu LCMS-9050 [3]Not explicitly statedNot explicitly stated0.1 - 50 ng/mL95.86 - 106.65%
LC-MS/MS (Bagul et al.) [4]Not explicitly stated0.5 ppmNot explicitly statedNot explicitly stated

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical procedures. Below are summaries of the experimental protocols for the compared methods.

FDA LC-ESI-HRMS Method[1]
  • Instrumentation: HPLC or UHPLC system coupled with a high-resolution mass spectrometer (HRAM).

  • Sample Preparation (Drug Product): Tablets are crushed to achieve a target concentration of 0.5 mg/mL varenicline in methanol (B129727). The mixture is vortexed, shaken for 40 minutes, and centrifuged. The supernatant is filtered through a 0.22 µm PVDF syringe filter before LC-MS analysis.

  • Sample Preparation (Drug Substance): Approximately 43 mg of varenicline tartrate drug substance is dissolved in 50 mL of methanol. The solution is filtered through a 0.22 µm PVDF syringe filter.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Methanol.

    • A gradient elution is typically used.

  • Mass Spectrometry: Detection is performed using a high-resolution mass spectrometer in positive ion mode, monitoring for the accurate mass of the protonated this compound ion.

LC-APCI-MS/MS Method (Vidyamani et al.)[2][6]
  • Instrumentation: Liquid Chromatograph coupled with a Tandem Mass Spectrometer with an Atmospheric Pressure Chemical Ionization (APCI) source.

  • Chromatographic Conditions:

    • Column: Inert sustain AQ C18 (150 × 4.6mm, 3.0µ).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in methanol.

    • Flow Rate: 0.6 mL/min.

    • Run Time: 25 minutes using a gradient elution.

  • Mass Spectrometry: Detection is performed in positive APCI mode using Multiple Reaction Monitoring (MRM).

SCIEX QTRAP 5500+ Method[3]
  • Instrumentation: ExionLC AD system coupled with a QTRAP 5500+ system.

  • Sample Preparation: Crushed tablets are weighed (approx. 5 mg) and diluted with methanol to a concentration of 1 mg/mL. The solution is vortexed, sonicated for 15 minutes, vortexed again, and centrifuged. The supernatant is filtered through a 0.2 µm PTFE filter.

  • Chromatographic Conditions:

  • Mass Spectrometry: Performed in positive ion mode using electrospray ionization (ESI) with two MRM transitions for specificity.

Shimadzu LCMS-9050 Method[4]
  • Instrumentation: Shimadzu ultra-high-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UHPLC-QTOFMS) system.

  • Sample Preparation (Drug Product): Tablets are ground, and a solution with a varenicline concentration of 0.5 mg/mL in methanol is prepared. The solution is sonicated for 40 minutes and centrifuged. The supernatant is filtered.

  • Sample Preparation (API): 48 mg of varenicline tartrate API is dissolved in 50 mL of methanol and filtered.

  • Mass Spectrometry: The system utilizes ion accumulation technology to enhance sensitivity.

LC-MS/MS Method (Bagul et al.)[5][7]
  • Instrumentation: LC-MS/MS with a Sciex QTRAP 4500 mass detector.

  • Chromatographic Conditions:

    • Column: Biphenyl column (150 x 4.6 mm, 2.6 µm).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 20 µL.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive mode with MRM.

Visualizing the Workflow

To provide a clear understanding of the analytical process, the following diagrams illustrate a generalized workflow for this compound analysis and the logical steps involved in method selection.

This compound Analysis Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing & Reporting start Sample Weighing (Drug Substance/Product) dissolution Dissolution in Methanol start->dissolution extraction Vortexing & Sonication dissolution->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (e.g., 0.22 µm PVDF) centrifugation->filtration end_prep Prepared Sample for Injection filtration->end_prep injection Sample Injection end_prep->injection separation Chromatographic Separation (e.g., Reversed-Phase) injection->separation ionization Ionization (e.g., ESI, APCI) separation->ionization detection Mass Spectrometric Detection (HRMS or MS/MS) ionization->detection end_analysis Data Acquisition detection->end_analysis quantification Quantification vs. Standard end_analysis->quantification reporting Result Reporting (ppm or ng/mL) quantification->reporting final_report Final Report reporting->final_report Method Selection Logic start Define Analytical Need sensitivity Required Sensitivity (LOD/LOQ)? start->sensitivity matrix Sample Matrix? (Drug Substance vs. Drug Product) sensitivity->matrix High sensitivity->matrix Moderate instrumentation Available Instrumentation? matrix->instrumentation Drug Substance matrix->instrumentation Drug Product hr_ms High-Resolution MS (HRMS) - High Specificity instrumentation->hr_ms HRMS Available ms_ms Tandem MS (MS/MS) - High Sensitivity & Specificity instrumentation->ms_ms MS/MS Available fda_method FDA LC-ESI-HRMS Method hr_ms->fda_method sciex_method SCIEX QTRAP Method ms_ms->sciex_method other_lcmsms Other Validated LC-MS/MS Methods ms_ms->other_lcmsms

References

comparative analysis of N-Nitroso Varenicline in different varenicline generics

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

AUSTIN, TX – December 21, 2025 – In response to the growing importance of impurity profiling in generic pharmaceuticals, this guide provides a comparative analysis of N-Nitroso Varenicline (B1221332) levels in various varenicline products. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of publicly available data, detailed experimental protocols for detection, and a visual representation of the analytical workflow.

The presence of nitrosamine (B1359907) impurities in pharmaceuticals has been a significant concern for regulatory bodies and manufacturers worldwide. N-Nitroso Varenicline, a nitrosamine impurity found in some varenicline products, has been the subject of regulatory scrutiny. Varenicline is a widely used prescription medication to aid in smoking cessation.

Comparative Analysis of this compound Levels

Data released by the U.S. Food and Drug Administration (FDA) reveals varying levels of this compound among different manufacturers of varenicline. The FDA has established an acceptable intake (AI) limit of 37 nanograms (ng) per day for this compound, a level considered reasonably safe for humans based on lifetime exposure.[1][2]

Below is a summary of the FDA's laboratory analysis of varenicline products:

ManufacturerProductStrengthLots TestedThis compound Level (ng/tablet)This compound Level (ppm)
PfizerChantix (varenicline)1 mgEA6080, EC9841, EC9847, EC9848, EX2099, DR5086150 - 470155 - 474
Par PharmaceuticalsVarenicline1 mg31960807, 3196080133
ApotexAPO-Varenicline Tartrate1 mgTG2183, TG2181, TG218227 - 4427 - 44
ApotexAPO-Varenicline Tartrate0.5 mgTG2180, TG2178, TG217914 - 2127 - 42

Data sourced from the U.S. Food and Drug Administration.[1]

It is important to note that due to the presence of this compound above the acceptable intake limit, Pfizer voluntarily recalled multiple lots of Chantix.[2][3][4] In response to potential drug shortages, the FDA exercised regulatory flexibility, temporarily allowing the distribution of varenicline products containing this compound below an interim acceptable intake limit of 185 ng per day.[3][5] As of May 2022, the FDA is confident that manufacturers can supply the market with varenicline containing the impurity at or below the 37 ng per day limit.[3][6]

Experimental Protocols

The detection and quantification of this compound in varenicline drug substances and products are critical for ensuring patient safety and regulatory compliance. The primary analytical technique employed is Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS).

Objective: To develop and validate a sensitive and specific method for the determination of this compound in varenicline tartrate drug substance and drug products.

Methodology:

  • Sample Preparation (Drug Product):

    • Tablets are crushed to achieve a target concentration of 0.5 mg/mL of varenicline in methanol.

    • The sample is vortex mixed and then shaken for 40 minutes.

    • The sample is centrifuged at 4500 rpm for 15 minutes.

    • The supernatant is filtered through a 0.22 µm PVDF syringe filter into an HPLC vial for analysis.[7]

  • Sample Preparation (Drug Substance):

    • Approximately 43 mg of varenicline tartrate drug substance is accurately weighed and dissolved in 50 mL of methanol.

    • The solution is filtered through a 0.22 µm PVDF syringe filter into an HPLC vial.[7]

  • Chromatographic Separation:

    • A reverse-phase liquid chromatography system is used to separate this compound from the varenicline active pharmaceutical ingredient and other components.[7]

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Methanol

    • A gradient elution is typically employed to achieve optimal separation.

  • Detection and Quantification:

    • A high-resolution mass spectrometer with a heated electrospray ionization (HESI) source is used for detection.

    • Quantification is achieved by monitoring the accurate mass of the protonated this compound ion in Selected Ion Monitoring (SIM) mode.[7]

Method Validation: The analytical method is validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[7]

Analytical Workflow for this compound Detection

The following diagram illustrates the general workflow for the analysis of this compound in varenicline generics.

G cluster_0 Sample Preparation cluster_1 Analytical Measurement cluster_2 Data Analysis & Reporting start Varenicline Generic Tablets crush Crush Tablets start->crush dissolve Dissolve in Methanol crush->dissolve vortex Vortex & Shake dissolve->vortex centrifuge Centrifuge vortex->centrifuge filter Filter (0.22 µm PVDF) centrifuge->filter lc LC Separation (Reverse Phase) filter->lc ms HRMS Detection (HESI Source) lc->ms quant Quantification (SIM Mode) ms->quant compare Compare to Acceptable Intake Limit quant->compare report Report Results compare->report

Caption: Experimental workflow for this compound analysis.

Signaling Pathways

The presence of this compound is a result of a chemical impurity and is not directly related to the pharmacological signaling pathways of varenicline itself. Varenicline is a partial agonist of the α4β2 nicotinic acetylcholine (B1216132) receptor. The primary concern with this compound, as with other nitrosamines, is its potential as a genotoxic carcinogen.[8] The formation of such impurities can occur during the synthesis of the active pharmaceutical ingredient or during the formulation of the drug product.[9]

For further information, please refer to the publications and regulatory announcements cited in this guide.

References

Navigating the Analytical Maze: A Comparative Guide to N-Nitroso Varenicline Analysis and Method Transfer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The detection and quantification of N-Nitroso Varenicline (B1221332), a potential genotoxic impurity in the smoking cessation drug varenicline, is a critical analytical challenge for the pharmaceutical industry. Regulatory bodies like the U.S. Food and Drug Administration (FDA) have set stringent acceptable intake limits, necessitating highly sensitive and robust analytical methods.[1][2] This guide provides a comprehensive comparison of established analytical methodologies, with a focus on facilitating the seamless transfer of these methods between different instruments and laboratories.

Method Comparison: LC-MS/MS Takes Center Stage

The primary analytical technique for N-Nitroso Varenicline analysis is Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS). This is largely due to its high sensitivity and specificity, which are essential for detecting the trace levels of this impurity.[3][4][5] While Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for many volatile nitrosamines, its application to this compound is hampered by the compound's high boiling point, which makes volatilization for GC analysis challenging.[1][6] High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) generally lacks the sensitivity required to meet the low detection limits mandated by regulatory agencies for nitrosamine (B1359907) impurities.[7][8]

The following table summarizes the performance of various LC-MS/MS methods reported for the analysis of this compound.

ParameterFDA LC-ESI-HRMS MethodShimadzu UHPLC-QTOFMS MethodSCIEX QTRAP 5500+ System MethodLC-APCI-MS/MS Method
Limit of Detection (LOD) 0.2 ppm[3]Not explicitly stated, but method is sensitive down to 0.1 ng/mL[4]0.02 ng/mL (equivalent to 0.02 ppm)[5]0.22 ppm[9]
Limit of Quantitation (LOQ) 1.0 ppm[3]0.1 ng/mL (equivalent to 0.1 ppm)[4][5]0.10 ng/mL (equivalent to 0.1 ppm)[5]0.66 ppm[9]
Linearity Range 1.0 – 200 ppm[3]0.1 to 50 ng/mL[4][5]0.1 to 50 ng/mL[5]0.66-19.88 ppm[9]
Accuracy (% Recovery) 85 – 115%[3]95.86 - 106.65%[4]Average of 102.0%[5]98.53% - 106.79%[9]
Precision (%RSD) ≤ 10%[3]Not explicitly statedNot explicitly statedNot explicitly stated
Mass Spectrometer High-Resolution Mass Spectrometer (HRAM)[3]Quadrupole Time-of-Flight (QTOF)[4]Triple Quadrupole (QTRAP)[5]Triple Quadrupole with APCI source[9]

Experimental Protocols: A Closer Look at the Methodologies

Detailed and standardized experimental protocols are the bedrock of successful method implementation and transfer. Below are the methodologies for the compared LC-MS/MS methods.

FDA LC-ESI-HRMS Method[3]
  • Instrumentation: Liquid Chromatograph coupled with a High-Resolution Mass Spectrometer (HRAM) with a heated electrospray ionization (HESI) source.

  • Chromatographic Conditions:

    • Column: Waters Acquity UPLC HSS T3, 1.8 µm, 2.1 x 100 mm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Methanol (B129727)

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Gradient Program: A detailed gradient elution program is utilized to separate this compound from the varenicline active pharmaceutical ingredient (API).

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Detection: High-resolution accurate mass (HRAM) monitoring of the protonated impurity ion.

  • Sample Preparation:

    • Drug Substance: Accurately weigh and dissolve the sample in methanol. Filter the solution before injection.

    • Drug Product (Tablets): Crush tablets, extract with methanol using a vortex mixer and mechanical shaker, centrifuge, and filter the supernatant.[3]

Shimadzu UHPLC-QTOFMS Method[4]
  • Instrumentation: Shimadzu ultra-high-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UHPLC-QTOFMS) system.

  • Chromatographic Conditions:

    • Column: Shim-pack Velox SP-C18, 2.1 mm I.D. x 100 mm L, 2.7 µm

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in methanol

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Gradient Program: A specific gradient is employed for separation.

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI (Positive)

    • Detection: Quadrupole Time-of-Flight (QTOF) mass spectrometry.

  • Sample Preparation:

    • API: Accurately weigh the API sample, dissolve in methanol by vortexing, and filter.[4]

    • Drug Product: Grind tablets to a fine powder, dissolve in methanol to a target concentration, sonicate, centrifuge, and filter the supernatant.[4]

SCIEX QTRAP 5500+ System Method[5]
  • Instrumentation: SCIEX QTRAP 5500+ system.

  • Chromatographic Conditions:

    • Column: Phenomenex Kinetex Biphenyl, 2.1 x 100 mm, 2.6 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Methanol

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 20 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI (Positive)

    • Detection: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer.

  • Sample Preparation:

    • Tablets: Crush a suitable number of tablets, weigh, and dilute with methanol. The solution is then vortexed, sonicated, centrifuged, and the supernatant is filtered.[5]

Method Transfer Workflow: A Visual Guide

Transferring an analytical method from one laboratory or instrument to another requires a systematic approach to ensure consistent and reliable results. The following diagram illustrates a typical workflow for the method transfer of an this compound analysis.

MethodTransferWorkflow A Define Transfer Scope & Acceptance Criteria B Assemble Method Transfer Protocol A->B C Training of Receiving Unit Analysts B->C D Instrument Qualification & Familiarization Runs C->D E Execute Method Transfer Protocol D->E F Comparative Testing of Samples E->F G Data Review & Statistical Analysis F->G H Compare Results Against Acceptance Criteria G->H I Generate Method Transfer Report H->I J Approval & Method Implementation I->J

Caption: A typical workflow for analytical method transfer.

This structured approach, from defining the scope to final approval, helps to mitigate risks and ensure the analytical method performs as expected in the new environment. Successful method transfer is a cornerstone of maintaining data integrity and product quality across the pharmaceutical development lifecycle.

References

Navigating the Analytical Maze: A Comparative Guide to N-Nitroso Varenicline Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the sensitive and specific quantification of N-Nitroso Varenicline (B1221332), a potential genotoxic impurity, is paramount for ensuring the safety and quality of varenicline drug products. This guide provides a comprehensive comparison of leading analytical methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique for your laboratory's needs.

The formation of N-nitroso-varenicline in varenicline tartrate drug products has been a significant concern for regulatory agencies and pharmaceutical manufacturers.[1][2] The U.S. Food and Drug Administration (FDA) has set an acceptable daily intake limit of 37 nanograms for N-nitroso-varenicline, underscoring the necessity for highly sensitive analytical methods.[3][4] This guide delves into the specifics of various Liquid Chromatography-Mass Spectrometry (LC-MS) based methods, which are the current industry standard for the detection and quantification of this impurity.[5][6]

Comparative Analysis of Analytical Methods

The following table summarizes the key performance characteristics of different analytical methods developed for the quantification of N-Nitroso Varenicline. This data has been compiled from various studies to provide a clear and concise comparison.

Parameter LC-ESI-HRMS (FDA Method) [1]LC-APCI-MS/MS UHPLC-QTOF-MS (Shimadzu) [2]LC-MS/MS (QTRAP 5500+) [3]LC-MS/MS (Triple Quad 5500+) [7]
Limit of Detection (LOD) 0.2 ppm0.22 ppmNot explicitly stated, but linearity down to 0.1 ng/mL0.02 ng/mL0.13 ppm
Limit of Quantification (LOQ) 1.0 ppm0.66 ppmNot explicitly stated, but linearity down to 0.1 ng/mL0.10 ng/mL0.66 ppm
Linearity Range 1.0 – 200 ppm0.66 - 19.88 ppm0.1 - 50 ng/mL0.1 - 50 ng/mL9.64 - 80.31 ppm
Accuracy (% Recovery) Not explicitly stated98.53% - 106.79%95.86% - 106.65%Average of 102.0%Not explicitly stated
Precision (%RSD) Not explicitly statedNot explicitly stated0.13 - 3.50%<10% at LLOQ1.33%
Ionization Source ESIAPCIESIESIESI
Mass Analyzer High-Resolution Mass Spectrometer (e.g., Q Exactive)Tandem Mass Spectrometer (MS/MS)Quadrupole Time-of-Flight (QTOF)Triple Quadrupole/Linear Ion Trap (QTRAP)Triple Quadrupole

Experimental Workflows

The general workflow for the analysis of this compound involves sample preparation followed by instrumental analysis. The specific steps can vary slightly between methods.

General_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis start Weighing of Drug Substance/Product extraction Extraction with Solvent (e.g., Methanol) start->extraction vortex Vortex Mixing extraction->vortex shake Mechanical Shaking vortex->shake centrifuge Centrifugation shake->centrifuge filter Filtration (e.g., 0.22 µm PVDF) centrifuge->filter hplc LC Separation filter->hplc ms MS Detection hplc->ms data Data Acquisition and Quantification ms->data

General analytical workflow for this compound.

Detailed Experimental Protocols

FDA LC-ESI-HRMS Method[1]

This method utilizes reverse-phase chromatography with high-resolution mass spectrometry for the separation and detection of this compound.

Sample Preparation (Drug Substance):

  • Accurately weigh approximately 43 mg of varenicline tartrate drug substance into a 50 mL volumetric flask.

  • Dilute to volume with methanol (B129727) and mix until fully dissolved.

  • Filter the solution using a 0.22 µm PVDF syringe filter into an HPLC vial.

Sample Preparation (Drug Product):

  • Crush a suitable number of tablets to achieve a target concentration of 0.5 mg/mL varenicline in methanol.

  • Transfer the crushed tablets to a 15 mL glass centrifuge tube and add the appropriate volume of methanol.

  • Vortex mix for about one minute.

  • Shake for 40 minutes using a mechanical wrist action shaker.

  • Centrifuge for 15 minutes at 4500 rpm.

  • Filter the supernatant using a 0.22 µm PVDF syringe filter into an HPLC vial.

Chromatographic and MS Conditions:

  • HPLC System: HPLC or UHPLC system with a temperature-controlled autosampler and column compartment.

  • Column: XSelect CSH Phenyl-Hexyl XP, 2.5 µm, 130 Å, 150 x 4.6 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Mass Spectrometer: Q ExactiveTM hybrid quadrupole-orbitrap mass spectrometer or equivalent.

  • Detection: High-resolution mass accuracy (HRAM) monitoring the accurate m/z of the protonated impurity ion.

  • Quantification: External standard calibration by comparing the peak area of the analyte in the sample to the reference standard.

FDA_Method_Workflow cluster_sample_prep Sample Preparation cluster_lc LC Conditions cluster_ms MS Conditions start Weigh Sample dissolve Dissolve/Extract in Methanol start->dissolve filter Filter (0.22 µm PVDF) dissolve->filter column XSelect CSH Phenyl-Hexyl XP Column filter->column mobile_phase Water/Methanol with 0.1% Formic Acid column->mobile_phase ionization ESI (Positive Mode) mobile_phase->ionization analyzer High-Resolution Mass Analyzer (e.g., Orbitrap) ionization->analyzer detection HRAM Detection analyzer->detection

Workflow for the FDA LC-ESI-HRMS method.
LC-APCI-MS/MS Method[7]

This method employs Atmospheric Pressure Chemical Ionization (APCI) coupled with tandem mass spectrometry for the quantification of this compound and other nitrosamine (B1359907) impurities.

Sample Preparation (Drug Substance):

  • Weigh and transfer 50.15 mg of Varenicline Tartrate Drug Substance into a 50 mL volumetric flask.

  • Dilute to volume with the diluent and mix until fully dissolved.

  • Filter the solution using a 0.22 µm PVDF syringe filter into an HPLC vial.

Sample Preparation (Drug Product):

  • Crush tablets to obtain a target concentration of 1.0 mg/mL of the active pharmaceutical ingredient (API) in methanol.

  • Transfer to a 15 mL glass centrifuge tube.

Chromatographic and MS Conditions:

  • Column: InertSustain AQ C18, 150 x 4.6 mm, 3.0 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Flow Rate: 0.6 mL/min.

  • Ionization: APCI (Positive Mode).

  • Detection: Multiple Reaction Monitoring (MRM).

APCI_Method_Workflow cluster_sample_prep Sample Preparation cluster_lc LC Conditions cluster_ms MS Conditions start Weigh Sample dissolve Dissolve/Extract in Methanol start->dissolve filter Filter (0.22 µm PVDF) dissolve->filter column InertSustain AQ C18 Column filter->column mobile_phase Water/Methanol with 0.1% Formic Acid column->mobile_phase ionization APCI (Positive Mode) mobile_phase->ionization analyzer Tandem Mass Spectrometer (MS/MS) ionization->analyzer detection MRM Detection analyzer->detection

Workflow for the LC-APCI-MS/MS method.
UHPLC-QTOF-MS Method[2]

This method utilizes an ultra-high-performance liquid chromatography system coupled with a quadrupole time-of-flight mass spectrometer.

Sample Preparation (API):

  • Accurately weigh 48 mg of varenicline tartrate API into a centrifuge tube.

  • Add 50 mL of methanol and vortex to dissolve.

  • Filter the solution through a membrane filter.

Sample Preparation (Drug Product):

  • Grind tablets into a fine powder.

  • Weigh an appropriate amount of powder and dissolve in methanol to a varenicline concentration of 0.5 mg/mL.

  • Sonicate for 40 minutes, then centrifuge at 4500 rpm for 15 minutes.

  • Filter the supernatant through a membrane filter.

Instrumental Conditions:

  • LC System: UHPLC.

  • MS System: Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS).

  • Key Feature: UF-Accumulation can be used to enhance detection sensitivity.[2]

The Importance of Method Validation

Regardless of the chosen method, thorough validation according to ICH Q2(R1) guidelines is crucial to ensure the reliability of the results.[8] Key validation parameters include specificity, limit of detection (LOD), limit of quantification (LOQ), linearity, accuracy, precision, and robustness.[7][8] The specificity of the analytical method is particularly important to avoid interference from matrix components or other impurities.[9]

Conclusion

The analysis of this compound requires sensitive and specific analytical methods. LC-MS based techniques, particularly those employing tandem or high-resolution mass spectrometry, have proven to be effective for this purpose. The choice of a specific method will depend on the available instrumentation, the required sensitivity, and the specific matrix being analyzed. The data and protocols presented in this guide offer a solid foundation for selecting and implementing a suitable analytical method for the routine quality control of varenicline products.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of N-Nitroso Varenicline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of N-Nitroso Varenicline (B1221332), a potential carcinogen, is a critical component of laboratory safety and environmental responsibility. This guide provides immediate, essential safety and logistical information, including detailed operational and disposal plans to ensure the safe management of this compound.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is imperative to handle N-Nitroso Varenicline with the utmost care within a certified chemical fume hood. Adherence to strict safety protocols is necessary to minimize exposure risk.

Personal Protective Equipment (PPE):

  • Gloves: Chemical-impermeable gloves are mandatory.

  • Protective Clothing: A lab coat or other suitable protective clothing must be worn.

  • Eye/Face Protection: Safety glasses with side shields or goggles are required.

  • Respiratory Protection: In instances where there is a risk of inhalation, a NIOSH/MSHA-approved respirator should be used.[1]

Disposal Procedures for this compound

Due to its classification as a potential carcinogen, this compound and any materials contaminated with it (e.g., pipette tips, gloves, empty containers) must be treated as hazardous chemical waste.[1] The primary and preferred method for the final disposal of nitrosamine (B1359907) waste is high-temperature hazardous-waste incineration.[2] For laboratory-scale decontamination, chemical degradation methods can be employed prior to final disposal.

  • Waste Classification: All materials contaminated with this compound must be classified as hazardous chemical waste.

  • Segregation: Keep this compound waste separate from other chemical waste streams to ensure proper handling and disposal.

  • Containment: Store waste in clearly labeled, sealed, and leak-proof containers.

  • Disposal Vendor: All this compound waste must be disposed of through a licensed hazardous material disposal company.[3]

  • Regulatory Compliance: Ensure that all federal, state, and local regulations regarding the disposal of this material are strictly followed.[3]

Quantitative Data Summary

ParameterValueIssuing Authority
Acceptable Intake Limit in Varenicline37 ng per dayFDA
Interim Acceptable Intake Limit185 ng per dayFDA

Source: FDA Updates and Press Announcements on Nitrosamine in Varenicline[4]

Experimental Protocol: Chemical Degradation of this compound

For small-scale laboratory decontamination, a chemical degradation procedure can be used to reduce this compound to less harmful amines before collection by a licensed disposal service. This protocol is adapted from a general method for the degradation of carcinogenic nitrosamines.[5]

Materials:

  • This compound waste

  • Aluminum-nickel alloy powder

  • Aqueous alkali (e.g., sodium hydroxide (B78521) solution)

  • Suitable reaction vessel

  • Stirring apparatus

Procedure:

  • Preparation: In a designated chemical fume hood, carefully place the this compound waste into a suitable reaction vessel.

  • Reagent Addition: Add aluminum-nickel alloy powder and aqueous alkali to the reaction vessel. The reaction rapidly reduces the nitrosamine to the corresponding amine.

  • Reaction: Allow the reaction to proceed with stirring. This process also reduces any potential hydrazine (B178648) intermediates to non-carcinogenic products such as amines, ammonia, and in some cases, alcohols.[5]

  • Solvent Considerations: This reduction proceeds smoothly in most solvent systems. However, reactions in acetone (B3395972) or dichloromethane (B109758) may be slow, incomplete, or lead to unidentified products and are therefore not recommended.[5]

  • Final Disposal: Following the degradation process, the resulting mixture must still be collected and disposed of as hazardous waste through a licensed contractor, in full compliance with local and international regulations.[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_start Start: this compound Waste Generation cluster_assessment Initial Assessment cluster_disposal_options Disposal Options cluster_degradation_protocol Chemical Degradation Protocol cluster_final_disposal Final Disposal start This compound Waste assess_ppe Ensure Proper PPE is Worn start->assess_ppe assess_fume_hood Work in a Chemical Fume Hood start->assess_fume_hood is_lab_scale Is it for Lab-Scale Decontamination? assess_ppe->is_lab_scale assess_fume_hood->is_lab_scale direct_disposal Direct Disposal is_lab_scale->direct_disposal No chemical_degradation Chemical Degradation is_lab_scale->chemical_degradation Yes collect_waste Collect Waste in Labeled, Sealed Container direct_disposal->collect_waste add_reagents Add Al-Ni Alloy & Aqueous Alkali chemical_degradation->add_reagents react Allow Reaction to Proceed add_reagents->react check_solvent Avoid Acetone/Dichloromethane react->check_solvent check_solvent->collect_waste hazardous_waste_vendor Transfer to Licensed Hazardous Waste Vendor collect_waste->hazardous_waste_vendor incineration High-Temperature Incineration hazardous_waste_vendor->incineration

Caption: Disposal workflow for this compound.

References

Safeguarding Researchers: A Comprehensive Guide to Handling N-Nitroso Varenicline

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical information for laboratory personnel handling N-Nitroso Varenicline (B1221332). Adherence to these procedures is critical to minimize exposure risk and ensure a safe research environment. N-Nitroso Varenicline is suspected of causing cancer and is harmful if swallowed.

Personal Protective Equipment (PPE) and Hazard Mitigation

All handling of this compound must be conducted within a designated area, such as a chemical fume hood, to minimize inhalation exposure. The principle of "As Low As Reasonably Achievable" (ALARA) should guide all procedures.

Engineering Controls and Personal Attire

A certified chemical fume hood is mandatory for all operations involving open containers of this compound. Work surfaces should be covered with absorbent, plastic-backed paper to contain any spills. A safety shower and eyewash station must be readily accessible.

Personnel must wear a fully fastened laboratory coat, long pants, and closed-toe shoes. This protective clothing should not be worn outside of the laboratory area.

Recommended Personal Protective Equipment:
PPE CategorySpecificationRationale
Eye Protection Tightly fitting safety goggles with side shieldsProtects against splashes and aerosols.
Gloves Nitrile gloves tested to ASTM D6978 standardThis standard is specifically for resistance to permeation by chemotherapy drugs, offering a high level of protection against carcinogenic compounds. Double-gloving is recommended for extended procedures.
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates may be required for certain procedures, such as cleaning up large spills or when engineering controls are not sufficient. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.Provides an additional layer of protection against inhalation of aerosols or fine powders.
Lab Coat Disposable or dedicated, non-porous lab coatPrevents contamination of personal clothing. Should be removed before leaving the designated work area.

Exposure Limits and Health Hazard Information

Currently, there is no established Permissible Exposure Limit (PEL) from regulatory bodies like OSHA for this compound. However, the U.S. Food and Drug Administration (FDA) has set an Acceptable Daily Intake (ADI) for this compound as a nitrosamine (B1359907) impurity in varenicline drug products. This value can be used as a reference point for risk assessment in a laboratory setting.

ParameterValueIssuing Authority
Acceptable Daily Intake (ADI) 37 ng/dayU.S. Food and Drug Administration (FDA)

Procedural Guidance for Safe Handling and Disposal

A systematic approach to handling and disposal is crucial to prevent contamination and exposure.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_ppe Don appropriate PPE prep_area Prepare designated work area in fume hood prep_ppe->prep_area prep_materials Gather all necessary materials and equipment prep_area->prep_materials handling_weigh Weigh solid this compound in a contained manner prep_materials->handling_weigh Begin Experiment handling_dissolve Dissolve in solvent within the fume hood handling_weigh->handling_dissolve handling_transfer Transfer solution using appropriate tools (e.g., pipette with filter tip) handling_dissolve->handling_transfer cleanup_decontaminate Decontaminate all surfaces and equipment handling_transfer->cleanup_decontaminate Experiment Complete cleanup_dispose_ppe Dispose of single-use PPE in designated waste cleanup_decontaminate->cleanup_dispose_ppe cleanup_wash Wash hands thoroughly cleanup_dispose_ppe->cleanup_wash disposal_segregate Segregate all this compound waste disposal_label Label waste container clearly as 'Hazardous Waste - Carcinogen' disposal_segregate->disposal_label disposal_store Store waste in a designated, secure area disposal_label->disposal_store disposal_request Arrange for pickup by certified hazardous waste disposal service disposal_store->disposal_request

Figure 1: A stepwise workflow for the safe handling of this compound.
Disposal Plan

All materials contaminated with this compound are to be treated as hazardous waste.

  • Segregation: All contaminated solid waste (e.g., gloves, absorbent paper, pipette tips) and liquid waste must be collected in separate, clearly labeled, and leak-proof containers.

  • Labeling: Waste containers must be labeled with "Hazardous Waste," "Carcinogen," and the full chemical name "this compound."

  • Storage: Waste containers should be kept closed and stored in a designated, secure area, away from incompatible materials.

  • Disposal: Disposal must be conducted through your institution's certified hazardous waste management program. Do not dispose of this compound down the drain or in regular trash. Incineration by a licensed facility is the recommended method of destruction.

Emergency Procedures

In case of skin contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

In case of inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

In case of ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

In case of a spill: Evacuate the immediate area. If the spill is large or you are not trained to handle it, contact your institution's EHS department immediately. For small spills within a fume hood, use an appropriate absorbent material, decontaminate the area, and dispose of all materials as hazardous waste.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.